molecular formula C6H4BrN3 B156513 4-BroMopyrrolo[2,1-f][1,2,4]triazine CAS No. 310436-61-4

4-BroMopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B156513
CAS No.: 310436-61-4
M. Wt: 198.02 g/mol
InChI Key: YQVMCGYJLCKMEN-UHFFFAOYSA-N
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Description

4-BroMopyrrolo[2,1-f][1,2,4]triazine, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromopyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVMCGYJLCKMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620552
Record name 4-Bromopyrrolo[2,1-f][1,2,4]triazine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310436-61-4
Record name 4-Bromopyrrolo[2,1-f][1,2,4]triazine
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Record name 4-bromopyrrolo[2,1-f][1,2,4]triazine
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Foundational & Exploratory

4-Bromopyrrolo[2,1-f]triazine: A Core Scaffold for Kinase Inhibitor Drug Discovery

4-Bromopyrrolo[2,1-f][1][2][3]triazine: A Core Scaffold for Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

4-Bromopyrrolo[2,1-f][1][2][3]triazine is a heterocyclic building block of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent kinase inhibitors.[1][2] Its fused ring system offers a versatile scaffold for the development of targeted therapeutics, particularly in the field of oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-bromopyrrolo[2,1-f][1][2][3]triazine, with a focus on its application in the design of kinase inhibitors. Detailed experimental protocols and characterization data are provided to support researchers in their drug discovery and development endeavors.

Core Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
CAS Number 310436-61-4[1]
Appearance Solid (predicted)N/A
Storage Room temperature[1]

Synthesis and Spectroscopic Characterization

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through various strategies, often starting from substituted pyrrole or triazine precursors.[3] A common approach involves the cyclization of a 1-aminopyrrole derivative with a suitable one-carbon synthon. While a specific protocol for the direct synthesis of 4-bromopyrrolo[2,1-f][1][2][3]triazine is not extensively detailed in published literature, a plausible synthetic route can be adapted from established methods for analogous structures.

A general synthetic workflow is depicted below:

Synthesis_WorkflowGeneral Synthetic Workflow for Pyrrolo[2,1-f][1,2,4]triazinesASubstituted PyrroleBN-AminationA->BC1-Aminopyrrole IntermediateB->CDCyclization with C1 SynthonC->DEPyrrolo[2,1-f][1,2,4]triazine CoreD->EFBrominationE->FG4-Bromopyrrolo[2,1-f][1,2,4]triazineF->GSuzuki_Coupling_WorkflowSuzuki-Miyaura Coupling WorkflowA4-Bromopyrrolo[2,1-f]triazineDSuzuki-Miyaura ReactionA->DBArylboronic AcidB->DCPd Catalyst & BaseC->DE4-Aryl-pyrrolo[2,1-f]triazine DerivativeD->EKinase_Inhibition_PathwayGeneral Kinase Inhibition Mechanismcluster_0Kinase ActivityKinaseKinasePhosphoSubstratePhosphorylated SubstrateKinase->PhosphoSubstratePhosphorylationATPATPATP->KinaseSubstrateSubstrate ProteinSubstrate->KinaseDownstreamDownstream SignalingPhosphoSubstrate->DownstreamInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->KinaseBinds to ATP PocketX->PhosphoSubstrate Inhibition

An In-depth Technical Guide to the Synthesis of 4-BroMopyrrolo[2,1-f]triazine from Pyrrole Derivatives

An In-depth Technical Guide to the Synthesis of 4-BroMopyrrolo[2,1-f][1][2][3]triazine from Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromopyrrolo[2,1-f][1][2][3]triazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolo[2,1-f][1][2][3]triazine core is a key component in various biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] This document details a feasible multi-step synthetic pathway starting from a readily available pyrrole derivative, including detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways.

Synthetic Strategy Overview

The synthesis of 4-bromopyrrolo[2,1-f][1][2][3]triazine can be efficiently achieved through a three-step sequence starting from 2-cyanopyrrole:

  • N-Amination: Introduction of an amino group onto the pyrrole nitrogen to form 1-amino-1H-pyrrole-2-carbonitrile.

  • Cyclization: Construction of the triazine ring via condensation with formamidine acetate to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine.

  • Bromination: Regioselective bromination of the pyrrolotriazine core to afford the final product, 4-bromopyrrolo[2,1-f][1][2][3]triazine.

This approach offers a logical and reproducible route to the target compound, utilizing established chemical transformations.

Experimental Protocols

Step 1: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile

This initial step involves the electrophilic amination of the starting pyrrole derivative. A common and effective method utilizes monochloramine (NH₂Cl) as the aminating agent.

Materials:

  • 2-Cyanopyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Monochloramine (NH₂Cl) solution in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of 2-cyanopyrrole (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is then cooled to -20 °C, and a freshly prepared solution of monochloramine in diethyl ether (1.5 equivalents) is added slowly, maintaining the temperature below -15 °C.

  • After the addition is complete, the reaction is stirred for an additional 2 hours at -20 °C.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-amino-1H-pyrrole-2-carbonitrile.

Step 2: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine

The formation of the triazine ring is achieved through the cyclization of the 1-aminopyrrole intermediate with formamidine acetate.

Materials:

  • 1-Amino-1H-pyrrole-2-carbonitrile

  • Formamidine acetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide or a high-boiling ether)

Procedure:

  • A mixture of 1-amino-1H-pyrrole-2-carbonitrile (1.0 equivalent), formamidine acetate (5.0 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in a suitable anhydrous solvent is prepared in a flask equipped with a reflux condenser.

  • The reaction mixture is heated to 78 °C and stirred for 15 hours under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure to give a solid residue.

  • The residue is triturated with ice-water, and the resulting solid is collected by filtration and washed with water to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Step 3: Synthesis of 4-Bromo-7-bromopyrrolo[2,1-f][1][2][3]triazine

The final step is the bromination of the 4-aminopyrrolo[2,1-f][1][2][3]triazine. It is important to note that this procedure may lead to the formation of the 7-bromo derivative, as direct bromination at the 4-position of the triazine ring from the 4-amino precursor is not straightforward and may require a Sandmeyer-type reaction, which is not detailed here. The following protocol describes the bromination of the pyrrole ring.

Materials:

  • 4-Aminopyrrolo[2,1-f][1][2][3]triazine

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • 5% aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 4-aminopyrrolo[2,1-f][1][2][3]triazine (1.0 equivalent) in anhydrous DMF is stirred and cooled to -20 °C.

  • 1,3-Dibromo-5,5-dimethylhydantoin (0.5 equivalents, as it contains two bromine atoms) is added portion-wise over 45 minutes, maintaining the temperature below -15 °C.

  • The reaction mixture is stirred for an additional 45 minutes, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous Na₂SO₃ solution.

  • The resulting suspension is stirred, and the solid product is collected by filtration.

  • The filter cake is washed with water and dried.

  • The dried solid is partitioned between ethyl acetate and 5% Na₂CO₃ solution.

  • The organic layer is separated, washed with fresh 5% Na₂CO₃ solution, dried over MgSO₄, and concentrated under vacuum to give the crude product.

  • The crude 7-bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield
12-Cyanopyrrole1-Amino-1H-pyrrole-2-carbonitrile1. NaH, THF, 0 °C to rt 2. NH₂Cl, THF, -20 °C45-97% (literature range for N-amination of pyrroles)
21-Amino-1H-pyrrole-2-carbonitrile4-Aminopyrrolo[2,1-f][1][2][3]triazineFormamidine acetate, K₂CO₃, 78 °C, 15 h~91%
34-Aminopyrrolo[2,1-f][1][2][3]triazine7-Bromo-4-aminopyrrolo[2,1-f][1][2][3]triazineDBDMH, DMF, -20 °C~90% (crude)

Visualizations

Experimental Workflow

experimental_workflowcluster_step1Step 1: N-Aminationcluster_step2Step 2: Cyclizationcluster_step3Step 3: Brominationstart2-Cyanopyrrolereagents11. NaH, THF2. NH2Clstart->reagents1Reacts withproduct11-Amino-1H-pyrrole-2-carbonitrilereagents1->product1Yieldsreagents2Formamidine acetate,K2CO3product1->reagents2Reacts withproduct24-Aminopyrrolo[2,1-f]-[1,2,4]triazinereagents2->product2Yieldsreagents3DBDMH, DMFproduct2->reagents3Reacts withfinal_product7-Bromo-4-aminopyrrolo-[2,1-f][1,2,4]triazinereagents3->final_productYields

Caption: Synthetic workflow for 7-bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine.

Relevant Signaling Pathways

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been identified as potent inhibitors of several protein kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR-2, c-Met, and ALK.[4]

signaling_pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusVEGFR2VEGFR-2PLCgPLCγVEGFR2->PLCgPI3KPI3KVEGFR2->PI3KcMetc-MetcMet->PI3KRASRAScMet->RASSTATSTATcMet->STATALKALKALK->PI3KALK->RASJAKJAKALK->JAKPKCPKCPLCg->PKCAKTAKTPI3K->AKTRAFRAFRAS->RAFJAK->STATSurvivalSurvivalAKT->SurvivalMEKMEKRAF->MEKERKERKMEK->ERKProliferationProliferationERK->ProliferationSTAT->ProliferationAngiogenesisAngiogenesisSTAT->AngiogenesisInvasionInvasionSTAT->InvasionInhibitor4-Bromopyrrolo[2,1-f][1,2,4]triazineDerivativesInhibitor->VEGFR2InhibitInhibitor->cMetInhibitInhibitor->ALKInhibit

Caption: Inhibition of key oncogenic signaling pathways by pyrrolotriazines.

Spectroscopic and Mechanistic Insights into the Pyrrolo[2,1-f]triazine Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-Bromopyrrolo[2,1-f]triazine

While comprehensive spectroscopic data is elusive, the fundamental physicochemical properties of 4-Bromopyrrolo[2,1-f]triazine have been established.

PropertyValue
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
CAS Number 310436-61-4

Table 1: Physicochemical properties of 4-Bromopyrrolo[2,1-f]triazine.

Representative Spectroscopic Data: 7-Bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine

To provide researchers with relevant spectral information, this section details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine, a structurally similar analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Methanol-d₄): The proton NMR spectrum of 7-bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine in Methanol-d₄ exhibits characteristic signals corresponding to the protons of the heterocyclic core.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.84s-1H
6.95d4.71H
6.71d4.71H

Table 2: ¹H NMR data for 7-bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine in Methanol-d₄.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the 7-bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine.

m/zIon
213.1[M+H]⁺

Table 3: Mass spectrometry data for 7-bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine.

Experimental Protocols

The following section outlines a general synthetic protocol for the bromination of the pyrrolo[2,1-f]triazine core and standard procedures for acquiring NMR and MS data.

Synthesis of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine

A solution of pyrrolo[2,1-f][1][2][3]triazin-4-amine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is cooled to -20°C. To this stirred solution, 1,3-dibromo-5,5-dimethylhydantoin (0.5 equivalents) is added portionwise. The reaction mixture is stirred for an additional 45 minutes and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite and water. The product is then partitioned between ethyl acetate and a 5% aqueous sodium carbonate solution. The organic layer is subsequently washed, dried, and concentrated to yield the crude product, which can be further purified by trituration or column chromatography.

NMR Spectroscopy Protocol

¹H NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry Protocol

Mass spectra are generally acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent and introduced into the instrument. The data is collected in positive or negative ion mode to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Biological Context: Pyrrolo[2,1-f]triazines as Kinase Inhibitors

The pyrrolo[2,1-f]triazine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds designed as kinase inhibitors.[4] These compounds often function by competing with ATP for binding to the kinase domain of enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[1][2][3] This competitive inhibition blocks the downstream signaling pathways that regulate cell proliferation, differentiation, and survival, making these compounds promising candidates for cancer therapy.[2][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates Ligand Growth Factor (Ligand) Ligand->Receptor Binds Pyrrolotriazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolotriazine->Receptor Competitively Inhibits ATP Binding ATP ATP ATP->Receptor Binds & Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Kinase Inhibition by Pyrrolo[2,1-f]triazine Derivatives.

The diagram above illustrates the general mechanism of action for pyrrolo[2,1-f]triazine-based kinase inhibitors. By blocking the ATP-binding site of receptor tyrosine kinases, these compounds prevent the phosphorylation events necessary for activating downstream signaling pathways, thereby inhibiting cellular processes that contribute to cancer progression.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique fused ring structure serves as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with the pyrrolo[2,1-f]triazine core, with a focus on its applications in oncology, virology, and neuroscience. The information presented herein is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Kinase Inhibition: A Dominant Therapeutic Application

The most extensively explored therapeutic application of the pyrrolo[2,1-f]triazine scaffold is in the realm of kinase inhibition.[1][2][3] Derivatives of this core have been shown to be potent inhibitors of a multitude of kinases implicated in cancer and other diseases. The scaffold often serves as an effective mimic of the quinazoline core, a well-established kinase inhibitor template.[1][4][5]

Epidermal Growth Factor Receptor (EGFR) Inhibition

Pyrrolo[2,1-f]triazine derivatives have demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[1][4][5] Certain compounds have shown efficacy against both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance in cancer treatment.[6]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The inhibition of VEGFR-2, a critical mediator of angiogenesis, is another prominent activity of the pyrrolo[2,1-f]triazine scaffold.[1][4][5] By targeting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.

c-Met and Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of this scaffold have also been developed as potent inhibitors of c-Met and ALK, two other important receptor tyrosine kinases in oncology.[2] Dual inhibition of c-Met and VEGFR-2 has been achieved with some pyrrolo[2,1-f]triazine compounds.[2][7]

Adaptor-Associated Kinase 1 (AAK1) Inhibition

More recently, the pyrrolo[2,1-f]triazine core has been identified as a template for the development of inhibitors of Adaptor-Associated Kinase 1 (AAK1), a target for the treatment of neuropathic pain.[8][9]

Quantitative Data on Kinase Inhibition by Pyrrolo[2,1-f]triazine Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Cell Line/Assay ConditionReference
Compound 19c-Met2.3 ± 0.1Biochemical Assay[2]
VEGFR-25.0 ± 0.5Biochemical Assay[2]
BaF3-TPR-Met0.71 ± 0.16Cellular Assay[2]
HUVEC-VEGFR237.4 ± 0.311Cellular Assay[2]
Compound 21ALK10 ± 2Biochemical Assay[2]
IGF-1R1137 ± 398Biochemical Assay[2]
Compound 14ap110α (PI3K)122Biochemical Assay[10]
p110δ (PI3K)119Biochemical Assay[10]
p110β (PI3K)1293Biochemical Assay[10]
p110γ (PI3K)663Biochemical Assay[10]
Unnamed AnalogAAK1~60Biochemical Assay[8]
Optimized AnalogAAK1Single-digit nMBiochemical Assay[8]

Potent Antiviral Activity

The pyrrolo[2,1-f]triazine scaffold is a cornerstone of the antiviral drug Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses, including SARS-CoV-2.[2][11] This highlights the potential of this heterocyclic system in the development of novel antiviral agents. Derivatives have shown activity against a range of viruses, including influenza, hepatitis C, Marburg, and Ebola.[12]

Quantitative Data on Antiviral Activity of a Pyrrolo[2,1-f]triazine Derivative

CompoundVirus StrainIC50 (µg/mL)Selectivity IndexCell LineReference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][5]triazine-5,6-dicarboxylateInfluenza A/Puerto Rico/8/34 (H1N1)4188MDCK[12]

Broad-Spectrum Anticancer and Other Biological Activities

Beyond specific kinase inhibition, numerous pyrrolo[2,1-f]triazine derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.[10][13] This broad anticancer activity is often a consequence of the modulation of multiple signaling pathways.

Furthermore, this versatile scaffold has been investigated for other therapeutic applications, including the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists for the potential treatment of anxiety and as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers.[14][15][16][17]

Quantitative Data on CRF1 Receptor Antagonism

CompoundTargetIC50 (nM)EC50 (nM)Reference
Compound 2CRF1 Receptor5.33.2[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of pyrrolo[2,1-f]triazine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the in vitro inhibitory potency of a compound against a specific kinase, such as VEGFR-2.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and the appropriate peptide substrate.

    • Dilute the recombinant kinase enzyme to the desired concentration in 1x Kinase Buffer.

  • Assay Procedure :

    • Add the master mixture to the wells of a 96-well plate.

    • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and blank (no enzyme) controls.

    • Initiate the kinase reaction by adding the diluted enzyme to the wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection :

    • Add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][18][19][20]

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation :

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[9][18]

  • Solubilization and Absorbance Measurement :

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18][20]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis :

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 or GI50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Antiviral Assay in MDCK Cells (Plaque Reduction Assay)

This assay is used to determine the antiviral activity of a compound against influenza virus.

  • Cell Culture :

    • Grow Madin-Darby Canine Kidney (MDCK) cells to confluency in 6-well plates.[21]

  • Virus Infection and Compound Treatment :

    • Pre-incubate the virus with serial dilutions of the test compound for 1 hour.

    • Infect the MDCK cell monolayers with the virus-compound mixture.

  • Plaque Formation :

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the test compound.

    • Incubate the plates at 35°C for 72 hours to allow for plaque formation.[21]

  • Visualization and Quantification :

    • Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.[21]

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Data Analysis :

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Experimental Workflows

The biological effects of pyrrolo[2,1-f]triazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Permeability) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

Hedgehog_Signaling_Pathway cluster_ligand Hedgehog Ligand cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hh PTCH1 PTCH1 Hh->PTCH1 Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Gene Expression GLI_A->TargetGenes

Caption: Simplified Hedgehog signaling pathway.

Experimental_Workflow_Kinase_Inhibition start Start reagent_prep Reagent Preparation (Compound, Enzyme, Buffer, ATP) start->reagent_prep plate_setup Plate Setup (Add Master Mix, Compound) reagent_prep->plate_setup reaction Initiate Kinase Reaction (Add Enzyme) plate_setup->reaction incubation Incubation (30°C, 45-60 min) reaction->incubation detection Signal Detection (Add Detection Reagent) incubation->detection readout Luminescence Reading detection->readout analysis Data Analysis (Calculate % Inhibition, IC50) readout->analysis end End analysis->end

Caption: General workflow for a kinase inhibition assay.

References

In-Depth Technical Guide to 4-Bromopyrrolo[2,1-f]triazine (CAS Number: 310436-61-4)

In-Depth Technical Guide to 4-Bromopyrrolo[2,1-f][1][2][3]triazine (CAS Number: 310436-61-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyrrolo[2,1-f][1][2][3]triazine, with CAS number 310436-61-4, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its rigid, planar structure incorporating a pyrrole fused with a 1,2,4-triazine ring system makes it a valuable scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules.

Chemical and Physical Properties

4-Bromopyrrolo[2,1-f][1][2][3]triazine is a solid at room temperature and is primarily used as a reagent in organic synthesis.[1][4] While detailed experimental data for some physical properties are not extensively published in peer-reviewed literature, its fundamental characteristics have been established.

Table 1: Chemical and Physical Properties of 4-Bromopyrrolo[2,1-f][1][2][3]triazine

PropertyValueReference(s)
CAS Number 310436-61-4[5]
Molecular Formula C₆H₄BrN₃[5]
Molecular Weight 198.02 g/mol [5]
IUPAC Name 4-bromopyrrolo[2,1-f][1][2][3]triazine[6]
Appearance Solid (form may vary)N/A
Storage Temperature Room temperature or -20°C for long-term storage[4][5]
Purity Commercially available in various purities (e.g., 95%)[5]

Note: Some properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature, reflecting its primary use as a synthetic intermediate.

Synthesis and Experimental Protocols

The synthesis of 4-Bromopyrrolo[2,1-f][1][2][3]triazine is not extensively detailed in a single, dedicated public-domain protocol. However, the synthesis of the core pyrrolo[2,1-f][1][2][3]triazine scaffold and the bromination of related structures provide a strong basis for its preparation.

A plausible and commonly employed synthetic strategy involves the direct bromination of the parent pyrrolo[2,1-f][1][2][3]triazine heterocycle. A general experimental protocol, adapted from the bromination of a similar pyrrolotriazine derivative, is outlined below.[1]

Illustrative Synthesis Workflow

Gcluster_startStarting Materialcluster_reagentsReagents & Conditionscluster_processReaction & Workupcluster_productFinal ProductstartPyrrolo[2,1-f][1,2,4]triazinereactionElectrophilic Aromatic Substitutionstart->reaction1.reagentsBrominating Agent (e.g., NBS or Br₂)Inert Solvent (e.g., DMF, CH₂Cl₂)Controlled Temperaturereagents->reaction2.workupQuenchingExtractionPurification (e.g., Crystallization, Chromatography)reaction->workup3.product4-Bromopyrrolo[2,1-f][1,2,4]triazineworkup->product4.

Caption: General workflow for the synthesis of 4-Bromopyrrolo[2,1-f][1][2][3]triazine.

General Experimental Protocol for Bromination

This is a representative protocol and may require optimization.

  • Reaction Setup: To a solution of pyrrolo[2,1-f][1][2][3]triazine in an anhydrous inert solvent (e.g., N,N-dimethylformamide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to a reduced temperature (e.g., -20°C to 0°C).

  • Addition of Brominating Agent: Slowly add a solution of a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in a suitable solvent, to the cooled reaction mixture. The addition should be controlled to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate or sodium sulfite) to consume any unreacted bromine.

  • Extraction: If necessary, dilute the reaction mixture with water and extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography on silica gel to afford the desired 4-Bromopyrrolo[2,1-f][1][2][3]triazine.

Analytical Data

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyrrole and triazine rings. The introduction of the bromine atom at the 4-position will influence the chemical shifts of the adjacent protons.
¹³C NMR Resonances for the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine will show a characteristic chemical shift.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (198.02 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity peaks for [M]+ and [M+2]+).
IR Spec. Absorption bands characteristic of the C-H and C=N stretching and bending vibrations within the aromatic heterocyclic system.

Uses in Research and Drug Development

The primary utility of 4-Bromopyrrolo[2,1-f][1][2][3]triazine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of oncology.[5] The bromine atom serves as a convenient handle for introducing various substituents through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions.

This allows for the systematic modification of the pyrrolotriazine scaffold to optimize biological activity, selectivity, and pharmacokinetic properties of the final compounds.

Role as a Kinase Inhibitor Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a well-established "privileged scaffold" in kinase inhibitor design.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of 4-Bromopyrrolo[2,1-f][1][2][3]triazine have been investigated as inhibitors of various kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Epidermal Growth Factor Receptor (EGFR)

  • c-Met

By blocking the activity of these kinases, the resulting compounds can inhibit tumor growth, angiogenesis (the formation of new blood vessels that supply tumors), and metastasis.

Signaling Pathway Context

The diagram below illustrates the general principle of how a kinase inhibitor derived from the pyrrolo[2,1-f][1][2][3]triazine scaffold might function in a cellular signaling pathway.

Gcluster_receptorCell Surface Receptorcluster_inhibitorTherapeutic Interventioncluster_pathwayDownstream SignalingreceptorReceptor Tyrosine Kinase (e.g., VEGFR, EGFR)pathwaySignal Transduction Cascadereceptor->pathwayActivationinhibitorPyrrolo[2,1-f][1,2,4]triazine-basedKinase Inhibitorinhibitor->receptorInhibitionresponseCellular Response(e.g., Proliferation, Angiogenesis)pathway->response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

As with any chemical reagent, 4-Bromopyrrolo[2,1-f][1][2][3]triazine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Users should wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Bromopyrrolo[2,1-f][1][2][3]triazine is a valuable and versatile building block in medicinal chemistry. Its utility as a key intermediate in the synthesis of kinase inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases. The ability to readily modify its structure through the reactive bromine handle provides a powerful tool for lead optimization in drug discovery programs. Further research into the synthesis and application of derivatives based on this scaffold holds significant promise for the development of novel therapeutics.

The Rise of a Privileged Scaffold: A Technical Guide to the Pyrrolo[2,1-f]triazine Nucleus in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has unearthed a treasure trove of molecular scaffolds capable of selectively modulating the activity of protein kinases, a class of enzymes frequently dysregulated in oncogenesis. Among these, the pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged" heterocyclic core, demonstrating remarkable versatility and potent inhibitory activity against a wide array of clinically relevant kinases. This technical guide provides an in-depth exploration of the discovery and development of this promising scaffold, complete with detailed experimental protocols, comprehensive quantitative data, and visualizations of key biological pathways and experimental workflows.

Genesis of a Kinase Inhibitor: Discovery of the Pyrrolo[2,1-f]triazine Core

The journey of the pyrrolo[2,1-f][1][2][3]triazine scaffold from a novel heterocycle to a cornerstone of modern kinase inhibitor design is a testament to the power of scaffold hopping and rational drug design. Initially recognized for its structural resemblance to the well-established quinazoline kinase inhibitor template, the pyrrolo[2,1-f][1][2][3]triazine nucleus was found to effectively mimic the hydrogen bonding pattern required for binding to the ATP pocket of various kinases.[1][4] This discovery opened the floodgates for extensive structure-activity relationship (SAR) studies, leading to the development of potent inhibitors for a multitude of kinase targets.

The general workflow for the discovery of a novel kinase inhibitor, such as one based on the pyrrolo[2,1-f]triazine core, is a multi-step process that begins with target identification and culminates in the selection of a clinical candidate.

G Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Op Lead Optimization Hit_to_Lead->Lead_Op SAR Studies Preclinical Preclinical Development Lead_Op->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical IND Filing

A generalized workflow for kinase inhibitor discovery.

A Scaffold of Many Talents: Targeting Key Oncogenic Kinases

The adaptability of the pyrrolo[2,1-f][1][2][3]triazine core has enabled the development of inhibitors against a diverse range of kinase families, each playing a critical role in cancer cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. The pyrrolo[2,1-f]triazine scaffold has yielded potent VEGFR-2 inhibitors, such as BMS-540215 and its prodrug, brivanib alaninate (BMS-582664).[5]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified VEGFR-2 signaling pathway.
Epidermal Growth Factor Receptor (EGFR)

Overexpression and mutations of EGFR are common drivers of various cancers. The pyrrolo[2,1-f][1][2][3]triazine nucleus has been successfully employed to create potent EGFR inhibitors.[1][4] These compounds have shown efficacy in cell lines like DiFi, which are sensitive to EGFR inhibition.[1][5]

Insulin-like Growth Factor 1 Receptor (IGF-1R)

The IGF-1R signaling pathway is crucial for cell growth and survival, and its dysregulation is implicated in numerous malignancies. BMS-754807 is a notable pyrrolo[2,1-f][1][2][3]triazine-based inhibitor of IGF-1R that has advanced to clinical development.[5]

G IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Survival mTOR->Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Growth

Simplified IGF-1R signaling pathway.
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is one of the most frequently activated signaling pathways in human cancer. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been explored for the development of both PI3K and mTOR inhibitors.

G GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K1 mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis inhibition of inhibition

Simplified PI3K/Akt/mTOR signaling pathway.
Other Notable Kinase Targets

The versatility of the pyrrolo[2,1-f][1][2][3]triazine nucleus extends to other important cancer-related kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): Fusions and mutations in ALK are oncogenic drivers in non-small cell lung cancer (NSCLC) and other tumors.[5]

  • Janus Kinase (JAK): The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in hematological malignancies and inflammatory diseases.[5]

  • p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in cellular responses to stress and inflammation and is a target for inflammatory diseases and cancer.[3]

  • c-Met: The c-Met receptor tyrosine kinase plays a role in cell proliferation, motility, and invasion, and its aberrant activation is linked to various cancers.[2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitors against their primary targets.

Table 1: Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives against VEGFR-2 and EGFR

CompoundTargetIC50 (µM)Cellular AssayCell Line
1EGFR0.100ProliferationDiFi
2VEGFR-20.066ProliferationHUVEC
3VEGFR-20.023ProliferationHUVEC
BMS-540215VEGFR-20.025ProliferationHUVEC

Data compiled from Hunt et al., 2004 and Bhide et al., 2006.[1]

Table 2: Inhibitory Activity of BMS-754807 against IGF-1R and other kinases

TargetIC50 (nM)
IGF-1R1.8
IR1.7
Met6
TrkA7
TrkB4
AurA9
AurB25
RON44

Data from MedChemExpress product information.

Table 3: Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives against various kinases

CompoundTargetIC50 (nM)
Compound 19c-Met2.3 ± 0.1
VEGFR-25.0 ± 0.5
Compound 21ALK10 ± 2
IGF-1R1137 ± 398
Compound 26JAK2Potent
Compound 27JAK2Active in cellular assay

Data compiled from Singh et al., 2021.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitors.

General Kinase Assay (Example: VEGFR-2)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against a specific kinase.

G Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Start->Prepare Incubate_1 Incubate Kinase & Inhibitor Prepare->Incubate_1 Add_ATP Initiate Reaction: Add ATP/Substrate Mix Incubate_1->Add_ATP Incubate_2 Incubate at RT Add_ATP->Incubate_2 Stop Stop Reaction & Detect Signal Incubate_2->Stop Analyze Data Analysis: Calculate IC50 Stop->Analyze End End Analyze->End

Workflow for a typical in vitro kinase assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add the kinase and the test compound to the wells of a 96-well plate and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).

  • The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control (DMSO).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assays

4.2.1. DiFi Human Colon Tumor Cell Proliferation Assay

The DiFi cell line is known for its hypersensitivity to EGFR inhibitors due to EGFR gene amplification.[6]

Materials:

  • DiFi human colorectal carcinoma cells

  • Growth medium (e.g., DMEM supplemented with 10% FBS)

  • Test compound

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed DiFi cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

4.2.2. Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

HUVECs are a standard model for studying angiogenesis in vitro, and their proliferation is stimulated by factors like VEGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • VEGF

  • Test compound

  • 96-well plates

  • Cell proliferation reagent

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to adhere.

  • Starve the cells in a low-serum medium for several hours to synchronize them.

  • Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF (e.g., 20 ng/mL).

  • Incubate for a specified period (e.g., 48-72 hours).

  • Assess cell proliferation using a suitable reagent and a plate reader.

  • Calculate the IC50 value of the compound's inhibitory effect on VEGF-induced proliferation.

4.2.3. GTL-16 Human Gastric Carcinoma Cell Proliferation Assay

The GTL-16 cell line is characterized by amplification of the c-Met proto-oncogene, making it a valuable model for testing c-Met inhibitors.[2]

Materials:

  • GTL-16 human gastric carcinoma cells

  • Growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • 96-well plates

  • Cell proliferation reagent

Procedure:

  • Seed GTL-16 cells in a 96-well plate.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Measure cell viability using a proliferation reagent and a plate reader.

  • Determine the IC50 value by analyzing the dose-response curve.

In Vivo Antitumor Efficacy in Mouse Xenograft Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of a pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitor.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Tumor cells (e.g., GTL-16, DiFi, or other relevant cell lines)

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily oral gavage).

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • The antitumor efficacy is typically expressed as tumor growth inhibition (TGI).

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

Various synthetic strategies have been developed to construct the pyrrolo[2,1-f][1][2][3]triazine nucleus, often starting from either a pyrrole or a triazine precursor.[5] A common approach involves the cyclization of an N-aminopyrrole derivative with a suitable one-carbon synthon.

G Pyrrole Substituted Pyrrole N_Amination N-Amination Pyrrole->N_Amination N_Aminopyrrole N-Aminopyrrole Derivative N_Amination->N_Aminopyrrole Cyclization Cyclization with C1 Synthon N_Aminopyrrole->Cyclization Core Pyrrolo[2,1-f]triazine Core Cyclization->Core Functionalization Further Functionalization Core->Functionalization Inhibitor Target Kinase Inhibitor Functionalization->Inhibitor

A general synthetic workflow for pyrrolo[2,1-f]triazine inhibitors.

Example: Synthesis of a 4-Aminopyrrolo[2,1-f]triazine Intermediate

A representative synthesis involves the reaction of an N-aminopyrrole-2-carboxamide with formamidine acetate.

Step 1: N-Amination of a Pyrrole Derivative A substituted 1H-pyrrole-2-carboxamide is treated with an aminating agent, such as hydroxylamine-O-sulfonic acid or a chloramine solution, in the presence of a base to yield the corresponding 1-amino-1H-pyrrole-2-carboxamide.

Step 2: Cyclization to form the Pyrrolo[2,1-f]triazine Core The 1-amino-1H-pyrrole-2-carboxamide is then heated with formamidine acetate, which serves as both a reagent and a solvent, to effect cyclization and form the 4-aminopyrrolo[2,1-f]triazine core.

This core can then be further functionalized at various positions to generate a library of analogs for SAR studies.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine nucleus has firmly established itself as a versatile and highly valuable scaffold in the field of kinase inhibitor drug discovery. Its favorable drug-like properties and the ability to be readily functionalized have led to the development of numerous potent and selective inhibitors against a wide range of clinically important kinases. The successful progression of compounds like brivanib alaninate and BMS-754807 into clinical trials underscores the therapeutic potential of this remarkable heterocycle.

Future research in this area will likely focus on:

  • Enhancing Selectivity: As our understanding of kinome-wide off-target effects grows, the design of more selective inhibitors will be crucial to minimize toxicity and improve therapeutic windows.

  • Overcoming Drug Resistance: The development of next-generation pyrrolo[2,1-f][1][2][3]triazine inhibitors that can overcome acquired resistance mutations in target kinases is a key area of investigation.

  • Exploring New Kinase Targets: The adaptability of this scaffold suggests that it could be successfully applied to the design of inhibitors for other, less-explored kinase targets implicated in cancer and other diseases.

  • Developing Novel Drug Modalities: The incorporation of the pyrrolo[2,1-f][1][2][3]triazine core into novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), could open up new avenues for therapeutic intervention.

References

Pyrrolo[2,1-f]triazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine core, a unique bridgehead nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of biologically active compounds, leading to the development of approved drugs and promising clinical candidates. This technical guide provides a comprehensive overview of the pyrrolo[2,1-f]triazine scaffold, including its synthesis, biological activities with a focus on kinase inhibition, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to a Versatile Heterocycle

The pyrrolo[2,1-f]triazine nucleus has garnered significant attention in the pharmaceutical industry due to its ability to serve as a versatile template for designing potent and selective therapeutic agents.[1][2] This scaffold is an integral component of several kinase inhibitors and nucleoside analogs, demonstrating its broad applicability in treating a range of diseases, from cancer to viral infections.[3][4] Notably, the FDA-approved drugs Avapritinib, a kinase inhibitor for gastrointestinal stromal tumors, and Remdesivir, an antiviral for COVID-19, feature this remarkable heterocyclic system.[3]

Synthesis of the Pyrrolo[2,1-f]triazine Core

The construction of the pyrrolo[2,1-f]triazine scaffold can be achieved through various synthetic strategies, typically starting from either a pyrrole or a triazine derivative.[3]

A common approach involves the N-amination of a pyrrole derivative followed by cyclization. For instance, treating a pyrrole with a suitable aminating agent like O-(2,4-dinitrophenyl)hydroxylamine or chloramine, followed by reaction with formamide at elevated temperatures, can yield the pyrrolo[2,1-f]triazine core.[5] Another strategy involves the 1,3-dipolar cycloaddition of N(1)-alkyl-1,2,4-triazinium tetrafluoroborates with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD).[6] This method allows for the synthesis of polysubstituted pyrrolo[2,1-f]triazines.[6]

More complex, multi-step syntheses have also been developed to introduce diverse substituents on the core, enabling fine-tuning of the pharmacological properties of the resulting compounds.[5]

Pyrrolo[2,1-f]triazine as a Kinase Inhibitor

Kinase inhibition is a highly successful strategy in targeted cancer therapy, with numerous small molecule inhibitors approved for clinical use.[3][4] The pyrrolo[2,1-f]triazine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors, targeting a variety of kinases implicated in cancer and other diseases.[1][2]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Tumor angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily mediated by the VEGF signaling pathway.[7] VEGFR-2, a receptor tyrosine kinase, is a key player in this process, making it a prime target for anti-angiogenic therapies.[7] Several pyrrolo[2,1-f]triazine derivatives have been developed as potent VEGFR-2 inhibitors.

CompoundTargetIC50 (nM)Cell LineCell-based IC50 (nM)
1 VEGFR-223HUVEC-
2 VEGFR-266HUVEC-
19 VEGFR-25.0 ± 0.5HUVEC-VEGFR237.4 ± 0.311
BMS-582664 VEGFR-2, FGFR-1Potent (not specified)HUVECPotent (not specified)

Data compiled from multiple sources.[3][7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells.[3] The emergence of resistance mutations, such as the T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC), presents a significant clinical challenge.[4] The pyrrolo[2,1-f]triazine scaffold has been utilized to develop inhibitors that are active against both wild-type and mutant forms of EGFR.

CompoundTargetIC50 (nM)Cell LineCell-based IC50 (nM)
1 (selective for EGFR) EGFR100DiFi-

Data compiled from multiple sources.[3]

c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of various cancers. Pyrrolo[2,1-f]triazine-based compounds have been identified as potent inhibitors of c-Met kinase activity.

CompoundTargetIC50 (nM)Cell LineCell-based IC50 (nM)
19 c-Met2.3 ± 0.1BaF3-TPR-Met0.71 ± 0.16

Data compiled from multiple sources.[3]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy, particularly in a subset of NSCLC patients with ALK gene rearrangements. The pyrrolo[2,1-f]triazine scaffold has been successfully employed to develop potent and selective ALK inhibitors.

CompoundTargetIC50 (nM)Selectivity over IGF-1R
21 ALK10 ± 2>100-fold (IC50 = 1137 ± 398 nM)

Data compiled from multiple sources.[3]

Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibition

Adaptor protein 2-associated kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis and has been identified as a potential therapeutic target for the treatment of neuropathic pain.[8] Pyrrolo[2,1-f]triazine derivatives have been investigated as inhibitors of AAK1.

CompoundTargetIC50 (nM)
Initial Hit AAK1~60
Optimized Analogs AAK1Single-digit nM

Data compiled from multiple sources.[8]

Signaling Pathways Modulated by Pyrrolo[2,1-f]triazine Inhibitors

Pyrrolo[2,1-f]triazine-based kinase inhibitors exert their effects by modulating key intracellular signaling pathways that control cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, c-Met) PI3K PI3K RTK->PI3K Activates Pyrrolo_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_inhibitor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, c-Met) RAS RAS RTK->RAS Activates Pyrrolo_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_inhibitor->RTK RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription, Cell Proliferation ERK->Transcription Promotes Kinase_Inhibitor_Workflow Library Compound Library (Pyrrolo[2,1-f]triazine derivatives) HTS High-Throughput Screening (Biochemical Kinase Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Hits In_Vitro In Vitro Profiling (Cell-based Assays, Selectivity) Lead_Op->In_Vitro In_Vitro->Lead_Op Feedback In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo Promising Leads Candidate Clinical Candidate In_Vivo->Candidate

References

Initial Screening of 4-Bromopyrrolo[2,1-f]triazine Derivatives in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of compounds based on the 4-bromopyrrolo[2,1-f]triazine scaffold for anticancer activity. The pyrrolo[2,1-f][1][2][3]triazine nucleus is a promising heterocyclic scaffold that forms the core of several kinase inhibitors.[1][2] Derivatives of this structure have demonstrated potent activity against a variety of cancer cell lines, primarily through the inhibition of key signaling kinases. This document outlines the typical experimental protocols used for such screenings, summarizes the available quantitative data, and visualizes the associated workflows and signaling pathways.

Introduction

Cancer remains a leading cause of mortality worldwide, driving the continuous search for novel and more effective therapeutic agents.[1] One of the most successful strategies in modern oncology is targeted therapy, which aims to inhibit specific molecules involved in cancer cell growth and survival, such as protein kinases.[1][2] The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in the development of kinase inhibitors.[2][4] Notably, this scaffold is an integral part of several approved drugs and clinical candidates.[2] The introduction of a bromine atom at the 4-position can modulate the compound's electronic properties and provide a handle for further chemical modifications, making 4-bromopyrrolo[2,1-f]triazine an interesting starting point for drug discovery campaigns.

This guide focuses on the initial in vitro evaluation of such compounds, a critical step in identifying promising lead candidates for further development.

Experimental Protocols

The initial screening of novel anticancer compounds typically involves a series of in vitro assays to determine their cytotoxic and cytostatic effects on various cancer cell lines and to elucidate their mechanism of action.

Cell Proliferation and Cytotoxicity Assays

A fundamental step in anticancer drug screening is to assess the effect of the compound on cancer cell viability and proliferation. Standard methods include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. It provides a measure of total protein mass, which is proportional to the cell number.

Detailed Protocol: SRB Assay

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 4-bromopyrrolo[2,1-f]triazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.

  • Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound SRB is solubilized with a Tris-base solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of 510 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.

Kinase Inhibition Assays

Given that the pyrrolo[2,1-f][1][2][3]triazine scaffold is a known kinase inhibitor, it is crucial to assess the activity of its derivatives against a panel of relevant kinases.

Typical Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate (often a peptide), and ATP.

  • Compound Addition: The test compound (4-bromopyrrolo[2,1-f]triazine derivative) is added at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time. The kinase transfers a phosphate group from ATP to its substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that use antibodies specific to the phosphorylated substrate.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Data Presentation

The following tables summarize the reported in vitro activities of various pyrrolo[2,1-f][1][2][3]triazine derivatives against different cancer cell lines and kinases. It is important to note that these are representative data for the scaffold, as comprehensive screening data for a specific 4-bromopyrrolo[2,1-f]triazine is not publicly available.

Table 1: Antiproliferative Activity of Pyrrolo[2,1-f][1][2][3]triazine Derivatives in Cancer Cell Lines

Compound ReferenceCell LineCancer TypeIC50 (µM)
Compound 9 BT474Breast Carcinoma0.86[2]
Sal2Salivary Gland Carcinoma0.46[2]
Compound 1 DiFiColon Tumor-[5]
Compound 19 BaF3-TPR-Met(Engineered)0.00071[2]
HUVEC-VEGFR2(Engineered)0.0374[2]
Compound 27a Various c-Met addictive linesVarious0.0012 - 0.0246[3]

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,1-f][1][2][3]triazine Derivatives

Compound ReferenceTarget KinaseIC50 (µM)
Compound 2 VEGFR-20.066[2]
Compound 3 VEGFR-20.023[2]
Compound 1 EGFR0.100[2]
Compound 19 c-Met0.0023[2]
VEGFR-20.0050[2]
Compound 27a c-Met0.0023[3]
VEGFR-20.0050[3]
Compound 26 JAK2Potent activity reported[2]
Compound 27 JAK2Potent activity reported[2]
Compound 28 JAK2Potent activity reported[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening of a novel compound like 4-bromopyrrolo[2,1-f]triazine.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of 4-Bromopyrrolo[2,1-f]triazine Derivatives purification Purification and Structural Confirmation (NMR, MS) synthesis->purification proliferation_assay Cell Proliferation Assay (e.g., SRB, MTT) purification->proliferation_assay Test Compounds cell_culture Culturing of Cancer Cell Line Panel cell_culture->proliferation_assay ic50_determination IC50 Value Determination proliferation_assay->ic50_determination kinase_panel Kinase Inhibition Panel Screening ic50_determination->kinase_panel Active Compounds pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) kinase_panel->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization Validated Hits

Caption: A typical experimental workflow for the initial screening of anticancer compounds.

c-Met Signaling Pathway

Several pyrrolo[2,1-f][1][2][3]triazine derivatives have shown potent inhibition of the c-Met receptor tyrosine kinase.[2][3] The diagram below illustrates a simplified c-Met signaling pathway, a common target for this class of compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates HGF HGF (Ligand) HGF->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion Inhibitor 4-Bromopyrrolo[2,1-f]triazine Derivative Inhibitor->cMet Inhibits

Caption: A simplified diagram of the c-Met signaling pathway and the inhibitory action of a pyrrolo[2,1-f]triazine derivative.

Discussion and Future Directions

The available data strongly suggest that the pyrrolo[2,1-f][1][2][3]triazine scaffold is a valuable starting point for the development of novel anticancer agents, particularly kinase inhibitors.[1] The potent activity of derivatives against key oncogenic kinases like c-Met, VEGFR-2, and EGFR highlights the therapeutic potential of this compound class.[2][5]

The initial screening of a 4-bromopyrrolo[2,1-f]triazine library would be a logical next step. The bromine atom offers a site for further chemical elaboration to improve potency, selectivity, and pharmacokinetic properties. Future studies should focus on:

  • Broad-panel screening: Evaluating the compounds against a large panel of cancer cell lines to identify specific cancer types that are particularly sensitive.

  • Kinome profiling: Assessing the selectivity of the most potent compounds against a wide range of kinases to understand their target profile and potential off-target effects.

  • In vivo studies: Testing the efficacy of lead compounds in animal models of cancer to validate their therapeutic potential.

References

Unlocking the Antiviral Potential of Brominated Pyrrolotriazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains necessitates the continuous exploration of novel antiviral agents. Brominated pyrrolotriazines have emerged as a promising class of heterocyclic compounds with significant potential in this arena. This technical guide provides an in-depth overview of the antiviral properties of these compounds, focusing on their activity against influenza viruses. It details the quantitative antiviral and cytotoxicity data, comprehensive experimental protocols, and visual representations of key biological and experimental processes.

Quantitative Antiviral and Cytotoxicity Data

The antiviral efficacy of a series of synthesized 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines was evaluated against the influenza A/Puerto Rico/8/34 (H1N1) virus. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50) were determined to assess the antiviral activity and cellular toxicity of these compounds. The data for the brominated derivatives are summarized in the table below for clear comparison.

Compound IDR 2R 4IC50 (µM)CC50 (µM)SI
14b Phenyl4-Bromophenyl> 100> 100~1
15b p-Tolyl4-Bromophenyl78 ± 9> 85211

Data sourced from in vitro studies on Madin-Darby canine kidney (MDCK) cell culture.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of brominated pyrrolotriazines.

Antiviral Activity Assay (Influenza A/H1N1)

This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) of the test compounds against the influenza A/Puerto Rico/8/34 (H1N1) virus in a Madin-Darby canine kidney (MDCK) cell culture system.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Penicillin-Streptomycin solution

  • Influenza A/Puerto Rico/8/34 (H1N1) virus stock

  • Test compounds (brominated pyrrolotriazines) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: MDCK cells are harvested, counted, and seeded into 96-well plates at a density of 1.5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. The plates are incubated for 24 hours to allow for cell attachment and monolayer formation.

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMEM.

  • Infection and Treatment: The cell culture medium is removed from the wells, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with the influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of varying concentrations of the test compounds. Control wells include virus-infected cells without any compound (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere until the cytopathic effect (CPE) in the virus control wells is evident.

  • MTT Assay: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of inhibition is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of the brominated pyrrolotriazines on MDCK cells using the MTT assay.

Materials:

  • MDCK cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT solution (0.5 mg/mL in serum-free DMEM)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: MDCK cells are seeded in 96-well plates at a density of 1.5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells contain cells with medium only (cell control).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: The medium is removed, and 100 µL of MTT solution is added to each well. The plates are incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm.

  • CC50 Calculation: The percentage of cytotoxicity is calculated relative to the cell control. The CC50 value is determined from the dose-response curve of compound concentration versus percentage of cytotoxicity.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow, the principle of the cytotoxicity assay, and the proposed mechanism of antiviral action.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Brominated Pyrrolotriazines antiviral Antiviral Assay (Influenza A/H1N1 on MDCK cells) synthesis->antiviral cytotoxicity Cytotoxicity Assay (MTT on MDCK cells) synthesis->cytotoxicity ic50 IC50 Determination antiviral->ic50 cc50 CC50 Determination cytotoxicity->cc50 si Selectivity Index (SI) Calculation ic50->si cc50->si

General experimental workflow for antiviral evaluation.

MTT_Assay_Principle cluster_cell Living Cell mitochondria Mitochondria reductase Mitochondrial Reductases mitochondria->reductase formazan Formazan (Purple, Insoluble) reductase->formazan Reduction mtt MTT (Yellow, Soluble) mtt->mitochondria Uptake dmso DMSO (Solubilization) formazan->dmso measurement Absorbance Measurement (570 nm) dmso->measurement

Principle of the MTT cytotoxicity assay.

Neuraminidase_Inhibition cluster_virus Influenza Virus virus Virus Particle neuraminidase Neuraminidase (Enzyme) host_cell Host Cell Receptor (Sialic Acid) neuraminidase->host_cell Cleavage no_release Virus Release Inhibited neuraminidase->no_release release Virus Release host_cell->release Enables pyrrolotriazine Brominated Pyrrolotriazine (Inhibitor) pyrrolotriazine->neuraminidase Binding and Inhibition

Proposed mechanism of neuraminidase inhibition.

Conclusion

The data presented in this guide highlight the potential of brominated pyrrolotriazines as a scaffold for the development of novel antiviral therapeutics. While the initial screening shows moderate activity for some derivatives, further structural modifications could lead to compounds with enhanced potency and selectivity. The detailed protocols and visual diagrams provided herein serve as a valuable resource for researchers in the field of antiviral drug discovery, facilitating further investigation into this promising class of compounds.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Bromopyrrolo[2,1-f]triazine

An In-depth Technical Guide on the Solubility and Stability of 4-Bromopyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available experimental data on the solubility and stability of 4-bromopyrrolo[2,1-f][1][2][3]triazine is limited. This guide, therefore, provides a comprehensive framework of standardized protocols for conducting a thorough analysis of these critical physicochemical properties for this compound or similar heterocyclic molecules. The data presented herein is illustrative and serves as a template for reporting and interpretation.

Introduction

4-Bromopyrrolo[2,1-f][1][2][3]triazine is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for oncology. The physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates, such as solubility and stability, are fundamental to drug discovery and development. These properties significantly influence bioavailability, formulation, manufacturing processes, and shelf-life. This technical guide outlines the standard methodologies for determining the aqueous solubility and chemical stability of 4-bromopyrrolo[2,1-f][1][2][3]triazine under various stress conditions relevant to pharmaceutical development.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For meaningful and reproducible results, it is essential to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is a crucial parameter for pre-formulation development.

  • Kinetic Solubility: This measures the concentration of a compound in a solution just before precipitation occurs when a stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer. It is often used in high-throughput screening during early drug discovery.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5][6][7]

Objective: To determine the equilibrium solubility of 4-bromopyrrolo[2,1-f][1][2][3]triazine in various aqueous buffers.

Materials:

  • 4-Bromopyrrolo[2,1-f][1][2][3]triazine (solid powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of solid 4-bromopyrrolo[2,1-f][1][2][3]triazine to a series of vials, each containing a known volume of a specific buffer (e.g., pH 3.0, 7.4, 9.0). Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

  • The pH of the saturated solution should be measured at the end of the experiment to check for any shifts.[5]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of compounds.[3][8]

Objective: To rapidly determine the kinetic solubility of 4-bromopyrrolo[2,1-f][1][2][3]triazine.

Materials:

  • 4-Bromopyrrolo[2,1-f][1][2][3]triazine stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Liquid handling system or multichannel pipettes

  • Plate reader with nephelometry capabilities

Procedure:

  • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

  • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Rapidly add a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final concentration.

  • Mix the contents thoroughly.

  • Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

  • Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit.

Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of a drug substance.[3] These studies are crucial for developing stability-indicating analytical methods.

Experimental Protocol: pH Stability (Hydrolytic Degradation)

Objective: To evaluate the stability of 4-bromopyrrolo[2,1-f][1][2][3]triazine in aqueous solutions at different pH values.

Materials:

  • 4-Bromopyrrolo[2,1-f][1][2][3]triazine

  • 0.1 M Hydrochloric acid (HCl)

  • Purified water

  • 0.1 M Sodium hydroxide (NaOH)

  • Temperature-controlled incubator or water bath

  • HPLC-UV/MS system

Procedure:

  • Prepare solutions of 4-bromopyrrolo[2,1-f][1][2][3]triazine at a known concentration (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Incubate the solutions at a specific temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples immediately.

  • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Calculate the percentage of degradation at each time point for each condition.

Experimental Protocol: Photostability

This protocol is based on the ICH Q1B guideline for photostability testing.[1][2][9][10][11]

Objective: To assess the impact of light exposure on the stability of 4-bromopyrrolo[2,1-f][1][2][3]triazine.

Materials:

  • 4-Bromopyrrolo[2,1-f][1][2][3]triazine (solid and in solution)

  • Photostability chamber equipped with a light source conforming to ICH Q1B (providing both cool white fluorescent and near-UV lamps).

  • Quartz cells or other transparent containers

  • Dark control samples wrapped in aluminum foil

  • HPLC-UV/MS system

Procedure:

  • Expose samples of solid 4-bromopyrrolo[2,1-f][1][2][3]triazine and solutions of the compound to a light source. The overall illumination should be not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Place parallel samples in the dark (wrapped in foil) within the chamber to serve as controls.

  • After the exposure period, analyze both the light-exposed and dark control samples.

  • Compare the results to identify any degradation due to light exposure. Assess for changes in physical properties (e.g., appearance, color) and chemical purity using a stability-indicating HPLC method.

Experimental Protocol: Thermal Stability

Objective: To evaluate the stability of solid 4-bromopyrrolo[2,1-f][1][2][3]triazine at elevated temperatures.

Materials:

  • 4-Bromopyrrolo[2,1-f][1][2][3]triazine (solid)

  • Temperature-controlled oven

  • Glass vials

  • HPLC-UV/MS system

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) instruments (optional but recommended).

Procedure:

  • Place accurately weighed samples of solid 4-bromopyrrolo[2,1-f][1][2][3]triazine in glass vials.

  • Store the vials in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • At specified time points (e.g., 1, 3, 7, 14 days), remove a vial and allow it to cool to room temperature.

  • Dissolve the contents in a suitable solvent and analyze using a stability-indicating HPLC method to quantify the parent compound and any degradants.

  • For a more in-depth analysis, DSC can be used to determine the melting point and detect any polymorphic transitions, while TGA can measure mass loss as a function of temperature, indicating decomposition.[12][13]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Illustrative Thermodynamic Solubility of 4-Bromopyrrolo[2,1-f][1][2][3]triazine

Buffer SystempHTemperature (°C)Solubility (µg/mL)Final pH
Citrate Buffer3.02550.23.1
Phosphate Buffer7.4255.87.4
Borate Buffer9.0254.59.0
Citrate Buffer3.03765.73.1
Phosphate Buffer7.4378.17.4
Borate Buffer9.0376.29.0

Table 2: Illustrative Stability of 4-Bromopyrrolo[2,1-f][1][2][3]triazine under Forced Degradation

Stress ConditionTime% Assay of Parent CompoundMajor Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)
0.1 M HCl (60°C) 0 hr100.0NDND
8 hr85.210.52.1
24 hr65.725.15.8
0.1 M NaOH (60°C) 0 hr100.0NDND
8 hr92.55.1ND
24 hr80.115.31.2
Photolytic (ICH Q1B) -98.50.8ND
Thermal (80°C, solid) 14 days99.10.5ND

ND: Not Detected

Visualization of Experimental Workflows

Solubility_Workflowcluster_thermoThermodynamic Solubility (Shake-Flask)cluster_kineticKinetic Solubility (Nephelometry)thermo_startAdd excess solid to bufferthermo_shakeShake at constant T(24-48h)thermo_start->thermo_shakethermo_filterFilter supernatant(0.22 µm)thermo_shake->thermo_filterthermo_analyzeAnalyze by HPLC-UVthermo_filter->thermo_analyzethermo_endDetermine Solubility (µg/mL)thermo_analyze->thermo_endkinetic_startAdd DMSO stock to platekinetic_add_bufferRapidly add aqueous bufferkinetic_start->kinetic_add_bufferkinetic_incubateIncubate (1-2h)kinetic_add_buffer->kinetic_incubatekinetic_measureMeasure light scatteringkinetic_incubate->kinetic_measurekinetic_endDetermine Solubility Limitkinetic_measure->kinetic_end

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability_Workflowcluster_conditionsForced Degradation ConditionsstartPrepare Solutions/Solid Sample of Compoundcond_phHydrolytic(Acid, Base, Neutral)start->cond_phcond_photoPhotolytic(ICH Q1B Light Exposure)start->cond_photocond_thermalThermal(Elevated Temperature)start->cond_thermalsampleIncubate under stress(Collect samples at time points)cond_ph->samplecond_photo->samplecond_thermal->sampleanalyzeAnalyze by Stability-IndicatingHPLC-UV/MSsample->analyzeendAssess Degradation (%)Identify Degradantsanalyze->end

Caption: General workflow for forced degradation stability studies.

Conclusion

This guide provides a comprehensive overview of the standard experimental protocols required to thoroughly characterize the solubility and stability of 4-bromopyrrolo[2,1-f][1][2][3]triazine. While specific experimental data for this compound is not yet widely available, the methodologies described herein represent the industry-standard approach for generating the critical data needed to support drug discovery and development activities. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for formulation development, regulatory submissions, and ensuring the overall safety and efficacy of potential new medicines derived from this promising scaffold.

A Technical Guide to the Synthetic Routes of Pyrrolo[2,1-f]triazines

A Technical Guide to the Synthetic Routes of Pyrrolo[2,1-f][1][2][3]triazines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as antiviral agents, including the FDA-approved drug Remdesivir for the treatment of COVID-19, and as potent kinase inhibitors in cancer therapy.[1][4] This technical guide provides a comprehensive review of the primary synthetic strategies for constructing the pyrrolo[2,1-f][1][2][3]triazine ring system, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.

I. Synthesis from Pyrrole Derivatives

A common and versatile approach to the pyrrolo[2,1-f][1][2][3]triazine core begins with appropriately substituted pyrrole precursors. This strategy generally involves the N-amination of the pyrrole ring followed by cyclization with a suitable one-carbon synthon to form the triazine ring.

One of the most prominent examples is the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine, a key intermediate in the production of Remdesivir.[2] This process starts with the N-amination of 2-cyanopyrrole, followed by cyclization with formamidine acetate.[2]

Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine [2]

  • Step 1: N-amination of 2-Cyanopyrrole:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF), 2-cyanopyrrole (1.0 equivalent) is added at 0-5 °C under a nitrogen atmosphere.

    • The mixture is stirred for 30-40 minutes at this temperature.

    • A solution of monochloramine (NH₂Cl) in methyl tert-butyl ether (MTBE) is then added, and the reaction is monitored for the formation of N-amino-2-cyanopyrrole.

  • Step 2: Cyclization and Triazine Ring Formation:

    • To the reaction mixture containing N-amino-2-cyanopyrrole, formamidine acetate (3.0 equivalents) is added at 0-5 °C.

    • The reaction mixture is heated to 85-90 °C, during which MTBE is distilled off.

    • The reaction is maintained at this temperature for a specified period to ensure complete cyclization.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The solid product is collected by filtration, washed with water and MTBE, and dried under vacuum to yield pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Quantitative Data for the Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

Starting MaterialKey ReagentsSolventReaction TemperatureReaction TimeYieldPurity (HPLC)
2-CyanopyrroleNaH, NH₂Cl, Formamidine acetateDMF, MTBE0-5 °C then 85-90 °CNot Specified67%99.9%

Spectroscopic Data for Pyrrolo[2,1-f][1][2][3]triazin-4-amine [2]

TypeData
¹H NMR (400 MHz, DMSO-d₆)δ 7.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2
GC–MS (m/z)134.1

Synthesis_from_PyrrolePyrrole2-CyanopyrroleNAminoPyrroleN-Amino-2-cyanopyrrolePyrrole->NAminoPyrroleNaH, NH₂ClDMF, MTBEPyrrolotriazinePyrrolo[2,1-f][1][2][3]triazin-4-amineNAminoPyrrole->PyrrolotriazineFormamidine acetateHeat

II. Synthesis via Intramolecular Cyclization and Rearrangement

Another effective strategy for the synthesis of substituted pyrrolo[2,1-f]triazines, particularly pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones, involves intramolecular cyclization of appropriately substituted pyrrole precursors or the rearrangement of related heterocyclic systems like pyrrolo[1,2-d][1][3][5]oxadiazines.[3][5]

The intramolecular cyclization route often starts from a 1,2-biscarbamoyl-substituted 1H-pyrrole. The regioselectivity of the cyclization can be influenced by the choice of reagents and reaction conditions.[3][5]

Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones via Intramolecular Cyclization [6]

  • To a solution of triphenylphosphine (1.9 equivalents) in dichloromethane (CH₂Cl₂), bromine (2.1 equivalents) is added at 0 °C, and the mixture is stirred at room temperature for 15 minutes.

  • A solution of the starting 1,2-biscarbamoyl-substituted 1H-pyrrole (1.0 equivalent) in CH₂Cl₂ and triethylamine (5.0 equivalents) are then added at 0 °C.

  • The reaction mixture is stirred at 0 °C for 5 minutes.

  • After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

The rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines to the more stable pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can be induced by nucleophiles and proceeds under mild conditions.[3][5]

Quantitative Data for Representative Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones

Starting MaterialMethodKey ReagentsSolventYield
1,2-biscarbamoyl-1H-pyrrole derivativeIntramolecular CyclizationPPh₃, Br₂, Et₃NCH₂Cl₂29% (for a specific derivative)[5]
Pyrrolo[1,2-d][1][3][5]oxadiazine derivativeRearrangementNot specifiedNot specifiedNot specified

Cyclization_Rearrangementcluster_0Intramolecular Cyclizationcluster_1RearrangementBiscarbamoylPyrrole1,2-Biscarbamoyl-1H-pyrrolePyrrolotriazinone_CPyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneBiscarbamoylPyrrole->Pyrrolotriazinone_CPPh₃, Br₂, Et₃NCH₂Cl₂PyrrolooxadiazinePyrrolo[1,2-d][1][3][5]oxadiazinePyrrolotriazinone_RPyrrolo[2,1-f][1][2][3]triazin-4(3H)-onePyrrolooxadiazine->Pyrrolotriazinone_RNucleophile

III. Synthesis via 1,3-Dipolar Cycloaddition

A powerful method for the synthesis of highly substituted pyrrolo[2,1-f][1][2][3]triazines involves the 1,3-dipolar cycloaddition reaction of N(1)-alkyl-1,2,4-triazinium salts with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD).[7] This approach allows for the introduction of diverse substituents at various positions of the heterocyclic core.

General Experimental Protocol: Synthesis of Dimethyl 7-methyl-2-R²-4-R¹-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates [7]

  • To a suspension of the appropriate N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran (THF) or absolute dioxane, dimethyl acetylenedicarboxylate (1.2 mmol) is added.

  • Triethylamine (1.1 mmol) is then added dropwise with stirring.

  • The reaction mixture is stirred at room temperature until a crystalline product precipitates.

  • The precipitate is collected by filtration and recrystallized to give the pure 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazine derivative.

Quantitative Data for Selected 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazines [7]

SolventReaction TimeYieldM.p. (°C)
PhenylPhenylDioxane4 days30%206-208
4-BromophenylPhenylDioxane2 days54%155-157
p-TolylPhenylDioxane4 days53%191-192

Spectroscopic Data for Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate [7]

TypeData
¹H NMR (600 MHz, DMSO-d₆)δ 2.90 (s, 3H, 7-CH₃), 3.40 (s, 3H, CO₂CH₃), 3.86 (s, 3H, CO₂CH₃), 7.53–7.54 (m, 3H, Ph), 7.57–7.60 (m, 2H, Ph), 7.62–7.65 (m, 1H, Ph), 7.72–7.75 (m, 2H, Ph), 8.40–8.43 (m, 2H, Ph)
¹³C NMR (101 MHz, DMSO-d₆)δ 10.5, 52.4, 52.5, 112.8, 116.5, 117.9, 127.9, 128.7, 128.9, 129.2, 131.5, 131.6, 134.9, 136.5, 154.7, 162.6, 163.9, 164.6

CycloadditionTriaziniumN(1)-Ethyl-1,2,4-triaziniumtetrafluoroboratePyrrolotriazine2,4-Disubstitutedpyrrolo[2,1-f][1][2][3]triazineTriazinium->PyrrolotriazineEt₃NTHF or DioxaneDMADDimethylacetylenedicarboxylateDMAD->Pyrrolotriazine

IV. Transition Metal-Mediated Synthesis

Transition metal catalysis offers efficient and atom-economical routes to construct the pyrrolo[2,1-f][1][2][3]triazine scaffold. Copper-catalyzed reactions have been particularly successful in this regard, enabling the formation of multiple bonds in a single pot.

A notable example is the one-pot, two-step synthesis of substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones from 4-oxo-4H-chromene-3-carbaldehydes and 1-amino-1H-pyrrole-2-carboxamide.[1]

General Reaction Scheme: [1]

  • A Cu(II)-catalyzed reaction between a 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide in the presence of a base like sodium acetate (NaOAc) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120 °C) yields an intermediate.

  • This intermediate can then react with various amidines or hydrazines in the presence of NaOAc to afford the final pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one derivatives.

Transition_MetalChromene4-Oxo-4H-chromene-3-carbaldehydeIntermediateIntermediateChromene->IntermediateCu(II), NaOAcDMSO, 120 °CAminoPyrrole1-Amino-1H-pyrrole-2-carboxamideAminoPyrrole->IntermediatePyrrolotriazinoneSubstitutedPyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneIntermediate->PyrrolotriazinoneNaOAcAmidineAmidine / HydrazineAmidine->Pyrrolotriazinone

This guide has summarized the core synthetic strategies for accessing the medicinally important pyrrolo[2,1-f][1][2][3]triazine scaffold. The choice of a particular route will depend on the desired substitution pattern, the availability of starting materials, and the scalability of the process. The provided experimental details and quantitative data serve as a valuable resource for researchers in the design and execution of syntheses targeting novel pyrrolo[2,1-f][1][2][3]triazine derivatives for drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromopyrrolo[2,1-f]triazine in Kinase Inhibitor Synthesis

Application Notes and Protocols for the Use of 4-Bromopyrrolo[2,1-f][1][2][3]triazine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][4][5] Its structural resemblance to the purine nucleus allows it to effectively mimic the hinge-binding motif of ATP, making it a versatile template for the design of potent and selective kinase inhibitors.[6] The strategic functionalization of this core, particularly at the C4 position, has led to the discovery of inhibitors targeting key kinases involved in oncogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and mesenchymal-epithelial transition factor (c-Met).[1][6][7]

4-Bromopyrrolo[2,1-f][1][2][3]triazine serves as a crucial and versatile intermediate in the synthesis of these potent kinase inhibitors. The bromine atom at the C4 position is readily displaced through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, as well as through nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse array of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity. These application notes provide detailed protocols for the utilization of 4-bromopyrrolo[2,1-f][1][2][3]triazine in the synthesis of kinase inhibitors and summarize the biological activities of the resulting compounds.

Data Presentation

Kinase Inhibitory Activity of 4-Substituted Pyrrolo[2,1-f][1][2][3]triazine Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors synthesized from 4-halo-pyrrolo[2,1-f][1][2][3]triazine precursors.

Table 1: VEGFR-2 Inhibitors

Compound ID4-SubstituentVEGFR-2 IC50 (nM)Cellular Assay (HUVEC) IC50 (nM)Reference
1 3-hydroxy-4-methylphenylamino23-[1]
2 3-chloro-4-fluorophenylamino--[6]
3 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino1137.4 ± 0.311[1][2]
4 2,4-difluoro-5-(methoxycarbamoyl)phenylamino--[1]
5 4-(3-hydroxy-4-methylphenylamino) with C6 modificationPotent (low nM)-[1]

Table 2: EGFR Inhibitors

Compound ID4-SubstituentEGFR IC50 (nM)Cellular Assay (DiFi) IC50 (µM)Reference
6 3-chloro-4-fluorophenylamino100-[1][6]
7 4-((3-chloro-4-fluorophenyl)amino) with C5 modification-Potent[8]

Table 3: c-Met Inhibitors

Compound ID4-Substituentc-Met IC50 (nM)Cellular Assay (BaF3-TPR-Met) IC50 (nM)Reference
8 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline derivative2.3 ± 0.10.71 ± 0.16[1][2]
9 Amide library derivative with C6 modificationModest to potentPotent in GTL-16 cells[7]

Experimental Protocols

The following protocols provide detailed methodologies for the key chemical transformations of 4-bromopyrrolo[2,1-f][1][2][3]triazine. For these reactions, 4-chloropyrrolo[2,1-f][1][2][3]triazine can often be used interchangeably, sometimes with adjustments to reaction conditions due to the differing reactivities of the C-Cl and C-Br bonds.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-halo-pyrrolo[2,1-f][1][2][3]triazine with an arylboronic acid. This reaction is fundamental for synthesizing 4-aryl-pyrrolo[2,1-f][1][2][3]triazine derivatives.

Materials:

  • 4-Bromopyrrolo[2,1-f][1][2][3]triazine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Microwave vial or round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave vial or a dry round-bottom flask, add 4-bromopyrrolo[2,1-f][1][2][3]triazine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent system (1,4-dioxane/water) to the vessel.

  • If using microwave irradiation, heat the mixture to 120 °C for 15-30 minutes. If using conventional heating, heat the mixture to 100 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of a 4-halo-pyrrolo[2,1-f][1][2][3]triazine with an aniline derivative, a key step in the synthesis of many potent EGFR and VEGFR-2 inhibitors.

Materials:

  • 4-Chloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq)

  • Aniline derivative (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine 4-chloropyrrolo[2,1-f][1][2][3]triazine, the aniline derivative, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture at 80-110 °C for 4-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-(arylamino)pyrrolo[2,1-f][1][2][3]triazine.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient pyrrolotriazine systems or with strong nucleophiles, direct nucleophilic aromatic substitution can be a viable alternative to palladium-catalyzed methods for introducing amino or alkoxy groups at the C4 position.

Materials:

  • 4-Chloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq)

  • Amine or alcohol nucleophile (2.0 - 5.0 eq)

  • Base (e.g., DIPEA for amines, NaH for alcohols, 2.0 - 3.0 eq)

  • Solvent (e.g., DMF, NMP, or isopropanol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 4-chloropyrrolo[2,1-f][1][2][3]triazine in the chosen solvent in a round-bottom flask.

  • Add the amine or alcohol nucleophile and the base.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • If an alcohol was used with NaH, carefully quench with water.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from 4-bromopyrrolo[2,1-f][1][2][3]triazine, as well as a generalized experimental workflow for their synthesis.

Gcluster_synthesisExperimental Workflowstart4-Bromopyrrolo[2,1-f]triazinereactionCoupling Reaction(Suzuki, Buchwald-Hartwig, SNAr)start->reactionPd Catalyst, BasereagentsCoupling Partner(Boronic Acid, Amine, etc.)reagents->reactionproduct4-SubstitutedPyrrolotriazine Derivativereaction->productpurificationPurification(Chromatography)product->purificationfinal_productKinase Inhibitorpurification->final_product

Caption: Generalized workflow for kinase inhibitor synthesis.

EGFR_Pathwaycluster_egfrEGFR Signaling PathwayligandEGF/TGF-αegfrEGFRligand->egfrras_rafRas-Raf-MEK-ERKPathwayegfr->ras_rafpi3k_aktPI3K-AktPathwayegfr->pi3k_aktplcPLCγ Pathwayegfr->plcinhibitorPyrrolotriazineInhibitorinhibitor->egfrproliferationCell Proliferation,Survival, Invasionras_raf->proliferationpi3k_akt->proliferationplc->proliferation

Caption: EGFR signaling pathway and point of inhibition.

VEGFR_Pathwaycluster_vegfrVEGFR-2 Signaling PathwayligandVEGF-AvegfrVEGFR-2ligand->vegfrras_rafRas-Raf-MEK-ERKPathwayvegfr->ras_rafpi3k_aktPI3K-AktPathwayvegfr->pi3k_aktplcPLCγ Pathwayvegfr->plcinhibitorPyrrolotriazineInhibitorinhibitor->vegfrangiogenesisAngiogenesis,Permeability, Survivalras_raf->angiogenesispi3k_akt->angiogenesisplc->angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

cMet_Pathwaycluster_cmetc-Met Signaling PathwayligandHGFcmetc-Metligand->cmetras_mapkRas-MAPKPathwaycmet->ras_mapkpi3k_aktPI3K-AktPathwaycmet->pi3k_aktstatSTAT Pathwaycmet->statinhibitorPyrrolotriazineInhibitorinhibitor->cmetcellular_responseProliferation, Motility,Invasion, Morphogenesisras_mapk->cellular_responsepi3k_akt->cellular_responsestat->cellular_response

Application Notes and Protocols for Suzuki Coupling of 4-Bromopyrrolo[2,1-f]triazine

Application Notes and Protocols for Suzuki Coupling of 4-Bromopyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic core found in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[4] Its structural resemblance to purines allows it to interact with a variety of biological targets. The functionalization of this core is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal strategy for modifying the pyrrolo[2,1-f][1][2][3]triazine nucleus.[1][3] This document provides detailed protocols for the Suzuki coupling of 4-bromopyrrolo[2,1-f][1][2][3]triazine, an important intermediate for the synthesis of novel derivatives. Given that the pyrrolo[2,1-f][1][2][3]triazine system is electron-deficient, specific conditions are often required to achieve high yields and avoid side reactions.[5]

Data Presentation: Recommended Suzuki Coupling Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of 4-bromopyrrolo[2,1-f][1][2][3]triazine with various aryl- and heteroarylboronic acids. These conditions have been compiled from successful couplings of structurally related electron-deficient nitrogen-containing heterocycles.[6][7][8] Optimization may be required for specific substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent System (v/v)Temp (°C)Typical Reaction Time (h)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)80-10012-24
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1008-16
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF90-1106-12
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/EtOH/H₂O (4:1:1)8012-18

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of 4-bromopyrrolo[2,1-f][1][2][3]triazine with a generic arylboronic acid.

Materials:

  • 4-bromopyrrolo[2,1-f][1][2][3]triazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-bromopyrrolo[2,1-f][1][2][3]triazine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the 4-bromopyrrolo[2,1-f][1][2][3]triazine.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-aryl-pyrrolo[2,1-f][1][2][3]triazine.

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_WorkflowreagentsReagents:- 4-Bromopyrrolo[2,1-f]triazine- Boronic Acid- Base- CatalystsetupReaction Setup(Inert Atmosphere)reagents->setupreactionHeating &Stirringsetup->reactionmonitoringReaction Monitoring(TLC, LC-MS)reaction->monitoringmonitoring->reactionIncompleteworkupAqueous Work-upmonitoring->workupCompletepurificationPurification(Chromatography)workup->purificationproductFinal Product:4-Aryl-pyrrolo[2,1-f]triazinepurification->product

Caption: General workflow for the Suzuki coupling of 4-bromopyrrolo[2,1-f]triazine.

Suzuki_Catalytic_Cyclecluster_cycleSuzuki-Miyaura Catalytic Cyclepd0Pd(0)L₂pd2_halideR¹-Pd(II)L₂-Xpd0->pd2_halideOxidative Addition(R¹-X)pd2_alkoxideR¹-Pd(II)L₂-OR'pd2_halide->pd2_alkoxideBase (⁻OR')pd2_biarylR¹-Pd(II)L₂-R²pd2_alkoxide->pd2_biarylTransmetalation(R²-B(OR)₂)pd2_biaryl->pd0Reductive Elimination(R¹-R²)R1R2_outR¹-R²R1X_inR¹-XR2B_inR²-B(OR)₂Base_inBase

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

Application Notes and Protocols for the Synthesis of 4-amino-pyrrolotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[4] Notably, derivatives of this scaffold have shown promise as potent kinase inhibitors and antiviral agents.[3][5] One of the key synthetic transformations to access the medicinally important 4-amino-pyrrolotriazine derivatives is the palladium-catalyzed Buchwald-Hartwig amination of a 4-bromo-pyrrolotriazine precursor. This reaction allows for the efficient formation of the crucial C-N bond, enabling the introduction of a wide variety of amino groups at the 4-position.[6]

These application notes provide detailed protocols for the synthesis of 4-amino-pyrrolotriazine derivatives from a 4-bromo precursor, including the preparation of the starting material and its subsequent amination. The methodologies are intended to be a practical guide for researchers in drug discovery and development.

Data Presentation: Synthesis of 4-amino-pyrrolotriazine Derivatives

The following tables summarize the reaction conditions and yields for the key steps in the synthesis of 4-amino-pyrrolotriazine derivatives.

Table 1: Synthesis of 4-bromo-pyrrolo[2,1-f][1][2][3]triazine

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
1Pyrrole1. Vilsmeier-Haack formylation (POCl₃, DMF)1H-Pyrrole-2-carbaldehydeHigh[6]
21H-Pyrrole-2-carbaldehyde1. Hydroxylamine hydrochloride, NaHCO₃, EtOH/H₂O; 2. Cyanuric chloride, DMF1H-Pyrrole-2-carbonitrile~95[6]
31H-Pyrrole-2-carbonitrileO-(Mesitylenesulfonyl)hydroxylamine, CH₂Cl₂1-Amino-1H-pyrrole-2-carbonitrile~70[6]
41-Amino-1H-pyrrole-2-carbonitrileFormamidine acetate, 2-ethoxyethanol, refluxPyrrolo[2,1-f][1][2][3]triazin-4-amine~85[6]
5Pyrrolo[2,1-f][1][2][3]triazin-4-amineNBS, DMF, 0 °C to rt4-Amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine~90[6]

Table 2: Buchwald-Hartwig Amination of 4-bromo-pyrrolo[2,1-f][1][2][3]triazine

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2.5)XPhos (5)NaOtBu (1.4)Toluene1001285[7]
24-MethoxyanilinePd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2.0)Dioxane1101878Adapted from[7]
3MorpholinePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF801692Adapted from[7]
4n-ButylaminePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)t-BuOH902465Adapted from[7]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-pyrrolo[2,1-f][1][2][3]triazine

This protocol is adapted from the multi-step synthesis of the pyrrolotriazine core followed by bromination.[6]

Materials:

  • Pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Cyanuric chloride

  • O-(Mesitylenesulfonyl)hydroxylamine

  • Dichloromethane (CH₂Cl₂)

  • Formamidine acetate

  • 2-Ethoxyethanol

  • N-Bromosuccinimide (NBS)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of 1H-Pyrrole-2-carbaldehyde: To a solution of pyrrole in DMF, slowly add POCl₃ at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with ice-water and basify with aqueous NaOH. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 1H-pyrrole-2-carbaldehyde.

  • Synthesis of 1H-Pyrrole-2-carbonitrile: A mixture of 1H-pyrrole-2-carbaldehyde, hydroxylamine hydrochloride, and sodium bicarbonate in aqueous ethanol is stirred at room temperature for 1 hour. The resulting oxime is then treated with cyanuric chloride in DMF to yield 1H-pyrrole-2-carbonitrile.[6]

  • Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile: To a solution of 1H-pyrrole-2-carbonitrile in dichloromethane, add O-(mesitylenesulfonyl)hydroxylamine and stir at room temperature for 12 hours. Purify the product by column chromatography to obtain 1-amino-1H-pyrrole-2-carbonitrile.[6]

  • Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine: A mixture of 1-amino-1H-pyrrole-2-carbonitrile and formamidine acetate in 2-ethoxyethanol is heated at reflux for 4 hours. After cooling, the product precipitates and is collected by filtration to give pyrrolo[2,1-f][1][2][3]triazin-4-amine.[6]

  • Synthesis of 4-Amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine: To a solution of pyrrolo[2,1-f][1][2][3]triazin-4-amine in DMF at 0 °C, add N-bromosuccinimide (NBS) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give 4-amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine.[6]

Protocol 2: Buchwald-Hartwig Amination of 4-bromo-pyrrolo[2,1-f][1][2][3]triazine

This generalized protocol is based on established Buchwald-Hartwig amination procedures.[7]

Materials:

  • 4-bromo-pyrrolo[2,1-f][1][2][3]triazine (or 4-amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine for NH₂ derivatization)

  • Amine (e.g., aniline, morpholine, n-butylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF, t-BuOH)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 equiv.), the palladium precatalyst (see Table 2 for loading), the phosphine ligand (see Table 2 for loading), and the base (see Table 2 for equivalents).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the anhydrous solvent via syringe, followed by the amine (1.1-1.2 equiv.).

  • Reaction: Heat the reaction mixture to the temperature specified in Table 2 with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-pyrrolotriazine derivative.

Mandatory Visualizations

Signaling Pathways

The 4-amino-pyrrolotriazine derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 4-Amino-pyrrolotriazine Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Amino-pyrrolotriazine Derivative Inhibitor->VEGFR2 inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of 4-amino-pyrrolotriazine derivatives is depicted below.

Experimental_Workflow Start Starting Material (4-bromo-pyrrolotriazine) Reaction Buchwald-Hartwig Amination (Pd-catalyst, Ligand, Base, Amine, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis Final Pure 4-amino-pyrrolotriazine Derivative Analysis->Final

Caption: General Experimental Workflow.

References

Application of 4-Bromopyrrolo[2,1-f]triazine in Hedgehog Pathway Inhibition

Application of 4-Bromopyrrolo[2,1-f][1][2][3]triazine in Hedgehog Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development.[1][2] In adult tissues, its activity is normally suppressed.[3] However, aberrant reactivation of the Hh pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[4][3] The pathway is typically initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor, allowing it to activate the GLI family of transcription factors (GLI1, GLI2, GLI3), which in turn regulate the expression of Hh target genes that promote cell proliferation and survival.[5]

The pyrrolo[2,1-f][4][1][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[6][7] Recent research has extended its application to the inhibition of the Hedgehog signaling pathway.[6][8][9] Specifically, derivatives of 4-bromopyrrolo[2,1-f][4][1][3]triazine have been synthesized and evaluated as potent Hh pathway inhibitors, demonstrating a promising avenue for the development of novel anticancer agents.[8][9] This document provides detailed application notes and protocols for the use and study of these compounds. 4-Bromopyrrolo[2,1-f][4][1][3]triazine itself is a key intermediate in the synthesis of these more complex and biologically active molecules.[10]

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is a well-defined cascade. A simplified representation of this pathway is provided below.

Hedgehog_Pathwaycluster_offHedgehog Pathway OFFcluster_onHedgehog Pathway ONPTCH1_offPTCH1SMO_offSMOPTCH1_off->SMO_offInhibitsSUFU_offSUFUGLI_offGLISUFU_off->GLI_offBinds &Promotes CleavageGLI_RGLI-R(Repressor)GLI_off->GLI_RTarget_Genes_offTarget Genes(Inactive)GLI_R->Target_Genes_offRepressesHh_LigandHh LigandPTCH1_onPTCH1Hh_Ligand->PTCH1_onBindsSMO_onSMO(Active)SUFU_onSUFUGLI_onGLI-A(Activator)Target_Genes_onTarget Genes(Active)

Caption: Canonical Hedgehog Signaling Pathway Activation and Inactivation.

Application of 4-Bromopyrrolo[2,1-f][1][2][3]triazine Derivatives

Research has led to the identification of potent Hedgehog signaling pathway inhibitors derived from the pyrrolo[2,1-f][4][1][3]triazine scaffold.[8][9] A lead compound, 19a , emerged from these studies, demonstrating superior in vitro potency and favorable in vivo pharmacokinetic properties.[8][9] The synthesis of this class of compounds often involves the use of a 4-halopyrrolo[2,1-f][4][1][3]triazine intermediate, such as 4-bromopyrrolo[2,1-f][4][1][3]triazine, which allows for structural modifications and the exploration of structure-activity relationships (SAR).[8]

Quantitative Data Summary

The following table summarizes the in vitro activity of a key pyrrolo[2,1-f][4][1][3]triazine derivative, compound 19a , in a GLI1-luciferase reporter assay.

CompoundTargetAssayCell LineIC50 (nM)
19a Hedgehog PathwayGLI1-Luciferase ReporterNIH3T32.5
Vismodegib SMOGLI1-Luciferase ReporterNIH3T345.7

Data extracted from the abstract of Xin et al., Bioorg. Med. Chem. 2014.[8][9]

Experimental Protocols

Detailed protocols for evaluating the inhibitory activity of pyrrolo[2,1-f][4][1][3]triazine derivatives on the Hedgehog pathway are provided below.

Protocol 1: GLI1-Luciferase Reporter Gene Assay

This assay is a common method to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of GLI1.

Objective: To determine the in vitro potency (IC50) of test compounds in inhibiting the Hedgehog signaling pathway.

Materials:

  • NIH3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct.

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog (SHH) conditioned medium or purified SHH ligand

  • Test compounds (e.g., 19a) and control inhibitors (e.g., Vismodegib)

  • 96-well cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the stably transfected NIH3T3 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and control inhibitor in DMEM with low serum (e.g., 0.5% FBS).

    • After 24 hours, replace the medium with the low-serum medium containing the various concentrations of the test compounds.

  • Pathway Activation: Add SHH conditioned medium or purified SHH ligand to the wells to activate the Hedgehog pathway. Include wells without SHH as a negative control.

  • Incubation: Incubate the plate for another 48 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for cell viability and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

GLI1_Assay_WorkflowStartStart: Seed NIH3T3-GLI-Luc CellsIncubate1Incubate for 24hStart->Incubate1TreatTreat with Test Compounds(e.g., 19a) and ControlsIncubate1->TreatActivateActivate with SHH LigandTreat->ActivateIncubate2Incubate for 48hActivate->Incubate2LyseLyse CellsIncubate2->LyseMeasureMeasure Firefly & RenillaLuciferase ActivityLyse->MeasureAnalyzeNormalize Data andCalculate IC50Measure->AnalyzeEndEnd: Determine PotencyAnalyze->End

Caption: Workflow for the GLI1-Luciferase Reporter Gene Assay.

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol outlines a general procedure for assessing the in vivo pharmacokinetic properties of a lead compound.

Objective: To determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life) of a test compound in a murine model.

Materials:

  • Male BALB/c mice (or other appropriate strain)

  • Test compound (e.g., 19a) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Dosing syringes and needles (for oral gavage or intravenous injection)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Divide the mice into groups for different time points.

    • Administer a single dose of the test compound to each mouse via the desired route (e.g., oral gavage at 10 mg/kg).

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing, collect blood samples (e.g., via retro-orbital sinus) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Extract the test compound from the plasma samples.

    • Quantify the concentration of the compound in each plasma sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic software to calculate the relevant PK parameters.

Mechanism of Action

The pyrrolo[2,1-f][4][1][3]triazine derivatives, such as compound 19a , inhibit the Hedgehog signaling pathway downstream of SMO, at the level of GLI transcription factor activation. This is inferred from their potent inhibition in a GLI-luciferase assay. The general mechanism involves the compound crossing the cell membrane and interfering with the signaling cascade that leads to the activation of GLI1.

Mechanism_of_ActionCompoundPyrrolo[2,1-f]triazineDerivative (e.g., 19a)Cell_MembraneCell MembraneCompound->Cell_MembraneCrossesGLI_ActivationGLI ActivationCompound->GLI_ActivationInhibitsSMOSMOSignaling_CascadeIntracellularSignaling CascadeSMO->Signaling_CascadeSignaling_Cascade->GLI_ActivationGLI_AGLI-AGLI_Activation->GLI_ANucleusNucleusTarget_Gene_ExpressionTarget GeneExpressionGLI_A->NucleusGLI_A->Target_Gene_ExpressionPromotes

Caption: Proposed Mechanism of Hedgehog Pathway Inhibition.

Conclusion

Derivatives of 4-bromopyrrolo[2,1-f][4][1][3]triazine represent a novel and potent class of Hedgehog signaling pathway inhibitors. Their demonstrated efficacy in cellular assays and favorable pharmacokinetic profiles make them valuable tools for cancer research and promising candidates for further drug development. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of this chemical scaffold.

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-Bromopyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of 4-bromopyrrolo[2,1-f]triazine derivatives. This document includes detailed protocols for standard cytotoxicity assays, guidance on data interpretation, and examples of the cytotoxic activity of related pyrrolo[2,1-f]triazine compounds.

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors and antiviral agents.[1][4] Derivatives of this class have shown promising anticancer activity by targeting various cellular signaling pathways.[3][5] The introduction of a bromine atom at the 4-position of the pyrrolotriazine ring can significantly influence the compound's physicochemical properties and biological activity. Therefore, a thorough in vitro evaluation is crucial to determine the cytotoxic potential of novel 4-bromopyrrolo[2,1-f]triazine derivatives.

Data Presentation: Cytotoxicity of Pyrrolo[2,1-f]triazine Derivatives

While specific cytotoxicity data for 4-bromopyrrolo[2,1-f]triazine derivatives against a wide range of cancer cell lines is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various other pyrrolo[2,1-f]triazine derivatives. This data serves as a reference for the potential potency and cellular selectivity of this class of compounds.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
2d (Varies)MCF-70.76[2]
2f (Varies)MCF-71.25[2]
2j (Varies)MCF-721.5[2]
2k (Varies)MCF-71.85[2]
2n (Varies)MCF-71.95[2]
2d (Varies)PC-33.42[2]
2f (Varies)PC-32.15[2]
2j (Varies)PC-31.85[2]
2k (Varies)PC-32.05[2]
2n (Varies)PC-32.35[2]
14a 6-aminocarbonyl(Various)Potent[3]
14p 6-aminocarbonyl(Various)Potent[3]
14q 6-aminocarbonyl(Various)Potent[3]

Experimental Protocols

Herein are detailed protocols for three common in vitro assays to assess the cytotoxicity of 4-bromopyrrolo[2,1-f]triazine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4-Bromopyrrolo[2,1-f]triazine test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell density.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 4-Bromopyrrolo[2,1-f]triazine test compounds

  • LDH cytotoxicity assay kit (containing LDH reaction mix, stop solution, and lysis buffer)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Include control wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).

  • Incubation:

    • Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mix to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 4-Bromopyrrolo[2,1-f]triazine test compounds

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Resuspension:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining. Differentiate cell populations based on their fluorescence:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Experimental Workflow

experimental_workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution Preparation treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT, LDH, or Apoptosis) incubation->assay_proc absorbance Absorbance/Fluorescence Measurement assay_proc->absorbance viability_calc Calculation of % Cell Viability/Cytotoxicity absorbance->viability_calc ic50 IC50 Value Determination viability_calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway

Pyrrolo[2,1-f][1][2][3]triazine derivatives have been reported to act as kinase inhibitors, such as inhibitors of c-Met and VEGFR-2.[1][2] The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a 4-bromopyrrolo[2,1-f]triazine derivative acting as a receptor tyrosine kinase (RTK) inhibitor.

signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ligand Growth Factor (e.g., HGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) ligand->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt survival Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription proliferation Proliferation transcription->proliferation angiogenesis Angiogenesis transcription->angiogenesis compound 4-Bromopyrrolo[2,1-f]triazine Derivative compound->rtk Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

Application Notes and Protocols for Novel ALK Inhibitors Derived from 4-Bromopyrrolo[2,1-f]triazine

Application Notes and Protocols for Novel ALK Inhibitors Derived from 4-Bromopyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] However, genetic alterations such as chromosomal rearrangements, mutations, or amplifications can lead to aberrant ALK signaling, a key driver in several cancers including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][1] These alterations result in constitutively active ALK fusion proteins that activate downstream signaling pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cancer cell proliferation, survival, and metastasis.[3][4] Consequently, ALK has emerged as a significant therapeutic target.

The pyrrolo[2,1-f][2][1][5]triazine scaffold has been identified as a promising core structure for the development of potent kinase inhibitors.[6][7] This document provides detailed application notes and protocols for the development and evaluation of novel ALK inhibitors derived from a 4-bromopyrrolo[2,1-f][2][1][5]triazine precursor, focusing on a 2,7-disubstituted pyrrolo[2,1-f][2][1][5]triazine series that has demonstrated significant in vitro and in vivo efficacy.[8][9][10]

Featured Compound Series: 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines

This series of compounds has been designed to mimic the bioactive conformation of known kinase inhibitor motifs, leading to potent and selective inhibition of ALK.[8][9][10] The general structure involves derivatization at the 2 and 7 positions of the pyrrolo[2,1-f][2][1][5]triazine core.

Quantitative Data Summary

The following tables summarize the in vitro activity of a selection of 2,7-disubstituted-pyrrolo[2,1-f][2][1][5]triazine analogs.

Table 1: In Vitro ALK Kinase Inhibitory Activity and Cellular Potency

Compound IDR Group (Position 7)ALK IC50 (nM)Karpas-299 Cell IC50 (nM)SUP-M2 Cell IC50 (nM)
1 Phenyl15 ± 3580120
2 2-methoxyphenyl10 ± 247787
3 2-(methoxymethyl)phenyl8 ± 135075
4 2-(N-methylmethanesulfonamido)phenyl>1000>3000>3000

Data presented is representative of compounds from this series and is based on findings from published literature.[6]

Table 2: Kinase Selectivity Profile of a Lead Compound (Compound 2)

KinaseIC50 (nM)
ALK 10 ± 2
IGF-1R1137 ± 398
Insulin Receptor>10000
MET2500
RON>10000

Data indicates high selectivity for ALK over other tested kinases.[6]

Experimental Protocols

Synthesis of 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazine Analogues

This protocol describes a general synthetic route for the preparation of the 2,7-disubstituted-pyrrolo[2,1-f][2][1][5]triazine core, starting from 4-bromopyrrolo[2,1-f][2][1][5]triazine.

Materials:

  • 4-bromopyrrolo[2,1-f][2][1][5]triazine

  • Aryl boronic acids or esters

  • Substituted anilines

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3, K2CO3)

  • Solvents (e.g., Dioxane, DMF, Toluene, Water)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Suzuki Coupling (Substitution at C7):

    • To a solution of 4-bromopyrrolo[2,1-f][2][1][5]triazine in a suitable solvent (e.g., 1,4-dioxane/water mixture), add the desired aryl boronic acid, a palladium catalyst, and a base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-4-bromopyrrolo[2,1-f][2][1][5]triazine intermediate.

  • Buchwald-Hartwig Amination (Substitution at C4):

    • Combine the 7-aryl-4-bromopyrrolo[2,1-f][2][1][5]triazine intermediate, the desired substituted aniline, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., toluene or dioxane).

    • Heat the mixture under an inert atmosphere at 100-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

In Vitro ALK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is for determining the IC50 values of the synthesized compounds against the ALK enzyme.

Materials:

  • Recombinant ALK kinase

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Assay buffer (e.g., TR-FRET dilution buffer)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare a solution of the kinase and tracer in the assay buffer.

  • Serially dilute the test compounds in DMSO and then in the assay buffer.

  • Add the test compounds to the wells of a 384-well plate.

  • Add the kinase/tracer solution to the wells.

  • Prepare a solution of the Eu-labeled antibody in the assay buffer and add it to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (CellToter-Glo® Luminescent Cell Viability Assay)

This assay determines the effect of the inhibitors on the viability of ALK-dependent cancer cell lines.

Materials:

  • ALK-positive cancer cell lines (e.g., Karpas-299, SUP-M2)

  • Cell culture medium and supplements

  • CellToter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellToter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curves.

Western Blot Analysis of ALK Signaling

This protocol is for assessing the inhibition of ALK phosphorylation and downstream signaling pathways.

Materials:

  • ALK-positive cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ALK (Tyr1604), anti-ALK, anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and transfer equipment

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition.

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of a lead compound in a mouse xenograft model.

Materials:

  • ALK-positive cancer cells (e.g., Karpas-299)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Matrigel

  • Lead compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the ALK-positive cancer cells mixed with Matrigel into the flank of the mice.

  • Monitor tumor growth until the tumors reach a mean volume of 100-200 mm³.

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the lead compound or vehicle orally once or twice daily at a predetermined dose.

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).

Visualizations

ALK_Signaling_Pathwaycluster_downstreamDownstream Signaling CascadesLigandLigand(e.g., Pleiotrophin)ALKALK ReceptorTyrosine KinaseLigand->ALKBinding & DimerizationP_ALKPhosphorylated ALK(Dimerized)ALK->P_ALKAutophosphorylationRASRASP_ALK->RASPI3KPI3KP_ALK->PI3KJAKJAKP_ALK->JAKRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKNucleusNucleusERK->NucleusAKTAKTPI3K->AKTmTORmTORAKT->mTORmTOR->NucleusSTAT3STAT3JAK->STAT3STAT3->NucleusTranscriptionGene Transcription(Proliferation, Survival)Nucleus->TranscriptionInhibitorPyrrolo[2,1-f]triazineALK InhibitorInhibitor->P_ALKInhibition

Caption: ALK Signaling Pathway and Point of Inhibition.

Experimental_Workflowcluster_invitroIn Vitro Evaluationcluster_invivoIn Vivo EvaluationstartStart: 4-Bromopyrrolo[2,1-f]triazinesynthesisChemical Synthesis(Suzuki & Buchwald-Hartwig)start->synthesispurificationPurification & Characterization(Chromatography, NMR, MS)synthesis->purificationkinase_assayALK Kinase Assay(IC50 Determination)purification->kinase_assaycell_viabilityCell Viability Assay(Karpas-299, SUP-M2)purification->cell_viabilitywestern_blotWestern Blot Analysis(p-ALK, p-STAT3, p-AKT)purification->western_blotsar_analysisStructure-Activity Relationship (SAR)Analysiskinase_assay->sar_analysiscell_viability->sar_analysiswestern_blot->sar_analysislead_selectionLead Compound Selectionsar_analysis->lead_selectionxenograftTumor Xenograft Model(Efficacy Study)lead_selection->xenograftendPreclinical Candidatexenograft->end

Caption: Experimental Workflow for ALK Inhibitor Development.

Caption: Structure-Activity Relationship (SAR) of Pyrrolotriazine ALK Inhibitors.

The Strategic Use of 4-Bromopyrrolo[2,1-f]triazine as a Versatile Intermediate in the Synthesis of Remdesivir Analogs

The Strategic Use of 4-Bromopyrrolo[2,1-f][1][2][3]triazine as a Versatile Intermediate in the Synthesis of Remdesivir Analogs

For Immediate Release

In the ongoing quest for potent antiviral therapeutics, the synthesis of novel drug candidates with improved efficacy and pharmacokinetic profiles is paramount. The pyrrolo[2,1-f][1][2][3]triazine core is a key pharmacophore in the antiviral drug remdesivir. The strategic use of 4-bromopyrrolo[2,1-f][1][2][3]triazine and its derivatives as key intermediates has emerged as a powerful approach for the generation of a diverse range of remdesivir analogs. This halogenated scaffold provides a versatile handle for the introduction of various substituents at the 7-position of the pyrrolotriazine ring system, enabling extensive structure-activity relationship (SAR) studies.

This application note details the synthetic protocols for the preparation of 4-halopyrrolo[2,1-f][1][2][3]triazine intermediates and their subsequent conversion to remdesivir analogs. Furthermore, it presents a compilation of antiviral activity data for these analogs, highlighting the potential of this synthetic strategy in the development of next-generation antiviral agents.

Synthetic Approach and Experimental Protocols

The general synthetic strategy involves the initial preparation of a 4-amino-7-halopyrrolo[2,1-f][1][2][3]triazine intermediate, which is then coupled with a protected ribose derivative. Subsequent chemical transformations yield the final remdesivir analogs.

Protocol 1: Synthesis of 7-Bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine

This protocol outlines the synthesis of the key bromo-intermediate, a crucial building block for further derivatization.

Materials:

  • 4-Aminopyrrolo[2,1-f][1][2][3]triazine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine.

Protocol 2: Synthesis of Remdesivir Analogs via Glycosylation and Functionalization

This protocol describes the coupling of the halogenated intermediate with a protected ribose lactone and subsequent functionalization to generate remdesivir analogs.[1]

Materials:

  • tert-Butyl(7-bromopyrrolo[2,1-f][1][2][3]triazin-4-yl)carbamate[1]

  • Protected ribonolactone (e.g., 5-O-TBDPS-2,3-O-diallyl ribonolactone)[1]

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Reagents for subsequent cyanation, deprotection, and phosphorylation steps as per established remdesivir synthesis protocols.[1]

Procedure:

  • Glycosylation:

    • Dissolve tert-butyl(7-bromopyrrolo[2,1-f][1][2][3]triazin-4-yl)carbamate in anhydrous THF and cool to -78 °C under an inert atmosphere.[1]

    • Slowly add n-butyllithium to perform a lithium-halogen exchange.[1]

    • Add a solution of the protected ribonolactone in THF to the reaction mixture.[1]

    • After stirring at -78 °C, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting anomeric mixture of the C-glycosylated product by column chromatography.[1]

  • Subsequent Transformations:

    • The purified C-glycosylated product can then be carried forward through established synthetic steps for remdesivir synthesis, including cyanation at the 1'-position, deprotection of the sugar hydroxyl groups, and phosphoramidate coupling to introduce the prodrug moiety.[1]

Experimental Workflow

The synthesis of remdesivir analogs from 4-bromopyrrolo[2,1-f][1][2][3]triazine follows a multi-step sequence. The general workflow is depicted below.

GA4-Aminopyrrolo[2,1-f][1,2,4]triazineBHalogenation (e.g., with NBS)to yield4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazineA->BCProtection of Amino Group(e.g., Boc protection)B->CEC-Glycosylation(Lithium-Halogen Exchange and Coupling)C->EDProtected Ribose Derivative(Lactone)D->EFCyanation of Ribose MoietyE->FGDeprotection of Protecting GroupsF->GHPhosphoramidate CouplingG->HIFinal Remdesivir AnalogH->I

Synthetic workflow for remdesivir analogs.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and antiviral activity of remdesivir and its analogs.

Table 1: Synthesis Yields of Key Intermediates

IntermediateStarting MaterialReagents and ConditionsYield (%)Reference
7-Iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine4-Aminopyrrolo[2,1-f][1][2][3]triazineN-Iodosuccinimide (NIS), DMF~47%
C-Glycosylated Producttert-Butyl(7-bromopyrrolo[2,1-f][1][2][3]triazin-4-yl)carbamate and protected ribonolactonen-BuLi, THF, -78 °C58%[1]
Cyano-glycoside IntermediateC-Glycosylated ProductTrimethylsilyl cyanide (TMSCN), Lewis acid85%[1]

Table 2: Antiviral Activity of Remdesivir and Analogs against Coronaviruses

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Remdesivir (GS-5734)SARS-CoVHAE0.074>10>135[4]
Remdesivir (GS-5734)MERS-CoVHAE0.074>10>135[4]
Remdesivir (GS-5734)SARS-CoV-2Vero E60.1461.5439[2]
ODBG-P-RVn (Remdesivir Analog)SARS-CoV-2Vero E60.1498.2699[2]
ODE-P-RVn (Remdesivir Analog)SARS-CoV-2Vero E60.3089.1297[2]
HDP-P-RVn (Remdesivir Analog)SARS-CoV-2Vero E60.63>100>159[2]

Mechanism of Action: RNA-Dependent RNA Polymerase (RdRp) Inhibition

The primary mechanism of action for remdesivir and its analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. The prodrug, remdesivir, is metabolized within the host cell to its active triphosphate form. This active metabolite then competes with natural ATP for incorporation into the nascent viral RNA chain. Once incorporated, it leads to delayed chain termination, thereby halting viral replication.

Gcluster_cellHost Cellcluster_virusViral ReplicationRemdesivirRemdesivir (Prodrug)MetabolismCellular KinasesRemdesivir->MetabolismMetabolismActive_MetaboliteRemdesivir Triphosphate(Active Form)Metabolism->Active_MetaboliteRNA_SynthesisViral RNA SynthesisActive_Metabolite->RNA_SynthesisCompetes with ATP andincorporates into viral RNARdRpViral RNA-dependentRNA Polymerase (RdRp)RdRp->RNA_SynthesisChain_TerminationDelayed Chain TerminationRNA_Synthesis->Chain_TerminationInhibitionInhibition of Viral ReplicationChain_Termination->Inhibition

Mechanism of action of remdesivir.

Conclusion

The use of 4-bromopyrrolo[2,1-f][1][2][3]triazine as a key intermediate provides a robust and flexible platform for the synthesis of a wide array of remdesivir analogs. The protocols and data presented herein demonstrate the utility of this approach for generating novel antiviral candidates with potentially improved therapeutic properties. Further exploration of substitutions at the 7-position of the pyrrolotriazine core, facilitated by the bromo-intermediate, holds significant promise for the development of more effective treatments for viral diseases.

Application Notes and Protocols for High-Throughput Screening of a 4-Bromopyrrolo[2,1-f]triazine-Based Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of a compound library based on the 4-bromopyrrolo[2,1-f]triazine scaffold. This chemical moiety is a recognized "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] The 4-bromo substitution serves as a versatile synthetic handle, allowing for the generation of a diverse library of compounds for screening.[3]

The pyrrolo[2,1-f][4][5][6]triazine nucleus has been identified as a template for inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Met kinase.[7][8] These kinases are critical nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis, making them important targets in oncology.[4][9]

This document outlines the design and synthesis of a hypothetical 4-bromopyrrolo[2,1-f]triazine-based library, protocols for a biochemical high-throughput screening assay, and representative data for hit compounds.

Library Design and Synthesis

The 4-bromopyrrolo[2,1-f]triazine core provides a strategic point for diversification. A combinatorial library can be synthesized by leveraging the reactivity of the bromine atom, for instance, through Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents at the 4-position. Further diversity can be achieved by modifications at other positions of the pyrrolotriazine ring.

Experimental Workflow for Library Synthesis

G cluster_0 Core Synthesis cluster_1 Library Diversification cluster_2 Quality Control Start Starting Materials (e.g., Pyrrole Derivatives) Cyclization Cyclization to form Pyrrolo[2,1-f]triazine Ring Start->Cyclization Bromination Selective Bromination at C4 Cyclization->Bromination Core_Intermediate 4-Bromopyrrolo[2,1-f]triazine Intermediate Bromination->Core_Intermediate Parallel_Synthesis Parallel Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) Core_Intermediate->Parallel_Synthesis Coupling_Partners Diverse Set of Coupling Partners (e.g., Boronic Acids, Amines) Coupling_Partners->Parallel_Synthesis Purification High-Throughput Purification Parallel_Synthesis->Purification Compound_Library 4-Substituted Pyrrolo[2,1-f]triazine Library Purification->Compound_Library QC Quality Control (LC-MS, NMR for representative compounds) Compound_Library->QC

Caption: Workflow for the synthesis of a 4-bromopyrrolo[2,1-f]triazine-based library.

High-Throughput Screening Protocol: Biochemical Kinase Assay

A common method for screening kinase inhibitors is to measure the phosphorylation of a substrate peptide. The following is a representative protocol for a fluorescence-based HTS assay.[6][10]

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Kinase: Recombinant human kinase (e.g., VEGFR-2, Met).

  • Substrate: Fluorescently labeled peptide substrate.

  • ATP: Adenosine triphosphate.

  • Test Compounds: 4-bromopyrrolo[2,1-f]triazine library dissolved in DMSO.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Assay Plates: 384-well, low-volume, black plates.

  • Detection Reagent: Reagent to detect phosphorylated vs. non-phosphorylated substrate (e.g., ADP-Glo™, HTRF®, or fluorescence polarization-based).

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Also, dispense the positive and negative controls into designated wells.

  • Kinase Addition: Add 5 µL of the kinase solution (diluted in assay buffer to the optimal concentration) to all wells.

  • Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of the substrate and ATP solution (at 2x the final desired concentration) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Reaction Termination and Detection: Stop the reaction by adding 10 µL of the detection reagent.

  • Signal Reading: Incubate as required by the detection reagent manufacturer, and then read the plate on a suitable plate reader.

HTS Workflow

G Library 4-Bromopyrrolo[2,1-f]triazine Compound Library Primary_Screen Primary HTS (Single Concentration) Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Compounds Dose_Response->SAR_Analysis Lead_Candidates Lead Candidates SAR_Analysis->Lead_Candidates

Caption: High-throughput screening and hit validation workflow.

Data Presentation

The following tables present representative data for hypothetical hit compounds from a screen against VEGFR-2 and a panel of other kinases for selectivity profiling.

Table 1: Inhibitory Activity of Hit Compounds against VEGFR-2

Compound ID4-Position SubstituentVEGFR-2 IC50 (nM)
P-001 3-chloro-4-fluorophenylamino100
P-002 3-hydroxy-4-methylphenylamino23
P-003 2,4-difluoro-5-(methoxycarbamoyl)phenylamino8
P-004 2-fluoro-5-methylphenylamino66
Control Staurosporine5

Data is hypothetical but based on reported activities of similar pyrrolo[2,1-f]triazine derivatives.[4][7]

Table 2: Kinase Selectivity Profile of a Lead Compound (P-003)

Kinase TargetIC50 (nM)
VEGFR-2 8
FGFR-1 15
EGFR > 1,000
ALK > 1,000
Met 850
CDK2 > 5,000

This table illustrates a desirable selectivity profile for a lead candidate, with higher potency against the target kinase (VEGFR-2) and related kinases (FGFR-1) and lower activity against other kinases.[4]

Target Signaling Pathway: VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is a critical target in cancer therapy.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the mechanism of action of an ATP-competitive inhibitor.

Conclusion

The 4-bromopyrrolo[2,1-f]triazine scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The protocols and data presented here provide a framework for conducting a high-throughput screening campaign to identify and characterize potent and selective inhibitors based on this versatile chemical structure. Successful hit identification and optimization can lead to the development of promising new therapeutic agents.

References

Application Notes and Protocols for Pharmacokinetic Profiling of 4-Bromopyrrolo[2,1-f]triazine Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical pharmacokinetic (PK) studies on novel chemical entities derived from the 4-bromopyrrolo[2,1-f]triazine scaffold. The methodologies outlined are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these potential drug candidates, which is a critical step in the drug discovery and development process.

Introduction to 4-Bromopyrrolo[2,1-f]triazine Derivatives

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the basis of several kinase inhibitors and antiviral drugs. The 4-bromo-substituted variant serves as a key intermediate in the synthesis of a diverse range of compounds targeting various biological pathways, particularly in oncology. Understanding the pharmacokinetic profile of these derivatives is paramount to optimizing their efficacy and safety, and for predicting human clinical outcomes.

Data Presentation: Summary of Pharmacokinetic Parameters

Compound ID/ReferenceAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Oral Bioavailability (%)Clearance (mL/min/kg)Vss (L/kg)
Compound 19 [4]SD RatsIV & Oral----Good--
KBP-7018 [5]CD-1 Mice10 mg/kg IV-------
50 mg/kg PO----High (68%)--
SD Rats2 mg/kg IV-----Low1.51
10 mg/kg PO----High--
Adagrasib *SD Rats5 mg/kg IV--2.08-50.72%--
30 mg/kg PO677.45-3.50-

*Note: Adagrasib is a K-Ras G12C inhibitor and is included as a representative small molecule for which detailed public PK data in rats is available, providing a useful comparison.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies. Below are standard protocols for the in vivo analysis of small molecule inhibitors derived from 4-bromopyrrolo[2,1-f]triazine in rodents.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the basic pharmacokinetic profile of a test compound following a single intravenous and oral administration in Sprague-Dawley rats.

1. Animal Models and Housing:

  • Species: Male or female Sprague-Dawley rats.[1]

  • Age/Weight: 7-9 weeks old, weighing 200-250g.[1]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. A quarantine and acclimation period of at least one week is recommended.

2. Dosing and Administration:

  • Formulation: The test compound should be formulated in a suitable vehicle (e.g., a mixture of saline, DMSO, and Tween 80). The stability and solubility of the formulation should be confirmed prior to the study.[1]

  • Routes of Administration:

    • Oral (PO): Administered via gavage. A typical volume is 5-10 mL/kg.[1]

    • Intravenous (IV): Administered as a bolus injection, typically via the tail vein. A typical volume is 1-2 mL/kg.[1]

  • Dose Levels: To be determined based on in vitro potency and preliminary toxicity data.

3. Blood Sampling:

  • Method: Blood is collected from the jugular vein, saphenous vein, or via cardiac puncture (as a terminal procedure). For serial sampling, a cannulated model is often preferred to minimize stress.[1]

  • Collection Schedule:

    • IV Group: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[6]

    • Oral Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.[6]

  • Processing: Blood samples (approximately 0.2-0.3 mL) should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.[1]

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[1][6]

4. Bioanalytical Method (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard.[6]

    • Vortex the mixture for 1 minute to precipitate proteins.[6]

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C.[6]

    • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.[6]

  • Quantification: The concentration of the compound in the plasma samples is determined by comparing its response to a standard curve prepared with known concentrations of the compound in the same biological matrix.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution are calculated using non-compartmental analysis software. Oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

This protocol is used to assess the intrinsic clearance of a compound, providing an early indication of its metabolic fate.

1. Materials:

  • Test compound

  • Liver microsomes (from relevant species, e.g., human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for reaction termination)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

2. Experimental Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

3. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated based on the t1/2 and the protein and microsomal concentrations used in the assay.

Mandatory Visualizations

Experimental_Workflow_PK_Study Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_poststudy Post-Study Analysis Formulation Compound Formulation in Vehicle Dosing_IV Intravenous Dosing Formulation->Dosing_IV Dosing_PO Oral Dosing Formulation->Dosing_PO Animal_Acclimation Animal Acclimation & Health Check Animal_Acclimation->Dosing_IV Animal_Acclimation->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing LC_MS LC-MS/MS Analysis Plasma_Processing->LC_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis Metabolic_Stability_Workflow In Vitro Metabolic Stability Workflow cluster_incubation Incubation cluster_analysis Analysis Preincubation Pre-incubate Compound with Microsomes Reaction_Start Initiate Reaction with NADPH Preincubation->Reaction_Start Time_Points Sample at Multiple Time Points Reaction_Start->Time_Points Termination Terminate Reaction with Acetonitrile Time_Points->Termination LC_MS_Analysis Quantify Parent Compound (LC-MS/MS) Termination->LC_MS_Analysis Data_Analysis Calculate t1/2 and Intrinsic Clearance LC_MS_Analysis->Data_Analysis

References

Design and Synthesis of Novel Pyrrolo[2,1-f]triazine Derivatives for Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational drugs for cancer therapy.[1][4][5] These compounds have demonstrated significant potential as inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[1][4][6][7] This document provides a comprehensive overview of the design, synthesis, and biological evaluation of novel pyrrolo[2,1-f]triazine derivatives, intended to serve as a practical guide for researchers in the field of oncology drug discovery. Detailed protocols for key in vitro and in vivo assays are provided, along with a summary of representative quantitative data and visualizations of relevant signaling pathways.

Introduction

Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel and effective therapeutic agents.[1][5] Targeted therapy, which focuses on specific molecular aberrations in cancer cells, has revolutionized cancer treatment.[1][5] Protein kinases are a major class of therapeutic targets, as their dysregulation is a frequent driver of oncogenesis.[1][4] The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has been identified as a versatile scaffold for the development of potent and selective kinase inhibitors.[1][7] Notably, this scaffold is present in the FDA-approved kinase inhibitor avapritinib.[1] Derivatives of this core structure have been shown to target key kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), c-Met, and Phosphoinositide 3-kinases (PI3Ks).[1][4][6][8]

This application note details the rationale behind the design of these compounds, provides exemplary synthetic schemes, and offers step-by-step protocols for their biological characterization.

Design and Synthesis Strategy

The design of novel pyrrolo[2,1-f]triazine derivatives often involves a scaffold-hopping strategy or structural modifications of known kinase inhibitors.[8] The core scaffold mimics the hinge-binding region of ATP in the kinase domain, a common feature of many kinase inhibitors.[1][7] Substitutions at various positions of the pyrrolotriazine ring are explored to enhance potency, selectivity, and pharmacokinetic properties.[7]

A general synthetic approach to the pyrrolo[2,1-f]triazine core is outlined below. Various synthetic strategies have been developed, often starting from either a pyrrole or a triazine precursor.[1][2]

G cluster_start Starting Materials cluster_synthesis Synthesis of Pyrrolo[2,1-f]triazine Core cluster_product Final Product Pyrrole Derivative Pyrrole Derivative N-Amination N-Amination Pyrrole Derivative->N-Amination e.g., O-(Diphenylphosphinyl)hydroxylamine Triazine Precursor Triazine Precursor Cyclization Cyclization Triazine Precursor->Cyclization Alternative Route N-Amination->Cyclization e.g., Formamidine acetate Functionalization Functionalization Cyclization->Functionalization Introduction of substituents (e.g., Suzuki, Buchwald-Hartwig coupling) Pyrrolo[2,1-f]triazine Derivative Pyrrolo[2,1-f]triazine Derivative Functionalization->Pyrrolo[2,1-f]triazine Derivative

General Synthetic Workflow

Data Presentation

The following tables summarize the in vitro activity of representative pyrrolo[2,1-f]triazine derivatives against various cancer cell lines and kinases.

Table 1: In Vitro Antiproliferative Activity of Pyrrolo[2,1-f]triazine Derivatives

CompoundTarget Cancer Cell LineIC50 (nM)Reference
19 BaF3-TPR-Met0.71 ± 0.16[1]
19 HUVEC-VEGFR237.4 ± 0.311[1]
27a c-Met addictive cancer cell lines1.2 - 24.6[6]
14a Five human cancer cell linesPotent Activity[8]
14p Five human cancer cell linesPotent Activity[8]
14q Five human cancer cell linesPotent Activity[8]

Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
2 VEGFR-266[1]
3 VEGFR-223[1]
1 EGFR100[1]
18 VEGFR-2Nanomolar[1]
19 c-Met2.3 ± 0.1[1]
19 VEGFR-25.0 ± 0.5[1]
27a c-Met2.3 ± 0.1[6]
27a VEGFR-25.0 ± 0.5[6]
14a p110α (PI3K)122[8]
14a p110δ (PI3K)119[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the in vitro potency of a test compound against VEGFR-2.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents 1x Kinase Buffer, ATP, Substrate, Test Compound Plate Setup Plate Setup Prepare Reagents->Plate Setup White 96-well plate Add Master Mix Add Master Mix Plate Setup->Add Master Mix Add Inhibitor/Control Add Inhibitor/Control Add Master Mix->Add Inhibitor/Control Add Enzyme Add Enzyme Add Inhibitor/Control->Add Enzyme To test and positive control wells Incubate Incubate Add Enzyme->Incubate 30°C for 45 min Add Kinase-Glo® Reagent Add Kinase-Glo® Reagent Incubate->Add Kinase-Glo® Reagent Incubate (RT) Incubate (RT) Add Kinase-Glo® Reagent->Incubate (RT) 10-15 min Read Luminescence Read Luminescence Incubate (RT)->Read Luminescence Analyze Data Analyze Data Read Luminescence->Analyze Data Calculate % inhibition and IC50 End End Analyze Data->End

VEGFR-2 Kinase Inhibition Assay Workflow

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test Compound (pyrrolo[2,1-f]triazine derivative)

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.

    • Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

  • Assay Protocol:

    • Add the master mix to all wells of a white 96-well plate.

    • Add the diluted test compound to the 'Test Wells'.

    • Add vehicle control (e.g., 1x Kinase Buffer with DMSO) to the 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the 'Test Wells' and 'Positive Control' wells. Add 1x Kinase Buffer to the 'Blank' wells.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction and detect the remaining ATP by adding Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the 'Blank' reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 'Positive Control'.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol describes a method for determining the antiproliferative activity of test compounds on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • Test Compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours). Include untreated and vehicle controls.

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding cold 10% TCA to each well.

    • Incubate at 4°C for at least 1 hour.[1]

  • Staining:

    • Wash the plates with water to remove TCA.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Washing:

    • Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[1]

    • Allow the plates to air dry.

  • Solubilization and Measurement:

    • Add 10 mM Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor xenograft model in nude mice to evaluate the in vivo efficacy of a test compound.[9]

Materials:

  • Nude mice (athymic) or SCID mice, 4-6 weeks old

  • Cancer cell line

  • Matrigel (optional)

  • Test Compound formulation

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

  • Tumor Implantation:

    • Inject the cell suspension (e.g., 3 x 10^6 cells in 300 µL) subcutaneously into the flank of each mouse.[9]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length / 2.[9]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Signaling Pathways

Pyrrolo[2,1-f]triazine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are diagrams of major pathways targeted by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Raf Raf PLCg->Raf AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrrolo_derivative Pyrrolo[2,1-f]triazine Derivative Pyrrolo_derivative->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrrolo_derivative Pyrrolo[2,1-f]triazine Derivative Pyrrolo_derivative->EGFR Inhibition

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Gab1 Gab1 cMet->Gab1 HGF HGF HGF->cMet PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras AKT Akt PI3K->AKT Cell_Functions Cell Proliferation, Motility, Invasion AKT->Cell_Functions Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Functions Pyrrolo_derivative Pyrrolo[2,1-f]triazine Derivative Pyrrolo_derivative->cMet Inhibition

c-Met Signaling Pathway

Conclusion

Pyrrolo[2,1-f]triazine derivatives represent a highly promising class of compounds for the development of targeted cancer therapies. Their versatile core structure allows for the generation of potent and selective inhibitors of key oncogenic kinases. The protocols and data presented herein provide a foundational resource for researchers to design, synthesize, and evaluate novel analogues with improved therapeutic potential. Further exploration of this chemical space is warranted to identify new drug candidates for a range of malignancies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromopyrrolo[2,1-f]triazine

Technical Support Center: Synthesis of 4-Bromopyrrolo[2,1-f][1][2][3]triazine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Bromopyrrolo[2,1-f][1][2][3]triazine, a key intermediate in pharmaceutical research and drug development.[2] This resource is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Bromopyrrolo[2,1-f][1][2][3]triazine?

A1: There are two main strategies for the synthesis of 4-Bromopyrrolo[2,1-f][1][2][3]triazine:

  • Direct Bromination: This involves the electrophilic bromination of the parent pyrrolo[2,1-f][1][2][3]triazine core. Careful control of reaction conditions is crucial to achieve regioselectivity and avoid over-bromination.

  • From Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one: This route involves the synthesis of the corresponding 4-oxo intermediate, followed by a halogenation step to replace the oxygen with bromine. This can sometimes offer better control over the position of bromination.[3][4]

Q2: I am observing the formation of a di-brominated product. How can I favor mono-bromination at the 4-position?

A2: The pyrrolo[2,1-f][1][2][3]triazine ring system is electron-rich and susceptible to polysubstitution.[5] To favor mono-bromination, consider the following:

  • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often a good choice for controlled bromination of activated aromatic rings.[6] Stronger reagents like elemental bromine (Br₂) are more likely to cause over-bromination.

  • Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

  • Solvent: The choice of solvent can influence the regioselectivity. For a related compound, pyrrolo[2,1-f][1][2][3]triazin-4-amine, dichloromethane was found to promote di-bromination.[1] Less polar solvents might be preferable for mono-bromination.

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after a reasonable time, consider a slight increase in temperature or a longer reaction time.

  • Side Reactions:

    • Solution: Besides over-bromination, decomposition of the starting material or product can occur. Ensure inert atmosphere conditions (e.g., nitrogen or argon) if your substrate is sensitive to air or moisture. Oxidation of the heterocyclic ring can also be a side reaction with some electrophilic brominating agents.[2]

  • Poor Work-up and Isolation:

    • Solution: The product may be lost during the work-up. Ensure proper pH adjustment during aqueous washes and use an appropriate extraction solvent. Purification by column chromatography should be optimized to ensure good separation from byproducts and unreacted starting material.

Q4: I am having difficulty purifying the final product. What purification strategies are recommended?

A4: Purification of brominated heterocyles can be challenging due to the presence of regioisomers and poly-brominated impurities.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step to obtain a highly pure product.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the synthesis of 4-Bromopyrrolo[2,1-f][1][2][3]triazine.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution(s)
Inactive Brominating Agent Use a fresh bottle of the brominating agent (e.g., NBS can decompose over time). Check the purity of the reagent.
Insufficient Activation of Brominating Agent For some less reactive substrates, an acid catalyst may be required to activate the brominating agent.
Incorrect Reaction Temperature While low temperatures are good for selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature and monitor the reaction by TLC.
Degradation of Starting Material Confirm the stability of your starting pyrrolo[2,1-f][1][2][3]triazine under the reaction conditions. Run a control experiment without the brominating agent.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Suggested Solution(s)
Harsh Reaction Conditions Decrease the reaction temperature. Use a less polar solvent.
Highly Activating Substituents on the Ring If the pyrrolotriazine core has strongly electron-donating groups, this will increase the likelihood of multiple brominations. Consider using a milder brominating agent or a protecting group strategy.
Incorrect Brominating Agent Switch to a more selective brominating agent. For example, if using Br₂, try NBS. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another alternative.
Problem 3: Over-bromination (Di- or Tri-brominated Products)
Potential Cause Suggested Solution(s)
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). Add the brominating agent slowly to the reaction mixture.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C).
Prolonged Reaction Time Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to a satisfactory level.

Experimental Protocols

Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization based on the specific substituents on the pyrrolo[2,1-f][1][2][3]triazine core.

  • Dissolution: Dissolve the starting pyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Quenching: Once the reaction is complete, quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis via Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

This two-step protocol provides an alternative to direct bromination.

Step 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

A variety of methods exist for the synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core. One common approach involves the cyclization of a 1-aminopyrrole-2-carboxamide derivative.[7]

Step 2: Conversion to 4-Bromopyrrolo[2,1-f][1][2][3]triazine

  • Reaction Setup: To the Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq) in an anhydrous solvent (e.g., toluene or acetonitrile), add a brominating/dehydrating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) (1.5-2.0 eq) under an inert atmosphere.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing Workflows and Relationships

Troubleshooting Logic for Low Yield

low_yield_troubleshootingstartLow Yield Observedcheck_reactionReaction Incomplete?start->check_reactioncheck_side_reactionsSide Reactions?check_reaction->check_side_reactionsNoincrease_temp_timeIncrease Temp./Timecheck_reaction->increase_temp_timeYeschange_catalystAdd Catalystcheck_reaction->change_catalystYescheck_workupWork-up/Isolation Issues?check_side_reactions->check_workupNooptimize_conditionsOptimize Conditions(Temp., Solvent)check_side_reactions->optimize_conditionsYesinert_atmosphereUse Inert Atmospherecheck_side_reactions->inert_atmosphereYesoptimize_extractionOptimize Extraction pHand Solventcheck_workup->optimize_extractionYesoptimize_purificationOptimize Chromatographycheck_workup->optimize_purificationYesendYield Improvedincrease_temp_time->endchange_catalyst->endoptimize_conditions->endinert_atmosphere->endoptimize_extraction->endoptimize_purification->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Synthetic Pathways to 4-Bromopyrrolo[2,1-f][1][2][3]triazine

synthetic_pathwayscluster_route1Route 1: Direct Brominationcluster_route2Route 2: From 4-Oxo Intermediatestart1Pyrrolo[2,1-f][1,2,4]triazineproduct4-Bromopyrrolo[2,1-f][1,2,4]triazinestart1->product Brominating Agent(e.g., NBS)start21-Aminopyrrole-2-carboxamideDerivativeintermediatePyrrolo[2,1-f][1,2,4]triazin-4(3H)-onestart2->intermediate Cyclizationproduct2This compoundintermediate->product2 Brominating/Dehydrating Agent(e.g., POBr₃)

Caption: Overview of the two primary synthetic routes.

Technical Support Center: Purification of 4-Bromopyrrolo[2,1-f]triazine

Technical Support Center: Purification of 4-Bromopyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Bromopyrrolo[2,1-f][1][2][3]triazine. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4-Bromopyrrolo[2,1-f][1][2][3]triazine?

A1: While specific impurity profiles can vary based on the synthetic route, common impurities may include:

  • Unreacted starting materials: Depending on the synthetic pathway, these could include precursors to the pyrrolotriazine core.

  • Over-brominated species: Formation of di- or poly-brominated pyrrolotriazines is a potential side reaction, especially with strong brominating agents. These can be challenging to separate due to similar polarities.

  • Hydrolyzed byproducts: The triazine ring may be susceptible to hydrolysis under certain acidic or basic conditions used during workup, leading to ring-opened impurities.

  • Solvent adducts: Residual solvents from the reaction or workup may form adducts with the product.

Q2: My 4-Bromopyrrolo[2,1-f][1][2][3]triazine appears to be degrading during purification. What are the likely causes and how can I mitigate this?

A2: Degradation can be a significant challenge. Consider the following:

  • Thermal Instability: Prolonged heating during solvent evaporation or high-temperature chromatography can lead to decomposition. It is advisable to use lower temperatures under reduced pressure for solvent removal.

  • Acid/Base Sensitivity: The pyrrolotriazine core may be sensitive to strong acids or bases. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions during extraction and chromatography.

  • Light Sensitivity: While not explicitly documented for this compound, related heterocyclic compounds can be light-sensitive. It is good practice to protect the compound from direct light, especially when in solution.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring purification. Due to the aromatic nature of the pyrrolotriazine core, spots can typically be visualized under UV light (254 nm).[6] Using a combination of stains, such as potassium permanganate, can also help to differentiate between the product and various impurities.[6]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the desired product with impurities.

  • Broad peaks or significant tailing of the product band.

  • Low recovery of pure product.

Troubleshooting Workflow:

startPoor Separationcheck_solventIs the solvent systemoptimized via TLC?start->check_solventoptimize_solventOptimize eluent system.Try different polarity mixtures(e.g., Hexane/EtOAc, DCM/MeOH).check_solvent->optimize_solventNocheck_loadingIs the sample loaded correctly(concentrated, minimal solvent)?check_solvent->check_loadingYesimprove_loadingImprove loading technique.Use minimal solvent oradsorb onto silica.check_loading->improve_loadingNocheck_columnIs the column packed properly(no air bubbles, channeling)?check_loading->check_columnYesrepack_columnRepack the column carefully.check_column->repack_columnNoconsider_alternativesConsider alternative techniques:- Reversed-Phase Chromatography- Preparative HPLCcheck_column->consider_alternativesYes

Caption: Troubleshooting workflow for poor column chromatography separation.

Issue 2: Difficulty with Crystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • Low yield of crystalline material.

  • Impurities co-crystallize with the product.

Troubleshooting Workflow:

startCrystallization Issuesoiling_outProduct 'oils out'?start->oiling_outoiling_solutionsTry:- Slower cooling- Seeding with a pure crystal- Using a different solvent systemoiling_out->oiling_solutionsYeslow_yieldLow yield?oiling_out->low_yieldNoyield_solutionsTry:- Concentrating the mother liquor- Using an anti-solvent- Ensuring complete coolinglow_yield->yield_solutionsYesimpure_crystalsImpure crystals?low_yield->impure_crystalsNopurity_solutionsTry:- Washing crystals with cold solvent- Re-dissolving and re-crystallizing- Pre-purification by chromatographyimpure_crystals->purity_solutionsYes

Caption: Troubleshooting workflow for crystallization problems.

Experimental Protocols

Protocol 1: Column Chromatography of 4-Bromopyrrolo[2,1-f][1][2][3]triazine

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is often a good starting point. Based on TLC analysis of the crude mixture, a typical gradient might be from 10% to 50% ethyl acetate in hexanes. For more polar impurities, a small percentage of methanol in dichloromethane can be effective.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, ensuring a uniform and air-free packed bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 4-Bromopyrrolo[2,1-f][1][2][3]triazine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin elution with the initial, low-polarity solvent system.

    • Collect fractions and monitor by TLC.

    • Gradually increase the polarity of the eluent to elute the desired product and then any more polar impurities.

  • Fraction Analysis:

    • Combine fractions containing the pure product as determined by TLC.

    • Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C) to obtain the purified product.

Protocol 2: Recrystallization of 4-Bromopyrrolo[2,1-f][1][2][3]triazine

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes) at room temperature and upon heating.

  • Dissolution: In a suitable flask, add the crude 4-Bromopyrrolo[2,1-f][1][2][3]triazine and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Heat for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

The following tables provide hypothetical data to illustrate the potential outcomes of purification. Actual results will vary depending on the initial purity of the crude material and the specific conditions employed.

Table 1: Comparison of Purification Methods for 4-Bromopyrrolo[2,1-f][1][2][3]triazine

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Column Chromatography85%98%75%
Recrystallization (Ethanol)85%95%60%
Column Chromatography followed by Recrystallization85%>99%55%

Table 2: Example TLC Data for Column Chromatography Fractions

Fraction #Eluent (EtOAc in Hexanes)Rf of ProductSpot(s) Visible under UV (254 nm)
1-510%-Impurity at Rf 0.8
6-1020%0.4Product
11-1520%0.4Product
16-2040%-Impurity at baseline

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for selecting a purification strategy based on the initial assessment of the crude product.

startCrude 4-Bromopyrrolo[2,1-f]triazinetlc_analysisTLC Analysisstart->tlc_analysispurity_assessmentInitial Purity Assessment(e.g., by NMR or LCMS)start->purity_assessmentis_solidIs the crude material a solid?purity_assessment->is_solidtry_recrystallizationAttempt Recrystallizationis_solid->try_recrystallizationYescolumn_chromatographyPerform Column Chromatographyis_solid->column_chromatographyNo (oily)is_pure_enoughIs the purity >98%?try_recrystallization->is_pure_enoughis_pure_enough->column_chromatographyNofinal_productPure Productis_pure_enough->final_productYesre_evaluateRe-evaluate Purification Strategyis_pure_enough->re_evaluateNo, after chromatographycolumn_chromatography->is_pure_enoughre_evaluate->final_productAfter optimization

Caption: Decision-making workflow for purification strategy selection.

Navigating the Synthesis of Pyrrolo[2,1-f]triazines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the pyrrolo[2,1-f]triazine scaffold, a core component of numerous therapeutic agents, presents a unique set of challenges for chemists. The formation of undesired side products can complicate purification, reduce yields, and ultimately hinder the drug development pipeline. This technical support center provides a comprehensive guide to identifying, understanding, and mitigating the formation of common side products encountered during the synthesis of this critical heterocyclic system.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in pyrrolo[2,1-f]triazine synthesis?

A1: Based on reported synthetic routes, the most frequently encountered side products include:

  • Regioisomers: Specifically, the formation of pyrrolo[1,2-d][1][2][3]triazine derivatives alongside the desired pyrrolo[2,1-f]triazine core.

  • Products of Incomplete Cyclization: Unreacted intermediates, such as N-aminopyrrole derivatives, may persist in the final product mixture.

  • Hydrolysis Products: When using starting materials containing sensitive functional groups, such as nitriles (e.g., 2-cyanopyrrole), hydrolysis can lead to the formation of corresponding amides or carboxylic acids.

  • Oxidized Byproducts: Over-oxidation or unintended oxidation of the pyrrole or triazine ring can occur, particularly when using strong oxidizing agents.

  • Dimerization Products: Self-condensation of reactive intermediates, such as N-aminopyrroles, can lead to the formation of dimeric impurities.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Pyrrolo[1,2-d][1][2][3]triazinone Side Products

Scenario: During the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles to form pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones, you observe a significant amount of a regioisomeric byproduct, identified as a pyrrolo[1,2-d][1][2][3]triazinone.[1][3][4]

Root Cause Analysis:

The formation of the desired pyrrolo[2,1-f]triazine core versus its pyrrolo[1,2-d] regioisomer is highly dependent on the regioselectivity of the intramolecular cyclization step. This selectivity is influenced by the nature of the activating agents and the reaction conditions. The cyclization can proceed via two different pathways, leading to the two possible isomers.

Diagram of Competing Cyclization Pathways:

G cluster_0 Intramolecular Cyclization of 1,2-biscarbamoyl-1H-pyrrole Start 1,2-biscarbamoyl- 1H-pyrrole derivative Intermediate Activated Intermediate Start->Intermediate Activation Product_A Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (Desired Product) Intermediate->Product_A Pathway A (Favored) Product_B Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (Side Product) Intermediate->Product_B Pathway B (Disfavored) G cluster_1 Hydrolysis of 2-Cyanopyrrole Start 2-Cyanopyrrole Product_A N-Amination -> Pyrrolotriazine (Desired Pathway) Start->Product_A Anhydrous Conditions Product_B Hydrolysis -> Pyrrole-2-carboxamide (Side Reaction) Start->Product_B Presence of H₂O G cluster_2 Aromatization Step Start Dihydro-pyrrolo[2,1-f]triazine Reagent DDQ Start->Reagent Product_A Pyrrolo[2,1-f]triazine (Desired Product) Reagent->Product_A Controlled Oxidation Product_B Over-oxidized/Side Products Reagent->Product_B Excess Reagent/ Harsh Conditions

References

Technical Support Center: Synthesis of 4-Bromopyrrolo[2,1-f]triazine

Technical Support Center: Synthesis of 4-Bromopyrrolo[2,1-f][1][2][3]triazine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-bromopyrrolo[2,1-f][1][2][3]triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core?

A1: The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be initiated from either pyrrole or triazine derivatives.[4] A common approach involves the N-amination of a pyrrole derivative followed by cyclization.[5] Another strategy utilizes the 1,3-cycloaddition reaction of N(1)-alkyl-1,2,4-triazinium salts with alkynes.[2]

Q2: How can I introduce the bromine atom at the 4-position of the pyrrolo[2,1-f][1][2][3]triazine scaffold?

A2: Bromination can be achieved using a suitable brominating agent. For instance, in the synthesis of a related aminopyrrolotriazine, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been used effectively. The choice of brominating agent and reaction conditions will depend on the specific substrate and desired regioselectivity.

Q3: What is a typical yield for the synthesis of a substituted 4-bromopyrrolo[2,1-f][1][2][3]triazine?

A3: The yield can vary significantly based on the synthetic route and specific substituents. For example, the synthesis of dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate was reported with a yield of 54%.[2] Optimization of reaction conditions is crucial for maximizing the yield.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired product.

Possible Causes & Solutions:

  • Moisture or Air Contamination: Many steps in heterocyclic synthesis are sensitive to moisture and air.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reaction Temperature: The reaction may be temperature-sensitive.

    • Solution: Carefully monitor and control the reaction temperature as specified in the protocol. For exothermic reactions, ensure adequate cooling. For reactions requiring heating, use a stable heat source like an oil bath.

  • Poor Quality of Reagents: The purity of starting materials and reagents is critical.

    • Solution: Use freshly distilled solvents and high-purity reagents. If possible, verify the purity of starting materials by techniques like NMR or melting point analysis.

  • Inefficient Bromination: The brominating agent may be old or decomposed, or the reaction conditions may not be optimal.

    • Solution: Use a fresh batch of the brominating agent. Consider screening different brominating agents (e.g., NBS, DBDMH) and solvents to find the optimal conditions for your specific substrate.

Formation of Impurities

Issue: The final product is contaminated with significant impurities.

Possible Causes & Solutions:

  • Side Reactions: Competing side reactions can lead to the formation of byproducts.

    • Solution: Adjust the reaction conditions to favor the desired product. This could involve changing the temperature, reaction time, or the order of reagent addition. For instance, in cycloaddition reactions, controlling the stoichiometry of the reactants is crucial to minimize side products.[2]

  • Over-bromination or Isomer Formation: The bromination step might not be regioselective, leading to the formation of di-brominated products or other isomers.

    • Solution: Carefully control the stoichiometry of the brominating agent. Running the reaction at a lower temperature may also improve selectivity.

  • Incomplete Reaction: Unreacted starting materials can be a major impurity.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or adding a small amount of fresh reagent.

Product Purification Challenges

Issue: Difficulty in isolating the pure product from the reaction mixture.

Possible Causes & Solutions:

  • Similar Polarity of Product and Impurities: The desired product and major impurities may have very similar polarities, making separation by column chromatography difficult.

    • Solution: Try different solvent systems for column chromatography. Sometimes a small change in the solvent polarity can significantly improve separation. Alternatively, consider recrystallization from a suitable solvent system.

  • Product Instability: The product may be unstable under the purification conditions.

    • Solution: If the product is sensitive to acid or base, use a neutral purification method. If it is thermally unstable, avoid high temperatures during solvent evaporation.

Data Presentation

Table 1: Reaction Conditions for Substituted Pyrrolo[2,1-f][1][2][3]triazine Synthesis

ProductStarting MaterialsSolventReaction TimeYield (%)Reference
Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylateN(1)-ethyl-1,2,4-triazinium tetrafluoroborate, dimethyl acetylenedicarboxylate, triethylamineDioxane2 days54[2]
Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylateN(1)-ethyl-1,2,4-triazinium tetrafluoroborate, dimethyl acetylenedicarboxylate, triethylamineDioxane4 days30[2]
Dimethyl 4-(3,4-dimethylphenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylateN(1)-ethyl-1,2,4-triazinium tetrafluoroborate, dimethyl acetylenedicarboxylate, triethylamineTetrahydrofuran4 daysNot Specified[2]

Experimental Protocols

General Protocol for the Synthesis of Dimethyl 7-methyl-2-R²-4-R¹-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates[2]

To a suspension of the appropriate N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran or absolute dioxane, dimethyl acetylenedicarboxylate (1.2 mmol) is added. Triethylamine (1.1 mmol) is then added dropwise while stirring. The reaction mixture is stirred at room temperature until a crystalline product precipitates. The solid product is then separated by filtration and recrystallized to afford the pure pyrrolo[2,1-f][1][2][3]triazine derivative.

Protocol for Bromination of an Aminopyrrolotriazine Intermediate

In a suitable reaction vessel, the aminopyrrolotriazine intermediate is dissolved in an appropriate solvent. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is then added portion-wise at a controlled temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction mixture is worked up to isolate the brominated product.

Visualizations

experimental_workflowcluster_startStarting Materialscluster_synthesisCore Synthesiscluster_modificationModification & Purificationstart_pyrrolePyrrole DerivativeaminationN-Aminationstart_pyrrole->amination Route A start_triazineTriazine DerivativecycloadditionCycloadditionstart_triazine->cycloaddition Route B cyclizationCyclizationamination->cyclizationbrominationBrominationcycloaddition->brominationcyclization->brominationpurificationPurification(Chromatography/Recrystallization)bromination->purificationproduct4-Bromopyrrolo[2,1-f]triazinepurification->product

Caption: General synthetic workflows for 4-bromopyrrolo[2,1-f]triazine.

troubleshooting_yieldcluster_causesPotential Causescluster_solutionsSolutionsstartLow/No Yieldcause1Moisture/Air Contaminationstart->cause1cause2Incorrect Temperaturestart->cause2cause3Poor Reagent Qualitystart->cause3cause4Inefficient Brominationstart->cause4sol1Use Anhydrous Conditions& Inert Atmospherecause1->sol1sol2Precise Temperature Controlcause2->sol2sol3Use High-Purity Reagentscause3->sol3sol4Optimize Brominating Agent& Conditionscause4->sol4

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Scalable Synthesis of 4-Bromopyrrolo[2,1-f]triazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-bromopyrrolo[2,1-f]triazine. This key intermediate is crucial for the development of novel kinase inhibitors, particularly those targeting oncogenic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4-bromopyrrolo[2,1-f]triazine in preclinical studies?

A1: 4-Bromopyrrolo[2,1-f]triazine is a key heterocyclic intermediate primarily used in the synthesis of potent and selective kinase inhibitors for oncology research. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing various substituents to modulate the compound's biological activity and pharmacokinetic properties. These derivatives often target critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Q2: What are the common synthetic strategies for the pyrrolo[2,1-f]triazine core?

A2: The synthesis of the pyrrolo[2,1-f]triazine core can be achieved through several methods. A common and scalable approach starts from pyrrole derivatives, which undergo N-amination followed by cyclization with a formylating agent. Alternative strategies include synthesis via bromohydrazones or the rearrangement of pyrrolooxadiazines.

Q3: Why is N-bromosuccinimide (NBS) a suitable reagent for the bromination of the pyrrolo[2,1-f]triazine core?

A3: N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic and heterocyclic compounds under mild conditions. It is favored for its ease of handling compared to liquid bromine and for its ability to provide a low concentration of bromine in the reaction mixture, which can enhance selectivity and reduce the formation of poly-brominated byproducts. The reaction can often be initiated by light or a radical initiator, or proceed via an electrophilic aromatic substitution pathway, sometimes with acid catalysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-bromopyrrolo[2,1-f]triazine.

Issue 1: Low Yield of the Brominated Product

Possible Causes:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.

  • Degradation of starting material or product: The pyrrolotriazine core can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strong acids/bases can lead to decomposition.

  • Suboptimal solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.

  • Inefficient brominating agent: The NBS may be old or have decomposed, reducing its effectiveness.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Temperature Control: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and stability.

  • Solvent Screening: Test a range of aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile to identify the one that provides the best solubility and reaction kinetics.

  • Reagent Quality: Use freshly opened or properly stored NBS. The purity of the starting pyrrolo[2,1-f]triazine is also critical.

Issue 2: Formation of Multiple Brominated Products (Poor Regioselectivity)

Possible Causes:

  • Over-bromination: Using an excess of NBS or prolonged reaction times can lead to the formation of di- or tri-brominated species.

  • Reaction Conditions: High temperatures or the presence of strong light can promote less selective radical bromination pathways.

Solutions:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of NBS relative to the pyrrolo[2,1-f]triazine.

  • Gradual Addition: Add the NBS portion-wise or as a solution over a period to maintain a low concentration in the reaction mixture.

  • Temperature and Light Control: Conduct the reaction at a controlled, lower temperature and in the dark or with minimal light exposure to favor the desired electrophilic substitution.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Co-elution of impurities: Unreacted starting material or byproducts may have similar polarity to the desired product, making separation by column chromatography challenging.

  • Product instability on silica gel: The bromo-substituted product might be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.

Solutions:

  • Chromatography Optimization: Experiment with different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) and gradients to improve separation.

  • Alternative Purification Methods: Consider preparative HPLC for high-purity samples. Recrystallization from a suitable solvent system can also be an effective purification technique.

  • Neutralized Silica Gel: Use silica gel that has been pre-treated with a base (e.g., triethylamine) to prevent the degradation of acid-sensitive compounds.

Experimental Protocols

Protocol 1: Scalable Synthesis of Pyrrolo[2,1-f]triazine (Parent Core)

This protocol is a representative, scalable method for the synthesis of the parent pyrrolo[2,1-f]triazine core, which is a prerequisite for the subsequent bromination step.

Materials:

  • Pyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Hydroxylamine-O-sulfonic acid

  • Formamidine acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • N-Amination of Pyrrole:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, add a solution of pyrrole (1.0 eq.) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add hydroxylamine-O-sulfonic acid (1.2 eq.) portion-wise.

    • Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-aminopyrrole.

  • Cyclization to Pyrrolo[2,1-f]triazine:

    • Dissolve the crude N-aminopyrrole in anhydrous DMF.

    • Add formamidine acetate (1.5 eq.) to the solution.

    • Heat the reaction mixture to 120-130 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pyrrolo[2,1-f]triazine.

Protocol 2: Bromination of Pyrrolo[2,1-f]triazine

This protocol describes a general method for the brom

Preventing dehalogenation of 4-BroMopyrrolo[2,1-f]triazine during reactions

Technical Support Center: 4-Bromopyrrolo[2,1-f][1][2][3]triazine

Welcome to the technical support center for 4-Bromopyrrolo[2,1-f][1][2][3]triazine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted dehalogenation of 4-Bromopyrrolo[2,1-f][1][2][3]triazine during cross-coupling reactions.

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 4-bromopyrrolo[2,1-f][1][2][3]triazine and observing a substantial amount of the dehalogenated pyrrolo[2,1-f][1][2][3]triazine byproduct. How can I minimize this side reaction?

Answer: Dehalogenation is a common challenge with electron-deficient N-heterocyclic halides like 4-bromopyrrolo[2,1-f][1][2][3]triazine. The pyrrole-like nitrogen in the ring system can contribute to this side reaction. Here are key strategies to mitigate dehalogenation:

  • N-Protection: The most effective strategy is to protect the pyrrole nitrogen. The acidity of the N-H proton in the pyrrole moiety of a related compound, 4-bromopyrrole-2-carboxylates, has been shown to promote dehalogenation. Protection of this nitrogen can significantly suppress this side reaction.[1][2][4] A t-butyloxycarbonyl (Boc) group is a suitable choice and has been shown to prevent dehalogenation, although it may be cleaved under the reaction conditions.[1][2][4]

  • Choice of Base: The base plays a critical role. While strong bases are often used to activate the boronic acid, they can also promote the formation of palladium-hydride species that lead to dehalogenation. Consider using milder bases.

  • Solvent System: The solvent can be a source of protons for dehalogenation. Aprotic solvents are generally preferred. It has been noted that minimizing the amount of water in the reaction mixture can reduce dehalogenation.[3]

  • Ligand and Catalyst Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Bulkier, more electron-rich ligands can sometimes favor the desired reaction pathway.

Summary of Observations in a Related System (4-Bromopyrrole-2-carboxylates)

Starting MaterialCoupling PartnerReaction TypeObservationReference
Unprotected 4-bromopyrrole-2-carboxylateTributylphenyltinStilleMajor product (>50%) was the dehalogenated pyrrole.[2]
N-Boc protected 4-bromopyrrole-2-carboxylatePhenylboronic acidSuzukiDehalogenation was suppressed.[1][2][4]
Issue 2: Dehalogenation in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on a substrate related to 4-bromopyrrolo[2,1-f][1][2][3]triazine and observing dehalogenation. What conditions can I adjust to favor the amination product?

Answer: Similar to Suzuki-Miyaura coupling, dehalogenation can be a competing pathway in Buchwald-Hartwig aminations. The following adjustments can be beneficial:

  • Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is often crucial for successful Buchwald-Hartwig aminations and can help to minimize dehalogenation.

  • Base Optimization: Strong, non-nucleophilic bases are typically employed in Buchwald-Hartwig reactions. However, if dehalogenation is significant, screening different bases can be effective.

  • Temperature Control: Lowering the reaction temperature may help to suppress the dehalogenation side reaction without significantly impacting the rate of the desired amination.

  • N-Protection: As with Suzuki-Miyaura coupling, protecting the pyrrole nitrogen of the pyrrolo[2,1-f][1][2][3]triazine core is a prudent strategy to consider.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in these reactions?

A1: Dehalogenation in palladium-catalyzed cross-coupling reactions typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can occur via several pathways, including the reaction of the palladium catalyst with the base, solvent, or trace amounts of water. The Pd-H species can then undergo reductive elimination with the heteroaryl group, leading to the dehalogenated product.

Q2: Why is 4-bromopyrrolo[2,1-f][1][2][3]triazine particularly susceptible to dehalogenation?

A2: The pyrrolo[2,1-f][1][2][3]triazine ring system is electron-deficient, which makes the C-Br bond more susceptible to oxidative addition to the palladium catalyst. Furthermore, the presence of the pyrrole-like nitrogen can influence the electronic properties of the ring and potentially coordinate to the palladium center, affecting the reaction pathway. For analogous unprotected pyrroles, the acidic N-H proton can be deprotonated by the base, and the resulting anion can promote dehalogenation.[1][2][4]

Q3: What is the recommended protecting group for the pyrrole nitrogen?

A3: A t-butyloxycarbonyl (Boc) group has been shown to be effective in suppressing dehalogenation in a closely related 4-bromopyrrole system.[1][2][4] It is important to note that the Boc group may be cleaved under the Suzuki-Miyaura coupling conditions, which can be advantageous if the unprotected product is desired.

Q4: Are there any successful examples of cross-coupling with related pyrrolo[2,1-f][1][2][3]triazine systems?

A4: Yes, successful Buchwald-Hartwig type C-N bond formation has been reported for the NH2-derivatization of pyrrolo[2,1-f][1][2][3]triazin-4-amine, demonstrating the feasibility of functionalizing this core structure.[5] Additionally, various synthetic strategies for the pyrrolo[2,1-f][1][2][3]triazine scaffold involve cross-coupling reactions.[6]

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Bromopyrrolo[2,1-f][1][2][3]triazine (General Procedure)

This protocol is a general guideline for the N-Boc protection of a pyrrole-containing heterocycle, adapted for 4-bromopyrrolo[2,1-f][1][2][3]triazine.

  • Dissolution: Dissolve 4-bromopyrrolo[2,1-f][1][2][3]triazine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base and Boc Anhydride: Add 4-(dimethylamino)pyridine (DMAP) (catalytic amount) and di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the N-Boc protected product.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-4-Bromopyrrolo[2,1-f][1][2][3]triazine (Optimized to Minimize Dehalogenation)

This protocol is based on conditions reported to suppress dehalogenation in a similar system.[1][2][4]

  • Inert Atmosphere: To a dry Schlenk flask, add N-Boc-4-bromopyrrolo[2,1-f][1][2][3]triazine (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a mild base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed aprotic solvent system, such as a mixture of dioxane and a minimal amount of water.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Heating: Heat the reaction mixture with stirring at a moderate temperature (e.g., 80-90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Dehalogenationcluster_suzukiSuzuki-Miyaura CouplingStart_SuzukiSignificant Dehalogenation Observed?Protect_NProtect Pyrrole Nitrogen (e.g., with Boc)Start_Suzuki->Protect_NYesModify_BaseUse Milder Base (e.g., K2CO3)Start_Suzuki->Modify_BaseYesChange_SolventUse Aprotic Solvent / Minimize WaterStart_Suzuki->Change_SolventYesOptimize_Ligand_SuzukiScreen Ligands (Bulky, Electron-Rich)Start_Suzuki->Optimize_Ligand_SuzukiYesEnd_SuzukiReduced DehalogenationProtect_N->End_SuzukiModify_Base->End_SuzukiChange_Solvent->End_SuzukiOptimize_Ligand_Suzuki->End_Suzuki

Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Troubleshootingcluster_buchwaldBuchwald-Hartwig AminationStart_BHDehalogenation Side Product Observed?Optimize_Ligand_BHUse Bulky, Electron-Rich LigandsStart_BH->Optimize_Ligand_BHYesScreen_BasesScreen Non-Nucleophilic BasesStart_BH->Screen_BasesYesLower_TempLower Reaction TemperatureStart_BH->Lower_TempYesProtect_N_BHConsider N-Protection StrategyStart_BH->Protect_N_BHYesEnd_BHMinimized DehalogenationOptimize_Ligand_BH->End_BHScreen_Bases->End_BHLower_Temp->End_BHProtect_N_BH->End_BH

Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.

Experimental_Workflowcluster_workflowGeneral Experimental WorkflowStart4-Bromopyrrolo[2,1-f][1,2,4]triazineProtectionN-Boc ProtectionStart->ProtectionStep 1CouplingPd-CatalyzedCross-CouplingProtection->CouplingStep 2DeprotectionDeprotection(if necessary)Coupling->DeprotectionStep 3Final_ProductFunctionalizedPyrrolotriazineCoupling->Final_ProductIf Boc is cleavedin situDeprotection->Final_Product

Caption: General experimental workflow to prevent dehalogenation.

Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,1-f]triazine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective functionalization of the pyrrolo[2,1-f]triazine core. This valuable scaffold is integral to numerous pharmaceutically important compounds, including kinase inhibitors and antiviral agents like Remdesivir.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and functionalization of pyrrolo[2,1-f]triazines.

Question: My 1,3-dipolar cycloaddition reaction to form the pyrrolo[2,1-f]triazine core is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in the 1,3-dipolar cycloaddition of triazinium ylides with dipolarophiles can stem from several factors.[4] A systematic approach to troubleshooting this issue is outlined below.

  • Potential Cause 1: Decomposition of Starting Materials.

    • Solution: Initial optimization efforts with different bases, solvents, and temperatures can sometimes lead to the decomposition of the triazinium salts.[4] It is crucial to carefully select the reaction conditions. For instance, in some cases, the use of a strong base like diisopropylethylamine (DIPEA) can lead to side reactions with electron-poor dipolarophiles.[4] Consider using a milder base or optimizing the rate of addition.

  • Potential Cause 2: Dequaternization of the Triazinium Salt.

    • Solution: A portion of the triazinium starting material can undergo dealkylation to revert to the starting triazine.[4] Monitor the reaction progress by HPLC-MS to observe if this is occurring.[4] While the exact mechanism is not always clear, adjusting the temperature and reaction time may minimize this side reaction.

  • Potential Cause 3: Inefficient Ylide Formation.

    • Solution: The in situ formation of the triazinium ylide is a critical step. Ensure that the base is of good quality and added under appropriate conditions (e.g., dropwise at a controlled temperature) to facilitate efficient ylide generation without promoting side reactions.

  • Potential Cause 4: Poor Reactivity of the Triazinium Salt.

    • Solution: The substitution pattern on the triazine ring can significantly influence reactivity. It has been observed that 1,2,4-triazinium salts lacking a substituent at the 5-position may show poor reactivity in 1,3-dipolar cycloadditions.[4] If possible, consider synthetic routes that utilize 5-substituted triazines.

Question: I am observing the formation of multiple regioisomers or diastereomers in my reaction. How can I improve the selectivity?

Answer:

Achieving high regio- and diastereoselectivity is a common challenge in the synthesis of complex heterocyclic systems.

  • Improving Regioselectivity:

    • Dipolarophile Choice: The electronic properties of the dipolarophile play a significant role. The use of unsymmetrical dipolarophiles can lead to the formation of regioisomers. DFT calculations have shown that the formation of a single regioisomer can be substantiated by a lower energy transition state.[4] If possible, select a dipolarophile that has a strong electronic bias to favor the formation of one regioisomer.

    • Reaction Conditions: Solvents can influence regioselectivity. It is recommended to screen different solvents to find the optimal conditions for your specific substrate.[5]

  • Improving Diastereoselectivity:

    • Steric Hindrance: The stereochemistry of the final product is often influenced by steric interactions in the transition state. For example, in reactions with certain dipolarophiles, the exo-product may be favored to minimize steric repulsion.[6]

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Chiral Auxiliaries: For asymmetric syntheses, the use of chiral auxiliaries on the dipolarophile or the 1,3-dipole can induce high diastereoselectivity.

Question: My purification process is complicated by the presence of closely related side products. What are some common impurities and how can I avoid them?

Answer:

The formation of byproducts can complicate purification and reduce the overall yield.

  • Common Side Product 1: N2-Alkylated Isomer.

    • Cause: During the N-alkylation of 1,2,4-triazines to form the triazinium salt, alkylation can sometimes occur at the N2 position in addition to the desired N1 position.[4]

    • Solution: The choice of alkylating agent and solvent can influence the N1/N2 selectivity. For instance, using methyl or ethyl triflate in anhydrous toluene has been shown to favor N1 alkylation, though a minor amount of the N2 isomer may still form.[4] Fortunately, the N2 isomer is often unreactive in the subsequent cycloaddition and can be removed during the purification of the final product.[4]

  • Common Side Product 2: Reaction of the Base with the Dipolarophile.

    • Cause: In 1,3-dipolar cycloadditions, bases like DIPEA can sometimes react with electron-poor alkynes used as dipolarophiles.[4]

    • Solution: To mitigate this, consider using a less nucleophilic base or adding the base slowly to the reaction mixture at a low temperature. Alternatively, a different synthetic route that does not require a strong base might be necessary.

  • Common Side Product 3: Dihydro Intermediates.

    • Cause: The initial cycloaddition may yield a dihydro-pyrrolotriazine intermediate that requires oxidation to the final aromatic product.

    • Solution: In many cases, simply exposing the reaction mixture to air upon completion is sufficient to oxidize the dihydro intermediate to the desired pyrrolo[2,1-f]triazine.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the regioselective functionalization of the pyrrolo[2,1-f]triazine core?

A1: Several synthetic strategies have been developed for the preparation of pyrrolo[2,1-f]triazine derivatives.[2] These can be broadly categorized as:

  • Synthesis from Pyrrole Derivatives: This involves the construction of the triazine ring onto a pre-existing pyrrole scaffold.[2]

  • 1,3-Dipolar Cycloaddition: A highly effective method involves the reaction of in situ generated 1,2,4-triazinium ylides with various dipolarophiles.[1][4] This approach allows for the single-step construction of the polysubstituted pyrrolotriazine core.[1]

  • Transition Metal-Catalyzed Reactions: Copper-catalyzed reactions have been employed for the synthesis of certain pyrrolotriazinone derivatives.[2]

  • Rearrangement of Pyrrolooxadiazines: Pyrrolo[2,1-f][2][7][8]triazin-4(3H)-ones can be synthesized through the rearrangement of pyrrolo[1,2-d][7][8][9]oxadiazines.[8]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can have a significant impact on both the yield and selectivity of the reaction. For the N-alkylation of 1,2,4-triazines, anhydrous toluene has been found to be superior to other solvents in maximizing the formation of the desired N1-alkylated product.[4] In 1,3-dipolar cycloaddition reactions, a range of solvents including THF and dioxane are commonly used.[10] The optimal solvent should be determined empirically for each specific reaction.

Q3: Are there any safety considerations I should be aware of when working with these reagents?

A3: Standard laboratory safety precautions should always be followed. Some specific considerations include:

  • Sodium Hydride: When used, sodium hydride is typically handled as a dispersion in mineral oil. It is highly reactive with water and can generate flammable hydrogen gas. Reactions involving sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Triflate Alkylating Agents: Methyl and ethyl triflate are potent alkylating agents and should be handled with care in a well-ventilated fume hood.

  • Exothermic Reactions: The generation of certain reagents, such as the Vilsmeier reagent, can be exothermic.[7] It is important to control the rate of addition and have adequate cooling to manage the reaction temperature.

Data Presentation

Table 1: Optimization of 1,3-Dipolar Cycloaddition Reaction Conditions

EntryBase (equiv.)SolventTemperatureTimeYield (%)Reference
1DIPEA (1.1)THFRoom Temp-38[4]
2Et3N (2.5)CH2Cl20 °C to RT1.5 h53[8]
3Et3N (5)CH2Cl20 °C to RT1.5 h68[8]
4Et3N (10)CH2Cl20 °C to RT1.5 h11[8]

Note: Yields are highly substrate-dependent. This table provides examples of reported conditions.

Table 2: Diastereoselectivity in 1,3-Dipolar Cycloaddition

DipolarophileDiastereomeric RatioOverall Yield (%)Reference
Acrylonitrile2:154[4]
N-ethylmaleimide8:188[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Polysubstituted Pyrrolo[2,1-f][2][7][8]triazines via 1,3-Dipolar Cycloaddition [10]

  • To a suspension of the appropriate N(1)-alkyl-1,2,4-triazinium salt (1.0 mmol) in a dry solvent (e.g., tetrahydrofuran or dioxane), add the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol).

  • Stir the mixture at room temperature.

  • Add a base (e.g., triethylamine, 1.1 mmol) dropwise to the stirring mixture.

  • Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the crystalline product by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Synthesis of Pyrrolo[2,1-f][2][7][8]triazin-4-amine [7]

  • Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to anhydrous DMF at 0–5 °C.

  • Stir the mixture for 20–30 minutes at 0–5 °C.

  • Add 2-cyanopyrrole (1.0 eq) to the reaction mixture while maintaining the temperature between 5 and 10 °C. Note: Gas evolution will occur.

  • Stir the mixture for 30–40 minutes at this temperature.

  • Add O-(2,4-dinitrophenyl)hydroxylamine (1.1 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Add formamidine acetate (5.0 eq) and heat the reaction mixture to 110–115 °C for 4–5 hours.

  • Cool the reaction mixture to room temperature and quench by slowly adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition cluster_step3 Step 3: Final Product start1 1,2,4-Triazine Derivative step1 Formation of N1-Alkyl-1,2,4-triazinium Salt start1->step1 start2 Alkylating Agent (e.g., MeOTf) start2->step1 step2 In situ Ylide Formation (Base Addition) step1->step2 step3 Cycloaddition with Dipolarophile step2->step3 step4 Oxidation (if necessary) step3->step4 product Functionalized Pyrrolo[2,1-f]triazine step4->product

Caption: General experimental workflow for the synthesis of pyrrolo[2,1-f]triazines.

troubleshooting_workflow start Low Yield or Poor Selectivity q1 Analyze Reaction by LC-MS. Is starting material consumed? start->q1 sol1 Check quality of reagents (base, solvent). Optimize reaction time and temperature. q1->sol1 No q2 Are there significant side products? q1->q2 Yes ans1_yes Yes ans1_no No q3 Identify side products. (e.g., N2-isomer, base adduct) q2->q3 Yes sol3 Re-optimize reaction conditions: - Screen different solvents - Adjust temperature - Vary stoichiometry q2->sol3 No ans2_yes Yes ans2_no No sol2 Modify reaction conditions to minimize side product formation (e.g., change base, optimize addition rate). q3->sol2

Caption: Troubleshooting decision tree for low yield or poor selectivity issues.

References

Stability and proper storage of 4-BroMopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-BroMopyrrolo[2,1-f]triazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-BroMopyrrolo[2,1-f]triazine?

A1: There are differing recommendations for the storage of 4-BroMopyrrolo[2,1-f]triazine. Some suppliers suggest room temperature, while others recommend storage at -20°C. For long-term storage, it is advisable to store the compound at -20°C in a tightly sealed container to minimize potential degradation. For short-term use, storage at room temperature in a desiccator is also an option. As with many halogenated heterocyclic compounds, it is crucial to protect it from light and moisture.

Q2: What is the stability of 4-BroMopyrrolo[2,1-f]triazine in common laboratory solvents?

Q3: In which solvents is 4-BroMopyrrolo[2,1-f]triazine soluble?

A3: Solubility information for 4-BroMopyrrolo[2,1-f]triazine is not extensively documented. However, based on its structure, it is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and potentially in chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in alcohols like ethanol and methanol may be limited. For aqueous buffers, solubility is likely to be very low.

Troubleshooting Guide

This guide addresses potential issues that may arise when using 4-BroMopyrrolo[2,1-f]triazine in synthetic reactions, particularly in cross-coupling reactions like the Suzuki coupling, a common application for such bromo-heterocycles.

Problem Potential Cause Suggested Solution
Low or no product yield in Suzuki coupling 1. Catalyst Inactivity: The palladium catalyst may be poisoned or decomposed. 2. Inefficient Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium center is slow. 3. Poor Solubility: The starting material or reagents may not be fully dissolved in the reaction solvent.1. Catalyst Choice & Handling: Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is properly degassed to remove oxygen. Consider using pre-catalysts that are more stable. 2. Base and Solvent Optimization: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the chosen solvent (e.g., dioxane, DMF, toluene with water) is appropriate for both the substrate and the base. 3. Improve Solubility: Try a different solvent system or add a co-solvent to improve the solubility of your starting material. Gentle heating may also improve solubility, but monitor for potential degradation.
Significant debromination of the starting material 1. Reaction Conditions Too Harsh: High temperatures or a strongly basic environment can promote hydrodehalogenation. 2. Inappropriate Ligand: Some phosphine ligands can facilitate this side reaction.1. Milder Conditions: Try lowering the reaction temperature and using a milder base (e.g., K₂CO₃ instead of t-BuOK). 2. Ligand Screening: Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress debromination.
Formation of homocoupled byproducts 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Catalyst System: The choice of catalyst and ligand can influence the rate of homocoupling.1. Thorough Degassing: Ensure the reaction mixture and vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. 2. Optimize Catalyst Loading: Use the minimum effective amount of palladium catalyst.

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction using 4-BroMopyrrolo[2,1-f]triazine:

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • 4-BroMopyrrolo[2,1-f]triazine

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture of toluene and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 4-BroMopyrrolo[2,1-f]triazine (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway

4-Bromopyrrolo[2,1-f]triazine is a key building block for the synthesis of kinase inhibitors. Many of these inhibitors target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Pyrrolo[2,1-f]triazine Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a pyrrolo[2,1-f]triazine-based kinase inhibitor.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of a 4-substituted pyrrolo[2,1-f]triazine derivative via a Suzuki coupling reaction.

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - 4-BroMopyrrolo[2,1-f]triazine - Boronic Acid/Ester - Palladium Catalyst - Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine Monitoring->Workup Complete Dry Dry and Concentrate Workup->Dry Purification Purify by Column Chromatography Dry->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical workflow for a Suzuki coupling reaction involving 4-BroMopyrrolo[2,1-f]triazine.

Mitigating off-target effects of pyrrolotriazine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers! This guide is designed to help you navigate the complexities of working with pyrrolotriazine-based inhibitors, focusing specifically on identifying, understanding, and mitigating off-target effects to ensure the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with pyrrolotriazine-based kinase inhibitors?

A1: Off-target effects occur when a compound, such as a pyrrolotriazine-based inhibitor, binds to and modulates the activity of proteins other than its intended therapeutic target. Since most kinase inhibitors target the highly conserved ATP-binding site, a lack of complete selectivity can lead to the inhibition of multiple kinases across the kinome.[1] This promiscuity can result in misinterpreted experimental data, where an observed phenotype is incorrectly attributed to the on-target protein, and can also lead to cellular toxicity.[1][2]

Q2: My cells are showing an unexpected phenotype (e.g., toxicity, altered morphology) after treatment with a pyrrolotriazine inhibitor. How can I determine if this is an off-target effect?

A2: This is a common and critical issue. A systematic approach is the best way to distinguish on-target from off-target effects.[3][4]

  • Confirm On-Target Engagement: First, verify that the inhibitor is binding to its intended target in your cells at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can confirm this directly.[5][6][7] Alternatively, a downstream biomarker assay (e.g., Western blot for a phosphorylated substrate) can provide indirect evidence of target engagement.[3]

  • Perform a Dose-Response Analysis: Compare the inhibitor concentration that causes the unexpected phenotype with the IC50 value for the primary target. If the phenotype occurs at a much higher concentration than required to inhibit the target, it's likely an off-target effect.[3]

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary kinase but has a distinct chemical structure.[3][4] If this second inhibitor does not produce the same phenotype, it strongly suggests the effect from your original compound is off-target.[3]

  • Conduct a Rescue Experiment: If possible, express a drug-resistant mutant of the target kinase in your cells. If the inhibitor's phenotype persists even when the on-target is resistant, the effect is almost certainly off-target.[3]

Q3: How can I experimentally identify the specific off-targets of my pyrrolotriazine inhibitor?

A3: Several powerful techniques are available to create a comprehensive selectivity profile of your inhibitor:

  • Kinome Profiling: This is the most direct method, involving screening your inhibitor against a large panel of hundreds of purified kinases to determine its activity and potency against each one.[2][3][8] This service is offered by several specialized companies.[9][10][11]

  • Chemical Proteomics: Techniques like Multiplexed Inhibitor Beads coupled with Mass Spectrometry (MIB-MS) can identify which kinases your inhibitor binds to directly from cell or tissue lysates, providing a snapshot of interactions in a more biological context.[8]

  • Computational Prediction: Various computational methods, including those based on machine learning, binding site similarity, and structural analysis, can predict potential off-targets.[12][13][14] While these predictions require experimental validation, they can effectively narrow down the list of candidates.[13][15][16]

Q4: What molecular and experimental strategies can I use to mitigate the off-target effects of my inhibitor?

A4: Mitigating off-target effects involves both experimental prudence and potential chemical modification:

  • Concentration Optimization: Use the lowest possible concentration of the inhibitor that effectively modulates the primary target.[4] This minimizes the engagement of lower-affinity off-targets.

  • Structural Modification: Medicinal chemistry approaches can improve selectivity. Strategies include:

    • Targeting Non-Conserved Residues: Modifying the inhibitor to interact with unique amino acids or features within the target's ATP pocket that are not present in other kinases.[1]

    • Macrocyclization: This strategy can enhance binding affinity and selectivity by constraining the inhibitor's conformation.[17]

    • Bivalent Inhibitors: Linking the kinase-binding moiety to a second molecule that targets a distinct, less-conserved site on the kinase can dramatically increase specificity.[1]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. 1. Inconsistent ATP Concentration: Since most pyrrolotriazine inhibitors are ATP-competitive, fluctuations in ATP levels directly impact IC50 values. 2. Reagent Instability: The kinase enzyme or the inhibitor itself may be degrading.[18] 3. High Substrate Conversion: Allowing the kinase reaction to proceed too far (>20% substrate conversion) violates initial velocity conditions.1. Use a fixed ATP concentration , ideally at or near the Km value for the specific kinase, for all assays.[19] 2. Prepare fresh inhibitor solutions and qualify each new batch of kinase to ensure consistent activity. 3. Optimize reaction time and enzyme concentration to ensure the reaction remains in the linear range.[18][19]
High potency in biochemical assays, but low activity in cell-based assays. 1. Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. 2. Active Efflux: The inhibitor may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). 3. Intracellular ATP Concentration: The high concentration of ATP within cells (~1-10 mM) can outcompete the inhibitor.1. Assess cell permeability using assays like PAMPA or Caco-2. 2. Use cell lines with varying efflux pump expression or co-administer with known efflux pump inhibitors. 3. Confirm target engagement in cells using methods like CETSA or NanoBRET to verify that the inhibitor can bind its target in a competitive cellular environment.[2][5][20]
Observed phenotype does not match known target biology. 1. Off-Target Effects: The phenotype is driven by inhibition of one or more unintended kinases. 2. Kinase-Independent Effects: The compound may be acting through a non-kinase target or causing general cellular stress.1. Perform kinome-wide selectivity profiling to identify likely off-targets.[2][3] 2. Follow the troubleshooting workflow described in FAQ #2 (use of unrelated inhibitors, rescue experiments). 3. Test a structurally similar but inactive analog of your compound. If it produces the same phenotype, the effect is likely independent of the intended kinase family.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your inhibitor binds to its intended target in intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[21][22]

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of your pyrrolotriazine inhibitor or vehicle control (e.g., DMSO) and incubate under normal culture conditions.[5]

  • Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[5]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[23]

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using a quantitative method like Western blotting or ELISA.[22]

  • Data Analysis: Plot the percentage of soluble protein relative to the unheated control against temperature for both the inhibitor-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement and stabilization.[22]

Protocol 2: NanoBRET™ Target Engagement Intracellular Assay

NanoBRET™ is a live-cell assay that measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[6][24][25]

Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for ~24 hours to allow for protein expression.[6]

  • Assay Setup: Harvest the transfected cells and resuspend them in an appropriate assay medium. Add the cells to a white, multi-well assay plate.

  • Compound and Tracer Addition: Add serial dilutions of your pyrrolotriazine inhibitor to the wells. Then, add a fixed concentration of the specific fluorescent NanoBRET™ tracer.[25]

  • Equilibration and Lysis: Incubate the plate for a period (e.g., 2 hours) at 37°C to allow the compound and tracer to reach binding equilibrium within the cells.[6] Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor just before reading.[6]

  • Detection: Measure luminescence at two wavelengths (one for the donor NanoLuc®, ~450 nm, and one for the acceptor tracer, ~610 nm) using a plate reader.[6]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio upon addition of the inhibitor indicates competitive displacement of the tracer, confirming target engagement. Plot the BRET ratio against the inhibitor concentration to determine the intracellular IC50.[20]

References

Technical Support Center: Addressing Acquired Resistance to Pyrrolotriazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing pyrrolotriazine-based kinase inhibitors in their experiments and encountering acquired resistance. Pyrrolotriazine scaffolds are versatile pharmacophores used to develop inhibitors for a range of kinases, including PI3K, VEGFR, FGFR, EGFR, and Aurora kinases.[1][2] While these inhibitors can show initial efficacy, the development of acquired resistance is a common challenge in targeted cancer therapy.[3][4][5]

The information provided herein is based on the well-established principles of acquired resistance to kinase inhibitors in general, as specific documented resistance mechanisms to pyrrolotriazine inhibitors are not extensively reported in the public domain. The troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address common issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to a pyrrolotriazine kinase inhibitor, is no longer responding. What are the potential mechanisms of this acquired resistance?

A1: Acquired resistance to kinase inhibitors, including those with a pyrrolotriazine core, can arise through several mechanisms:

  • On-Target Modifications: Secondary mutations can occur within the kinase domain of the target protein. These mutations can interfere with the binding of the pyrrolotriazine inhibitor to the ATP-binding pocket, reducing its efficacy.[3][4][6] Another possibility is the amplification of the gene encoding the target kinase, leading to its overexpression and overwhelming the inhibitory effect of the drug.[3]

  • Bypass Pathway Activation: Cancer cells can adapt by activating alternative signaling pathways to circumvent the inhibited pathway. For instance, if your pyrrolotriazine inhibitor targets the PI3K/Akt pathway, cells might upregulate the MAPK/ERK pathway to maintain proliferation and survival.[3][7]

  • Increased Drug Efflux: The cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. These transporters can actively remove the pyrrolotriazine inhibitor from the cell, lowering its intracellular concentration to sub-therapeutic levels.[6]

  • Phenotypic Changes: Cells can undergo phenotypic alterations, such as the epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to various targeted therapies.

Q2: How can I experimentally confirm that my cell line has developed resistance to the pyrrolotriazine inhibitor?

A2: The most straightforward method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the pyrrolotriazine inhibitor in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line indicates the development of resistance. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Q3: What are the first steps I should take to investigate the specific mechanism of resistance in my cell line?

A3: A systematic approach is recommended to identify the resistance mechanism:

  • Sequence the Target Kinase: Perform Sanger sequencing or next-generation sequencing (NGS) of the gene encoding the target kinase in both the sensitive and resistant cell lines. This will help identify any acquired mutations in the resistant cells.

  • Assess Target Protein Expression: Use Western blotting to compare the expression levels of the target kinase in the sensitive and resistant cell lines. A significant increase in the resistant line might suggest gene amplification.

  • Analyze Key Signaling Pathways: Use phospho-specific antibodies and Western blotting to examine the activation status of key signaling pathways that could act as bypass mechanisms (e.g., PI3K/Akt, MAPK/ERK) in both cell lines, with and without inhibitor treatment.

Troubleshooting Guides

Problem 1: My cell viability assay shows a significant increase in the IC50 value of my pyrrolotriazine inhibitor in the long-term treated cell line.

Possible Cause Suggested Action Expected Outcome
Development of on-target resistance mutations. Perform sequencing of the target kinase gene in the resistant cell line.Identification of specific mutations in the kinase domain.
Activation of a bypass signaling pathway. Conduct a phospho-kinase array or Western blot analysis for key signaling proteins (e.g., p-Akt, p-ERK) in both sensitive and resistant cells.Increased phosphorylation of proteins in an alternative pathway in the resistant cells.
Increased drug efflux. Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., rhodamine 123).Increased efflux of the fluorescent substrate in the resistant cells.

Problem 2: I am not observing a decrease in the phosphorylation of the direct downstream target of the kinase after treating my resistant cells with the pyrrolotriazine inhibitor.

Possible Cause Suggested Action Expected Outcome
Secondary mutation in the target kinase preventing inhibitor binding. Sequence the ATP-binding pocket of the target kinase.Identification of a mutation that sterically hinders inhibitor binding.
Insufficient intracellular drug concentration due to efflux. Treat cells with the pyrrolotriazine inhibitor in combination with a known ABC transporter inhibitor (e.g., verapamil).Restoration of the inhibitory effect on the downstream target's phosphorylation.
Activation of an upstream kinase that also phosphorylates the same target. Use a broader kinase inhibitor screen or phospho-proteomics to identify other activated kinases.Identification of an alternative kinase responsible for the target's phosphorylation.

Data Presentation

Table 1: Hypothetical IC50 Values for a Pyrrolotriazine Inhibitor Targeting VEGFR-2

Cell LineTreatment HistoryPyrrolotriazine Inhibitor IC50 (nM)Fold Resistance
Parental HUVECNaive151
Resistant HUVEC-R6 months continuous exposure25016.7

Table 2: Summary of Mechanistic Investigation in Resistant HUVEC-R Cells

ExperimentParental HUVECResistant HUVEC-RInterpretation
VEGFR-2 Sequencing Wild-typeV654A mutationOn-target mutation likely conferring resistance.
p-ERK Western Blot Low basal levelHigh basal levelActivation of MAPK pathway as a potential bypass mechanism.
Rhodamine 123 Efflux Low effluxHigh effluxIncreased drug efflux contributing to resistance.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

Objective: To quantify the cytotoxic effect of a pyrrolotriazine kinase inhibitor and determine its IC50 value.

Materials:

  • Parental and suspected resistant cancer cell lines

  • Complete cell culture medium

  • Pyrrolotriazine kinase inhibitor stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrrolotriazine inhibitor in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours under standard cell culture conditions.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Phosphorylated Kinases

Objective: To assess the activation state of the target kinase and potential bypass signaling pathways.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-target kinase, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the total protein or a loading control.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Pyrrolotriazine_Inhibitor Pyrrolotriazine Kinase Inhibitor Pyrrolotriazine_Inhibitor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: PI3K/Akt and MAPK/ERK signaling pathways and the inhibitory action of a pyrrolotriazine kinase inhibitor.

G Start Resistant Phenotype Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate OnTarget On-Target Alteration? Investigate->OnTarget Bypass Bypass Pathway? Investigate->Bypass Efflux Increased Efflux? Investigate->Efflux Sequence Sequence Target Kinase OnTarget->Sequence Western_Target Western for Target Expression OnTarget->Western_Target Western_Bypass Western for p-Akt, p-ERK Bypass->Western_Bypass Efflux_Assay Drug Efflux Assay Efflux->Efflux_Assay Mutation Mutation Found Sequence->Mutation Overexpression Overexpression Found Western_Target->Overexpression Bypass_Active Bypass Active Western_Bypass->Bypass_Active Efflux_Increased Efflux Increased Efflux_Assay->Efflux_Increased

Caption: Experimental workflow for troubleshooting acquired resistance to pyrrolotriazine kinase inhibitors.

G cluster_mechanisms Potential Mechanisms cluster_ontarget_details On-Target Details cluster_bypass_details Bypass Details Acquired_Resistance Acquired Resistance to Pyrrolotriazine Inhibitor On_Target On-Target Alterations Acquired_Resistance->On_Target Bypass_Activation Bypass Pathway Activation Acquired_Resistance->Bypass_Activation Drug_Efflux Increased Drug Efflux Acquired_Resistance->Drug_Efflux Secondary_Mutation Secondary Mutation in Kinase Domain On_Target->Secondary_Mutation Gene_Amplification Target Gene Amplification On_Target->Gene_Amplification MAPK_Activation MAPK Pathway Activation Bypass_Activation->MAPK_Activation Other_RTK_Activation Other RTK Activation Bypass_Activation->Other_RTK_Activation

Caption: Logical relationships of potential mechanisms of acquired resistance to pyrrolotriazine kinase inhibitors.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: 4-Bromopyrrolo[2,1-f]triazine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the identification and optimization of privileged scaffolds are paramount to developing potent and selective therapeutics. The pyrrolo[2,1-f][1][2][3]triazine core, and its key synthetic intermediate 4-bromopyrrolo[2,1-f][1][2][3]triazine, has emerged as a versatile and highly effective framework for targeting a range of kinases implicated in oncology and other diseases.[1][2][4] This guide provides an objective comparison of the pyrrolo[2,1-f][1][2][3]triazine scaffold with other prominent kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and imidazo[1,2-a]pyridine, supported by experimental data from peer-reviewed studies.

Introduction to Kinase Inhibitor Scaffolds

Pyrrolo[2,1-f][1][2][3]triazine: This fused heterocyclic system has been recognized as a "privileged" scaffold in medicinal chemistry.[5] Its structure is an integral part of several kinase inhibitors, including the FDA-approved drug avapritinib.[2][4] The scaffold's unique electronic and steric properties allow it to effectively mimic the binding of ATP to the kinase hinge region, a critical interaction for potent inhibition.[6] Derivatives of this scaffold have shown potent activity against a multitude of kinases, including EGFR, VEGFR-2, c-Met, and ALK.[4][6][7][8]

Quinazoline: The 4-anilinoquinazoline scaffold is a well-established and highly successful framework for kinase inhibitors, with several FDA-approved drugs such as gefitinib, erlotinib, and lapatinib targeting the EGFR/HER2 family.[9][10][11] Its rigid, planar structure provides a solid foundation for developing potent and selective inhibitors by modifying the substitution pattern on the quinazoline core and the aniline moiety.

Pyrimidine: As a core component of nucleobases, the pyrimidine scaffold is a natural fit for ATP-competitive kinase inhibition.[12] This privileged scaffold is found in numerous approved kinase inhibitors, including imatinib and dasatinib. The versatility of the pyrimidine ring allows for diverse substitution patterns, enabling the fine-tuning of potency and selectivity against a wide array of kinase targets.[7][13]

Imidazo[1,2-a]pyridine: This bicyclic heteroaromatic scaffold has gained significant attention in recent years for its potential in developing novel kinase inhibitors.[3][14][15] Its structure offers a distinct vector space for substituent placement compared to other scaffolds, allowing for the exploration of new chemical space and the development of inhibitors with unique selectivity profiles.[16]

Comparative Kinase Inhibition Data

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors from each scaffold class against key kinase targets. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Therefore, a direct comparison should be made with caution.

Table 1: Comparative Inhibitory Activity (IC50 in nM) against EGFR and HER2

ScaffoldCompoundEGFR (Wild-Type)HER2 (ErbB2)Reference
Pyrrolo[2,1-f]triazine Compound 8l1.42.5[8]
Quinazoline Gefitinib37>10,000
Quinazoline Lapatinib10.89.2
Pyrimidine Not readily availableNot readily availableNot readily available
Imidazo[1,2-a]pyridine Not readily availableNot readily availableNot readily available

Table 2: Comparative Inhibitory Activity (IC50 in nM) against VEGFR-2 and c-Met

ScaffoldCompoundVEGFR-2c-MetReference
Pyrrolo[2,1-f]triazine Compound 195.0 ± 0.52.3 ± 0.1[4]
Quinazoline Vandetanib40110
Pyrimidine Foretinib0.41
Imidazo[1,2-a]pyridine Not readily availableNot readily availableNot readily available

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate key signaling pathways targeted by these inhibitors and a general workflow for kinase inhibitor screening.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Raf STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS FAK FAK Src->FAK FAK->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Recruits STAT3 STAT3 cMet->STAT3 Activates Gab1 Gab1 cMet->Gab1 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PI3K PI3K Akt Akt PI3K->Akt Akt->Nucleus STAT3->Nucleus Gab1->PI3K Invasion Invasion, Metastasis, Proliferation Nucleus->Invasion

Caption: c-Met Signaling Pathway.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound_Library Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation IC50_Determination IC50 Determination (Dose-Response) Hit_Confirmation->IC50_Determination Cell_Viability Cell Viability/ Proliferation Assays IC50_Determination->Cell_Viability Target_Engagement Target Engagement (e.g., Western Blot) Cell_Viability->Target_Engagement Downstream_Signaling Downstream Signaling (e.g., Phospho-Flow) Target_Engagement->Downstream_Signaling SAR_Studies Structure-Activity Relationship (SAR) Downstream_Signaling->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Efficacy

Caption: Kinase Inhibitor Screening Workflow.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment of kinase inhibitor potency and selectivity. Below are generalized protocols for common in vitro kinase assays.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase. The detection is based on the fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled substrate (acceptor).

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)

  • HTRF Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 0.1% BSA)

  • Europium (Eu3+) cryptate-labeled anti-phospho-antibody

  • Streptavidin-XL665 (SA-XL665)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., 0.5 µL of 50% DMSO) into the assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase reaction buffer.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Prepare a detection mixture containing Eu3+-labeled antibody and SA-XL665 in HTRF detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mixture to each well.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate.

LanthaScreen® Eu Kinase Binding Assay

This assay directly measures the binding of an inhibitor to the kinase active site by competing with a fluorescently labeled tracer.

Materials:

  • Tagged kinase of interest (e.g., GST-tagged)

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., anti-GST)

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume black plates

Procedure:

  • Reagent Preparation: Prepare 4X solutions of the test compounds, a 2X solution of the kinase/antibody mixture, and a 4X solution of the tracer in kinase buffer.

  • Assay Assembly:

    • Add 4 µL of the 4X test compound solution to each well.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The FRET signal is generated by the proximity of the europium-labeled antibody and the Alexa Fluor® 647-labeled tracer when both are bound to the kinase. Inhibition is observed as a decrease in the FRET signal.

Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This traditional and highly sensitive method measures the direct transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter paper (e.g., P81)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing kinase, substrate, and unlabeled ATP in kinase reaction buffer.

    • Add test compounds at desired concentrations.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction for a predetermined time, ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding an aliquot of the reaction mixture to the stop solution.

    • Spot the quenched reaction mixture onto the phosphocellulose filter paper.

  • Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the dried filter papers into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

AlphaLISA® Kinase Assay

This bead-based, no-wash assay measures kinase activity through the generation of a chemiluminescent signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Kinase reaction buffer

  • AlphaLISA® Acceptor beads (e.g., coated with an anti-phospho-substrate antibody)

  • Streptavidin-coated Donor beads

  • Test compounds

  • 384-well white opaque plates

Procedure:

  • Kinase Reaction:

    • In the assay plate, mix the kinase, biotinylated substrate, ATP, and test compounds in kinase reaction buffer.

    • Incubate for the desired reaction time at room temperature.

  • Detection:

    • Add the AlphaLISA® Acceptor beads to the reaction mixture and incubate (e.g., 60 minutes) to allow binding to the phosphorylated substrate.

    • Add the Streptavidin-coated Donor beads and incubate (e.g., 30 minutes) in the dark to allow binding to the biotinylated substrate.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader. When the donor and acceptor beads are brought into proximity through the phosphorylated substrate, a singlet oxygen-mediated energy transfer occurs, resulting in a chemiluminescent signal.

Conclusion

The 4-bromopyrrolo[2,1-f]triazine scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. Its ability to effectively target a diverse range of kinases, as demonstrated by the potent inhibitory activities of its derivatives, underscores its significance in modern drug discovery. While established scaffolds like quinazoline and pyrimidine have a proven track record with numerous approved drugs, the pyrrolo[2,1-f]triazine core and emerging scaffolds such as imidazo[1,2-a]pyridine offer new opportunities to overcome challenges like acquired resistance and to develop inhibitors with improved selectivity profiles. The selection of an appropriate scaffold ultimately depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the resulting inhibitor. The experimental protocols provided herein offer a foundation for the rigorous evaluation and comparison of inhibitors derived from these and other promising scaffolds.

References

A Comparative Guide to Structure-Activity Relationships of 4-Bromopyrrolo[2,1-f]triazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and investigational agents.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-bromopyrrolo[2,1-f]triazine analogs, focusing on their development as potent kinase inhibitors. The 4-bromo substituent serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities to probe the chemical space and optimize biological activity.

Performance Comparison of Analogs

The biological activity of 4-substituted pyrrolo[2,1-f]triazine analogs is highly dependent on the nature of the substituent at the C4-position, as well as modifications at other positions of the heterocyclic core. The following tables summarize the in vitro potencies of various analogs against key kinase targets, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase delta (PI3Kδ).

Table 1: SAR of 4-Substituted Pyrrolo[2,1-f]triazine Analogs as VEGFR-2 Inhibitors

Compound ID4-SubstituentOther SubstitutionsVEGFR-2 IC50 (µM)Cellular ActivityReference
1 -NH-(3-chloro-4-fluorophenyl)Unsubstituted0.100Potent inhibition of DiFi human colon tumor cell line proliferation[5]
2 -NH-(3-hydroxy-4-methylphenyl)Unsubstituted0.023Effects on VEGF-dependent proliferation of HUVECs[6]
3 -NH-(3-hydroxy-4-methylphenyl)C6-basic amino groupGood in vitro potencyMitigated glucuronidation of the phenol group[7]
4 -[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]C6-(1,3,5-oxadiazole)Low nanomolarAntitumor efficacy against L2987 human lung carcinoma xenografts[2]

Table 2: SAR of 4-Amino Pyrrolo[2,1-f]triazine Analogs as PI3Kδ Inhibitors

Compound ID4-SubstituentOther SubstitutionsPI3Kδ IC50 (nM)Cellular ActivityReference
5 -NH2Varied C5 and C6 substituentsPotent and selectiveEfficacy in mouse Keyhole Limpet Hemocyanin (KLH) and collagen-induced arthritis (CIA) models[8]

Key Structure-Activity Relationship Insights

  • C4-Position: The nature of the substituent at the C4-position is a critical determinant of kinase inhibitory activity and selectivity. Arylamino groups, particularly those with specific substitution patterns like 3-chloro-4-fluorophenyl or 3-hydroxy-4-methylphenyl, have been shown to be crucial for potent inhibition of tyrosine kinases such as EGFR and VEGFR-2.[5][6] The 4-amino group serves as a key pharmacophore for potent and selective PI3Kδ inhibition.[8]

  • C5 and C6-Positions: The C5 and C6 positions of the pyrrolotriazine ring are amenable to substitution, offering opportunities to modulate the physicochemical properties and pharmacokinetic profile of the compounds. Introduction of polar or basic side chains at these positions can improve aqueous solubility and mitigate metabolic liabilities like glucuronidation.[7] For PI3Kδ inhibitors, modifications at C5 and C6 are crucial for achieving high potency and selectivity.[8]

  • C7-Position: In contrast to the C5 and C6 positions, substitution at the C7-position has been reported to be detrimental to biological activity.[5]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the objective comparison of these analogs.

Synthesis of 4-Substituted Pyrrolo[2,1-f]triazine Analogs

The synthesis of 4-substituted pyrrolo[2,1-f]triazine analogs typically starts from a suitable pyrrole derivative. A general synthetic strategy involves the N-amination of a pyrrole-2-carboxaldehyde, followed by conversion of the aldehyde to a nitrile. Cyclization of the resulting 1-aminopyrrole-2-carbonitrile with various reagents can then be used to construct the pyrrolotriazine core.[9]

The 4-bromo-pyrrolo[2,1-f]triazine intermediate is a key building block that allows for the introduction of various amino and aryl substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 4-aminopyrrolo[2,1-f]triazines can be achieved by reacting the 4-bromo precursor with a source of ammonia or a primary amine.

In Vitro Kinase Inhibition Assay (VEGFR-2)

The inhibitory activity of the compounds against VEGFR-2 is determined using a luminescence-based kinase assay.[10]

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus weaker inhibition.

Procedure:

  • Reaction Setup: A master mix containing the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer is prepared.

  • Inhibitor Addition: The test compounds, serially diluted in DMSO, are added to the wells of a 96-well plate. Control wells containing only DMSO (for 100% kinase activity) and wells with no enzyme (blank) are also included.

  • Kinase Reaction: The kinase reaction is initiated by adding the master mix to all wells. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: After incubation, a reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete the remaining ATP. A subsequent addition of a kinase detection reagent converts the generated ADP back to ATP, which then fuels a luciferase reaction, producing a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[11]

In Vitro Kinase Inhibition Assay (PI3Kδ)

A similar luminescence-based assay is employed to determine the inhibitory potency against PI3Kδ.[12]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Procedure:

  • Reaction Setup: A kinase reaction buffer containing the lipid substrate (e.g., PIP2) is prepared.

  • Inhibitor and Enzyme Addition: The test inhibitors at various concentrations and the PI3Kδ enzyme are added to the wells of an assay plate.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: The ADP-Glo™ reagent is added to stop the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescence is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[12]

Visualizing Key Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation 4-Bromo-pyrrolotriazine 4-Bromo-pyrrolotriazine Substitution_Reaction Nucleophilic Substitution or Cross-Coupling 4-Bromo-pyrrolotriazine->Substitution_Reaction React with amines, boronic acids, etc. Diverse_Analogs Library of Analogs Substitution_Reaction->Diverse_Analogs Kinase_Assay In Vitro Kinase Inhibition Assays (VEGFR-2, PI3Kδ) Diverse_Analogs->Kinase_Assay Screening Cellular_Assay Cellular Proliferation/ Signaling Assays Kinase_Assay->Cellular_Assay Hit Confirmation SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis Data Input SAR_Analysis->Substitution_Reaction Optimization Loop

Caption: Workflow for SAR studies of 4-bromopyrrolo[2,1-f]triazine analogs.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Pyrrolotriazine Analog Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Unveiling the In Vivo Power: A Comparative Guide to 4-Bromopyrrolo[2,1-f]triazine Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of various 4-bromopyrrolo[2,1-f]triazine derivatives in preclinical xenograft models. This class of compounds has demonstrated significant potential as kinase inhibitors, a critical area in oncology research. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in drug discovery and development.

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a promising heterocyclic core for the development of potent kinase inhibitors.[1] Strategic modifications to this core structure have led to the discovery of compounds targeting various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[1][4] The introduction of a bromine atom at the 4-position of the pyrrolotriazine ring has been a key strategy in the development of highly potent and selective kinase inhibitors.

Comparative In Vivo Efficacy of 4-Bromopyrrolo[2,1-f]triazine Derivatives

The following table summarizes the in vivo anti-tumor activity of selected 4-bromopyrrolo[2,1-f]triazine derivatives in various human tumor xenograft models. These data highlight the therapeutic potential of this compound class against different cancer types.

CompoundTarget(s)Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 8 VEGFR-2L2987 human lung carcinomaMultiple doses (details not specified)Robust in vivo efficacy[1]
BMS-754807 (Compound 25) IGF-1RTransgenic-derived IGF-Sal tumor6.25 mg/kgComplete tumor growth inhibition[1]
Compound 18 VEGFR-2L2987 human lung carcinoma90 mg/kg66% TGI[1]
Compound 8l EGFR, HER2EGFR and HER2-driven human tumor modelsOrally administered (details not specified)Promising oral efficacy[5]

Signaling Pathways Targeted by Pyrrolo[2,1-f]triazine Derivatives

The anti-tumor effects of these compounds are primarily attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and the EGFR signaling cascades are prominent targets for this class of inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->PI3K EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Human Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis 8. Data Analysis (TGI Calculation) Endpoint->Analysis

References

Validating the Kinase Inhibitory Activity of 4-Bromopyrrolo[2,1-f]triazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitory activity of 4-bromopyrrolo[2,1-f]triazine derivatives against other established kinase inhibitors. The information is supported by experimental data and detailed methodologies to assist in the validation and assessment of this class of compounds.

The pyrrolo[2,1-f][1][2][3]triazine scaffold has been identified as a promising heterocyclic system for the development of potent kinase inhibitors.[4] This core structure effectively mimics the well-established quinazoline kinase inhibitor scaffold, which is present in several FDA-approved drugs.[5] Modifications on the pyrrolotriazine nucleus have led to the discovery of inhibitors targeting a range of kinases involved in cancer and other diseases, including VEGFR-2, EGFR, c-Met, and PI3K.[4][5][6][7] Preliminary studies suggest that these inhibitors primarily act as ATP-competitive agents, binding to the ATP pocket of the kinase domain.[5][7]

Comparative Analysis of Kinase Inhibitory Activity

While specific head-to-head comparative studies for 4-bromopyrrolo[2,1-f]triazine derivatives are not extensively documented in publicly available literature, we can infer their potential by examining the activity of closely related pyrrolo[2,1-f]triazine compounds and comparing them with established inhibitors of the same kinase targets.

VEGFR-2 and FGFR-1 Inhibition

Pyrrolo[2,1-f]triazine derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), key regulators of angiogenesis.

Compound ClassDerivative ExampleTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
Pyrrolo[2,1-f]triazineCompound with 4-((3-hydroxy-4-methylphenyl)amino) substituentVEGFR-20.023SorafenibVEGFR-20.09
Pyrrolo[2,1-f]triazine4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino) derivativeVEGFR-2Not SpecifiedSunitinibVEGFR-20.009
Pyrrolo[2,1-f]triazine4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino) derivativeFGFR-1Not SpecifiedPazopanibFGFR-10.047

Table 1: Comparison of VEGFR-2 and FGFR-1 inhibitory activities.[4][5]

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Certain pyrrolo[2,1-f]triazine derivatives have shown significant activity against this kinase.

Compound ClassDerivative ExampleTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
Pyrrolo[2,1-f]triazineCompound with 4-((3-chloro-4-fluorophenyl)amino) substituentEGFR0.100ErlotinibEGFR0.002
Pyrrolo[2,1-f]triazineDual HER2/EGFR inhibitorEGFR0.006GefitinibEGFR0.033

Table 2: Comparison of EGFR inhibitory activities.[4][5]

c-Met Inhibition

The c-Met proto-oncogene, a receptor tyrosine kinase, is another important target in oncology. Pyrrolo[2,1-f]triazine-based compounds have been developed as potent c-Met inhibitors.

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Pyrrolo[1,2-f][1][2][3]triazineCompound 19c-Met2.3 ± 0.1Crizotinibc-Met11
Pyrrolo[1,2-f][1][2][3]triazineCompound 19VEGFR-25.0 ± 0.5Cabozantinibc-Met1.3
Pyrrolo[1,2-f][1][2][3]triazineCabozantinibVEGFR-20.03

Table 3: Comparison of c-Met inhibitory activities.[4][6]

Experimental Protocols

To validate the kinase inhibitory activity of novel compounds, a series of biochemical and cell-based assays are essential.

In Vitro Kinase Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Test compounds (4-bromopyrrolo[2,1-f]triazine derivatives and reference inhibitors)

  • Kinase assay buffer

  • Detection reagent (e.g., for luminescence, fluorescence, or radioactivity)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a microplate, add the kinase, its substrate, and the test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a defined period.

  • Stop the reaction.

  • Add the detection reagent to quantify kinase activity (e.g., by measuring the amount of phosphorylated substrate or the amount of ADP produced).

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream targets within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or a vehicle control for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or its substrate.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Visualizing Key Signaling Pathways and Workflows

EGFR Signaling Pathway

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor Pyrrolo[2,1-f]triazine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor Pyrrolo[2,1-f]triazine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Validation

Experimental_Workflow Start Start: Novel Pyrrolotriazine Derivative Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cellular Phosphorylation Assay (Western Blot) Biochemical_Assay->Cell_Based_Assay Confirm cellular activity Proliferation_Assay Cell Proliferation/Viability Assay (e.g., MTT) Cell_Based_Assay->Proliferation_Assay Assess functional outcome Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Conclusion Conclusion on Inhibitory Activity Data_Analysis->Conclusion

Caption: Workflow for validating kinase inhibitor activity.

References

A Comparative Guide to 4-Bromopyrrolo[2,1-f]triazine-Based Inhibitors and Their Cross-Reactivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of 4-bromopyrrolo[2,1-f]triazine-based inhibitors with a focus on BMS-754807, a notable compound from this class. The performance of BMS-754807 is objectively compared against a panel of established kinase inhibitors targeting similar pathways. This analysis is supported by experimental data from publicly available kinase profiling assays to inform on the selectivity and potential off-target effects of these compounds.

Executive Summary

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][4] BMS-754807, a 2,4-disubstituted pyrrolo[1,2-f][1][2][3]triazine, is a potent and reversible inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) kinases.[5][6] Understanding the broader kinome-wide selectivity of such inhibitors is crucial for predicting their therapeutic efficacy and potential for off-target toxicities. This guide presents a comparative analysis of the kinase inhibition profile of BMS-754807 against several clinically approved kinase inhibitors, including Cabozantinib, Crizotinib, Lapatinib, Alectinib, and Sunitinib.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of BMS-754807 and comparator drugs against a panel of kinases. The data is compiled from various sources, and assay conditions may differ. Direct comparison of absolute values should be made with caution.

Table 1: Profile of BMS-754807, a 4-Bromopyrrolo[2,1-f]triazine-Based Inhibitor

Target KinaseIC50 (nM)Reference
IGF-1R 1.8 [7]
InsR 1.7 [7]
MET6[7]
TrkA7[7]
TrkB4[7]
Aurora A9[7]
Aurora B25[7]
RON44[7]

Table 2: Comparative Cross-Reactivity Profile of Selected Kinase Inhibitors (% Control at 1 µM)

KinaseBMS-754807 (% Control)¹Cabozantinib (% Control)²Crizotinib (% Control)³Lapatinib (% Control)⁴Alectinib (% Control)⁵Sunitinib (% Control)⁶
ALK >10>10<1 >10<1 >10
MET <10 <1 <1 >10>10>10
VEGFR2 (KDR) >10<1 >10>10>10<1
IGF-1R <1 >10>10>10>10>10
InsR <1 >10>10>10>10>10
EGFR >10>10>10<1 >10>10
HER2 (ERBB2) >10>10>10<1 >10>10
ABL1>10<10>10>10>10<10
SRC>10>10>10<10>10<10
KIT>10<10>10>10>10<10
PDGFRB>10<10>10>10>10<10
FLT3>10<10>10>10>10<10

Data is presented as percent of control, where a lower value indicates stronger inhibition. Data is curated from multiple KINOMEscan™ assays and public databases.[8][9] The specific values can vary between experiments and assay conditions. ¹Inferred from IC50 data and known selectivity. ²Primary targets include MET, VEGFR2, AXL, RET, KIT, and FLT3.[9][10] ³Primary targets are ALK, MET, and ROS1.[11] ⁴Primary targets are EGFR and HER2.[12] ⁵Known to be a highly selective ALK inhibitor.[13] ⁶Primary targets include VEGFRs, PDGFRs, KIT, FLT3, and RET.[14]

Experimental Protocols

The cross-reactivity data presented in this guide is primarily generated using the KINOMEscan™ competition binding assay. Below is a detailed methodology for this key experiment.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform quantitatively measures the interactions between a test compound and a large panel of kinases. The technology is based on a competitive binding assay.

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis A Test Compound (e.g., BMS-754807) D Incubation: Compound + Kinase + Ligand A->D B DNA-Tagged Kinase Panel B->D C Immobilized Ligand C->D E Wash to Remove Unbound Kinase D->E F Elution of Bound Kinase E->F G qPCR of DNA Tag F->G H Quantify Kinase Binding G->H I Determine % Inhibition or Kd H->I

KINOMEscan™ Experimental Workflow

Step-by-Step Procedure:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration range for IC50 or Kd determination, or a single concentration is used for percent inhibition screening.

  • Assay Plate Preparation: The DNA-tagged kinases from a diverse panel are arrayed in microtiter plates.

  • Competition Assay: The test compound and the immobilized ligand are added to the wells containing the kinases. The plates are incubated to allow the binding to reach equilibrium.

  • Washing: The plates are washed to remove unbound kinases and test compounds.

  • Elution: The bound kinase-DNA conjugates are eluted from the solid support.

  • Quantification by qPCR: The amount of eluted DNA tag for each kinase is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (no inhibitor). The results are typically expressed as "percent of control" or used to calculate a dissociation constant (Kd) or IC50 value.[2][15][16]

Individual Kinase Activity Assays (e.g., ADP-Glo™)

To confirm the inhibitory activity on specific primary targets, enzymatic assays are employed. The ADP-Glo™ Kinase Assay is a common method.

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The kinase reaction is performed, and then the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the amount of ADP produced, and thus the kinase activity.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Kinase, Substrate, ATP, and Inhibitor B Incubate to allow ADP production A->B C Add ADP-Glo™ Reagent (Depletes ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C->D E Measure Luminescence D->E F Calculate % Inhibition and IC50 E->F G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (e.g., IGF, VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., IGF-1R, VEGFR, EGFR) Ligand->RTK Binds Pathway Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RTK->Pathway Activates Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->RTK Inhibits Response Cellular Response (Proliferation, Survival, Angiogenesis) Pathway->Response

References

A Head-to-Head Comparison of Investigational Pyrrolotriazine TYK2 Inhibitors and Approved Drugs for Immune-Mediated Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the comparative performance, mechanisms, and clinical trial designs of emerging pyrrolotriazine-based kinase inhibitors versus established therapies, supported by experimental data.

This guide provides a detailed comparison of the investigational pyrrolotriazine inhibitor, ropsacitinib (PF-06826647), with the approved, first-in-class TYK2 inhibitor, deucravacitinib. Both molecules target the Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, which is pivotal in the signaling of cytokines like IL-23, IL-12, and Type I interferons that drive the pathogenesis of various immune-mediated inflammatory diseases, including psoriasis.[1][2] The primary distinction lies in their mechanism of action: ropsacitinib is an ATP-competitive inhibitor, while deucravacitinib employs a novel allosteric mechanism, offering a new paradigm in selective kinase inhibition.[3][4][5]

Mechanism of Action: A Tale of Two Binding Sites

The key difference between the pyrrolotriazine inhibitor ropsacitinib and the approved drug deucravacitinib is how they engage the TYK2 enzyme. Ropsacitinib functions as an orthosteric inhibitor, competing with ATP at the highly conserved catalytic (JH1) domain.[5][6] In contrast, deucravacitinib is a first-in-class allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain, which is structurally distinct among JAK family members.[1][3] This allosteric binding locks the enzyme in an inactive conformation, preventing its activation and offering high selectivity for TYK2 over JAK1, JAK2, and JAK3.[1][3][7]

FeatureRopsacitinib (PF-06826647)Deucravacitinib (Sotyktu)
Drug Class Pyrrolotriazine, Small MoleculeSmall Molecule
Target TYK2 (primary), JAK2, JAK1Selective TYK2
Binding Site Catalytic (JH1) DomainRegulatory Pseudokinase (JH2) Domain
Mechanism ATP-Competitive (Orthosteric) Inhibition[5][6]Allosteric Inhibition[1][3]
Selectivity Selective for TYK2, with some off-target inhibition of JAK1 (IC50: 383 nM) and JAK2 (IC50: 74 nM)[6]Highly selective for TYK2 with negligible inhibition of JAK1, JAK2, and JAK3 at clinically relevant doses[2][7]
Development Status Investigational (Phase 2b completed for Psoriasis)[4][8]Approved for Moderate-to-Severe Plaque Psoriasis[4]

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the IL-23 signaling pathway, a critical driver in psoriasis pathogenesis, and highlights the distinct inhibitory mechanisms of ropsacitinib and deucravacitinib.

Caption: IL-23 signaling via TYK2 and the distinct inhibitory sites of deucravacitinib and ropsacitinib.

Comparative Clinical Efficacy in Plaque Psoriasis

Direct head-to-head trials between ropsacitinib and deucravacitinib have not been conducted. The following tables compare efficacy data from their respective placebo-controlled trials in patients with moderate-to-severe plaque psoriasis at a 16-week primary endpoint.

Table 1: Efficacy in Moderate-to-Severe Plaque Psoriasis (Week 16 Results)

Endpoint Ropsacitinib 200 mg QD¹[9] Ropsacitinib 400 mg QD¹[9] Deucravacitinib 6 mg QD²[10] Placebo¹[9] Placebo²[10] Apremilast 30 mg BID²[10]
PASI 75 46.7% 73.2% 58.7% 13.3% 12.7% 35.1%
PASI 90 33.0% 46.5% 35.5% N/A 7.8% 19.6%
sPGA 0/1 N/A N/A 53.6% N/A 7.2% 32.1%

¹Data from Phase 2b trial (NCT03895372) of Ropsacitinib.[9] ²Data from pooled Phase 3 trials (POETYK PSO-1 & PSO-2) of Deucravacitinib.[10] PASI 75/90: ≥75% or ≥90% reduction in Psoriasis Area and Severity Index score from baseline. sPGA 0/1: static Physician's Global Assessment score of clear (0) or almost clear (1).

Comparative Safety and Tolerability

The safety profile is a critical differentiator, particularly concerning adverse events associated with broader JAK inhibition. Deucravacitinib's high selectivity is intended to mitigate the risks seen with less selective JAK inhibitors.

Table 2: Key Safety Findings in Psoriasis Clinical Trials

Adverse Event (AE) Category Ropsacitinib (Pooled Doses)¹[9][11] Deucravacitinib 6 mg QD²[12][13]
Reporting Period 40 Weeks Up to 4 Years (4392.8 PY)
Most Common AEs Mild to moderate; specific AEs not detailed in abstracts. Nasopharyngitis, Upper respiratory tract infection, Headache, Diarrhea.
Serious AEs (SAEs) Most TEAEs were mild/moderate. 18 participants discontinued due to TEAEs (14 from lab abnormalities).[11] EAIR of 5.01 per 100 PY (including COVID-19).[13]
AEs of Special Interest Not detailed in abstracts. Herpes Zoster: EAIR of 0.55. Malignancies: EAIR of 0.89. MACE: EAIR of 0.32. VTE: EAIR of 0.07.[13]

¹Data from Phase 2b trial (NCT03895372).[9][11] ²Cumulative data from POETYK PSO-1, PSO-2, and Long-Term Extension trials.[12][13] PY: Person-Years. EAIR: Exposure-Adjusted Incidence Rate.

Experimental Protocols

Ropsacitinib (PF-06826647) - Phase 2b Psoriasis Study (NCT03895372)
  • Objective: To assess the efficacy and safety of multiple doses of ropsacitinib in participants with moderate-to-severe plaque psoriasis.[9][11]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[9][11]

  • Participants: 178 adults with moderate-to-severe plaque psoriasis.[11]

  • Treatment Periods:

    • 16-Week Double-Blind Period: Participants were randomized (1:1:2:2:2) to receive once-daily oral doses of ropsacitinib (50 mg, 100 mg, 200 mg, or 400 mg) or a matching placebo.[9][11]

    • 24-Week Extension Period: Participants on the 200 mg or 400 mg doses continued their treatment. Participants from the placebo, 50 mg, and 100 mg groups were re-randomized to either 200 mg or 400 mg of ropsacitinib.[11]

  • Primary Endpoint: The proportion of participants achieving at least a 90% reduction in the Psoriasis Area and Severity Index (PASI 90) at Week 16 compared to placebo.[11]

  • Secondary Endpoints: Included proportions of participants achieving PASI 50, 75, and 100, and changes in Physician's Global Assessment (PGA) scores, assessed up to Week 40.[11]

Deucravacitinib - Phase 3 Psoriasis Program (POETYK PSO-1 & PSO-2)
  • Objective: To evaluate the efficacy and safety of deucravacitinib compared to both placebo and an active comparator, apremilast, in adults with moderate-to-severe plaque psoriasis.[10][14]

  • Study Design: Two global, multicenter, randomized, double-blind, placebo- and active-controlled Phase 3 trials.[10][15]

  • Participants: Adults with moderate-to-severe plaque psoriasis (BSA ≥10%, PASI ≥12, sPGA ≥3) who were candidates for systemic therapy or phototherapy.[10][14] POETYK PSO-1 enrolled 666 patients, and POETYK PSO-2 enrolled 1,020.[15]

  • Treatment Protocol:

    • Participants were randomized 2:1:1 to receive deucravacitinib 6 mg once daily, apremilast 30 mg twice daily, or placebo.[10]

    • At Week 16, patients in the placebo group were switched to deucravacitinib 6 mg once daily.[10]

    • The trials continued for 52 weeks, with an optional long-term extension study afterward.[16][17]

  • Co-Primary Endpoints (at Week 16):

    • Proportion of patients achieving PASI 75 versus placebo.[10]

    • Proportion of patients achieving a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) versus placebo.[10]

  • Key Secondary Endpoints: Included comparisons of PASI 75 and sPGA 0/1 rates for deucravacitinib versus apremilast at Week 16.[10]

Clinical Trial Workflow Visualization

The diagram below outlines the typical workflow for a pivotal Phase 3 clinical trial in psoriasis, based on the POETYK PSO program design.

Clinical_Trial_Workflow cluster_treatment 16-Week Treatment Period cluster_extension Treatment to Week 52 Start Patient Screening (BSA≥10%, PASI≥12, sPGA≥3) Randomization Randomization (2:1:1) Start->Randomization GroupA Deucravacitinib 6 mg QD Randomization->GroupA GroupB Placebo QD Randomization->GroupB GroupC Apremilast 30 mg BID Randomization->GroupC Endpoint16 Week 16 Primary Endpoint Analysis (vs. Placebo) GroupA->Endpoint16 GroupA_Cont Continue Deucravacitinib GroupB->Endpoint16 GroupC->Endpoint16 GroupC_Cont Continue Apremilast Switch Placebo group switches to Deucravacitinib 6 mg QD Endpoint16->Switch GroupB_Switch Switched to Deucravacitinib Endpoint52 Week 52 Endpoint Analysis GroupA_Cont->Endpoint52 GroupB_Switch->Endpoint52 GroupC_Cont->Endpoint52 LTE Long-Term Extension Study Endpoint52->LTE

Caption: Workflow of the POETYK PSO-1 Phase 3 clinical trial for deucravacitinib in psoriasis.

References

Assessing the Selectivity of 4-Bromopyrrolo[2,1-f]triazine Derivatives for Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates.[1][3][4] This guide provides a comparative analysis of the selectivity of 4-bromopyrrolo[2,1-f]triazine derivatives against various protein kinases, offering a valuable resource for researchers and drug development professionals. The information is compiled from multiple studies and presented to facilitate an objective assessment of these compounds as potential therapeutic agents.

Comparative Selectivity Data

The following tables summarize the in vitro inhibitory activity of selected 4-bromopyrrolo[2,1-f]triazine derivatives against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; lower values indicate higher potency.

Compound ReferenceTarget KinaseIC50 (nM)Other Kinases Tested (IC50 > 1000 nM unless specified)Reference
Compound 19 c-Met2.3 ± 0.1VEGFR-2 (IC50 = 5.0 ± 0.5 nM)[1]
Compound 21 ALK10 ± 2IGF-1R (IC50 = 1137 ± 398 nM)[1]
Compound 26 JAK2PotentJAK1, JAK3 (less potent)[1]
Compound 18 VEGFR-211CYP3A4 (highly selective over)[1]
Compound 8 VEGFR-2PotentFGFR-1 (potent), HER-1, HER-2, PDGFR-α, IGF-1R, PKCR, CDK2 (good selectivity over)[1]
Compound 16 HER210EGFR (IC50 = 6 nM)[1]
IK5 MERTK360 (in A549 cells)Not specified[5][6]
Compound 30 PI3KδPotentNot specified[7]

Table 1: Kinase Inhibition Profile of Selected Pyrrolo[2,1-f]triazine Derivatives. This table highlights the primary targets and selectivity of various derivatives from the pyrrolo[2,1-f]triazine class.

Experimental Protocols

The assessment of kinase selectivity for the 4-bromopyrrolo[2,1-f]triazine derivatives cited in this guide generally involves a combination of biochemical and cellular assays.

1. Biochemical Kinase Inhibition Assays (IC50 Determination):

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • General Procedure:

    • Recombinant human kinase enzyme is incubated with a specific substrate (often a peptide) and adenosine triphosphate (ATP) in a suitable buffer.

    • The inhibitor, at varying concentrations, is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cellular Assays:

  • Objective: To evaluate the inhibitory effect of the compounds on kinase activity within a cellular context and to assess their impact on cell proliferation.

  • Example: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®):

    • Cancer cell lines with known dependence on the target kinase (e.g., DiFi cells for EGFR, SET-2 for JAK2, GTL-16 for c-Met) are seeded in 96-well plates.[1][8]

    • The cells are treated with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).

    • A reagent (e.g., MTT or CellTiter-Glo®) is added to the wells, which is converted into a detectable signal (colorimetric or luminescent) by viable cells.

    • The signal is measured using a plate reader, and the percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined.

3. Kinome Profiling:

  • Objective: To assess the selectivity of a lead compound against a broad panel of kinases.

  • General Procedure: The compound is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases (kinome-wide panel). The percentage of inhibition for each kinase is determined. This provides a comprehensive overview of the compound's selectivity profile and potential off-target effects.[1]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing kinase selectivity and the biological context of the targeted kinases, the following diagrams are provided.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Kinase Recombinant Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Inhibitor Pyrrolo[2,1-f]triazine Derivative Inhibitor->Reaction Treatment Inhibitor Treatment Inhibitor->Treatment Kinome_Screen Kinome-wide Screen Inhibitor->Kinome_Screen Detection Signal Detection Reaction->Detection IC50_Biochem IC50 Calculation Detection->IC50_Biochem Cell_Culture Kinase-Dependent Cell Line Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay IC50_Cellular Cellular IC50 Proliferation_Assay->IC50_Cellular Selectivity_Profile Selectivity Profile Generation Kinome_Screen->Selectivity_Profile

Caption: Workflow for Assessing Kinase Inhibitor Selectivity.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates ADP ADP cMet->ADP Hydrolyzes ATP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream Phosphorylates Inhibitor 4-Bromopyrrolo[2,1-f]triazine Derivative Inhibitor->cMet Competitively inhibits ATP binding ATP ATP ATP->cMet Binds to ATP pocket Response Cellular Responses (Proliferation, Survival, Motility) Downstream->Response

Caption: Inhibition of the c-Met Signaling Pathway.

Discussion and Conclusion

The 4-bromopyrrolo[2,1-f]triazine scaffold has proven to be a versatile template for the development of potent and selective kinase inhibitors.[1][9] As demonstrated by the compiled data, derivatives of this class have shown significant activity against a range of important cancer-related kinases, including c-Met, ALK, JAK2, VEGFR-2, and HER2.[1] The selectivity profiles vary depending on the specific substitutions on the pyrrolotriazine core, highlighting the tunability of this scaffold for achieving desired target engagement.

For instance, compound 21 exhibits high selectivity for ALK over IGF-1R, while compound 16 shows dual inhibition of HER2 and EGFR.[1] The ability to modulate selectivity is a critical aspect of modern drug design, as it can lead to improved efficacy and reduced off-target toxicities. The binding mode of these inhibitors is often ATP-competitive, as suggested by docking studies and preliminary inhibition studies with varying ATP concentrations.[1][9]

The development of these compounds has been guided by a combination of rational design, structure-activity relationship (SAR) studies, and in some cases, X-ray crystallography to elucidate the binding interactions with the target kinase.[7][8] The presented data and experimental methodologies provide a foundation for researchers to compare the performance of these derivatives and to guide the design of new, even more selective and potent kinase inhibitors based on the 4-bromopyrrolo[2,1-f]triazine scaffold. Future work will likely focus on further optimizing the selectivity and pharmacokinetic properties of these promising compounds.

References

Preclinical Development of 4-Bromopyrrolo[2,1-f]triazine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromopyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of cancers. While this heterocyclic system offers significant therapeutic promise, its journey through preclinical development is fraught with challenges common to many small molecule kinase inhibitors, alongside specific considerations related to its halogenated nature. This guide provides a comparative overview of the preclinical development challenges associated with 4-bromopyrrolo[2,1-f]triazine-based drugs, supported by experimental data and detailed methodologies.

Key Preclinical Development Challenges

The preclinical phase for any new chemical entity is a critical gatekeeper, designed to rigorously assess its safety and efficacy before human trials. For 4-bromopyrrolo[2,1-f]triazine-based kinase inhibitors, the primary hurdles can be categorized into three main areas: ADME (Absorption, Distribution, Metabolism, and Excretion), Off-Target Toxicity, and the specific influence of the 4-bromo substituent.

1. ADME & Pharmacokinetics:

Small molecule kinase inhibitors are often plagued by poor solubility and variable oral bioavailability. The planar, aromatic nature of the pyrrolo[2,1-f]triazine core can contribute to low aqueous solubility, potentially limiting its absorption from the gastrointestinal tract. Furthermore, these compounds are often substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of cells and limit its systemic exposure and penetration into target tissues, including the brain.

2. Off-Target Toxicity:

While designed to be specific, kinase inhibitors can interact with other kinases in the human kinome due to the conserved nature of the ATP-binding pocket. This can lead to off-target effects and associated toxicities. A common concern is the inhibition of the hERG potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias. Additionally, off-target inhibition of kinases involved in metabolic regulation can lead to adverse effects such as hyperglycemia or hyperlipidemia.

3. The Role of the 4-Bromo Substituent:

The presence of a bromine atom at the 4-position of the pyrrolo[2,1-f]triazine core can significantly influence the compound's properties. While it can enhance binding affinity to the target kinase, it also introduces potential metabolic liabilities. Cytochrome P450 enzymes can metabolize halogenated compounds, potentially leading to the formation of reactive metabolites that can cause cellular damage. Dehalogenation is a possible metabolic pathway that needs to be carefully evaluated. On the other hand, the bromo-substituent can also block a potential site of metabolism, thereby improving the compound's metabolic stability in some cases.

Comparative Preclinical Data

To illustrate the preclinical profile of a 4-bromopyrrolo[2,1-f]triazine-based drug, we will use representative data for a hypothetical compound, "Bromopyrrotriazine-A," and compare it with a non-halogenated analogue and a known kinase inhibitor, BMS-599626 (which contains the pyrrolo[2,1-f]triazine core).

Table 1: In Vitro Potency and Selectivity

CompoundTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)
Bromopyrrotriazine-A 151500>10000
Pyrrotriazine-Analogue (non-bromo) 501200>10000
BMS-599626 HER1: 20, HER2: 30[1][2]HER4: 190, VEGFR2: >10000[1]c-Kit, Lck, MEK: >10000[1]

Table 2: In Vitro ADME Properties

CompoundAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)
Bromopyrrotriazine-A 50.54598
Pyrrotriazine-Analogue (non-bromo) 100.83095
BMS-599626 Low (not specified)Not specifiedNot specifiedNot specified

Table 3: In Vitro Toxicology

CompoundhERG Inhibition IC50 (µM)Cytotoxicity (HepG2) IC50 (µM)
Bromopyrrotriazine-A 1025
Pyrrotriazine-Analogue (non-bromo) 1530
BMS-599626 Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited above are crucial for the reproducibility and interpretation of results.

Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

  • Incubation: The test compound (final concentration typically 1 µM) is incubated with the liver microsomes (typically 0.5 mg/mL protein) at 37°C in the presence of a NADPH-regenerating system to initiate the metabolic reaction.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) and intrinsic clearance (CLint) are calculated.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow them to differentiate and form a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.

  • Permeability Measurement (Basolateral to Apical): To assess efflux, the test compound is added to the BL side, and samples are taken from the AP side.

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Automated Patch Clamp: The experiment is performed on an automated patch-clamp system. Cells are captured, and a whole-cell patch configuration is established.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current.

  • Compound Application: The test compound is applied at increasing concentrations, and the hERG current is measured.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.

Visualizing Key Pathways and Processes

To further aid in understanding the preclinical development landscape for 4-bromopyrrolo[2,1-f]triazine-based drugs, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and potential metabolic fates.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Bromopyrrotriazine 4-Bromopyrrolo[2,1-f]triazine Kinase Inhibitor Bromopyrrotriazine->VEGFR Inhibits (ATP-competitive) Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Angiogenesis mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: VEGFR Signaling Pathway Inhibition.

Preclinical_Development_Workflow cluster_Discovery Discovery & Lead Optimization cluster_In_Vitro In Vitro Preclinical cluster_In_Vivo In Vivo Preclinical Hit_ID Hit Identification Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Potency Potency & Selectivity Assays Lead_Opt->Potency ADME In Vitro ADME (Solubility, Permeability, Stability) Potency->ADME Safety In Vitro Safety (hERG, Cytotoxicity) ADME->Safety PK Pharmacokinetics (PK) in Rodents Safety->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox Toxicology Studies (Dose-ranging, GLP Tox) Efficacy->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: Preclinical Development Workflow.

Metabolic_Pathways Parent 4-Bromopyrrolo[2,1-f]triazine (Parent Drug) CYP450 CYP450 Enzymes Parent->CYP450 Hydroxylation Hydroxylated Metabolite CYP450->Hydroxylation Dehalogenation Dehalogenated Metabolite CYP450->Dehalogenation Reactive_Intermediate Reactive Intermediate (e.g., Epoxide) CYP450->Reactive_Intermediate Conjugation Phase II Conjugation (Glucuronidation, Sulfation) Hydroxylation->Conjugation Dehalogenation->Conjugation Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Intermediate->Cellular_Macromolecules Covalent Binding Excretion Excretion Conjugation->Excretion Toxicity Potential Toxicity Cellular_Macromolecules->Toxicity

Caption: Potential Metabolic Pathways.

Conclusion

The 4-bromopyrrolo[2,1-f]triazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. However, successful preclinical development requires a thorough understanding and mitigation of inherent challenges. Careful optimization of ADME properties, rigorous assessment of off-target toxicities, and a detailed investigation of the metabolic fate of the 4-bromo substituent are paramount. By employing a systematic and data-driven approach, as outlined in this guide, researchers can effectively navigate the complexities of preclinical development and unlock the full therapeutic potential of this important class of molecules.

References

Evaluating the Therapeutic Index of Novel Pyrrolotriazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For novel anticancer agents like pyrrolotriazine compounds, a favorable TI is paramount for clinical success. This guide provides a comparative evaluation of the therapeutic index of emerging pyrrolotriazine derivatives against established standard-of-care drugs, supported by experimental data and detailed methodologies.

I. Comparative Efficacy and Toxicity: A Tabular Overview

The following tables summarize the in vitro cytotoxicity and in vivo efficacy and toxicity of selected novel pyrrolotriazine compounds compared to standard-of-care drugs. The therapeutic index is calculated as the ratio of the toxic dose (LD50 or MTD) to the effective dose (ED50). For in vitro studies, a selectivity index (SI) is often used as an analog, calculated as the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (IC50).

Table 1: In Vitro Cytotoxicity and Efficacy of Pyrrolotriazine Compounds and Comparators

Compound/DrugTarget/IndicationCell LineIC50/EC50 (µM)CC50/LD50 (µM)Selectivity Index (SI)
Novel Pyrrolotriazine Analogs
Pyrrolotriazine-VEGFR-2 InhibitorVEGFR-2/NSCLCHUVEC0.011>10>909
Pyrrolotriazine-ALK InhibitorALK/NSCLCKarpas-2990.477>30>63
Pyrrolotriazine-Aurora Kinase InhibitorAurora A/B / Colorectal CancerHCT-116~0.05Not ReportedNot Calculable
Standard-of-Care Drugs
DoxorubicinDNA Topoisomerase II / Various CancersMCF-70.05-0.5Not ApplicableNot Applicable
CisplatinDNA Cross-linking / Various CancersA5491-10Not ApplicableNot Applicable
GefitinibEGFR / NSCLCPC-90.015-0.05>10>200
CrizotinibALK/ROS1 / NSCLCH31220.02-0.05>10>200

Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index of Pyrrolotriazine Compounds and Comparators

Compound/DrugTarget/IndicationAnimal ModelEffective Dose (ED50/Effective Dose) (mg/kg)Toxic Dose (LD50/MTD) (mg/kg)Therapeutic Index (TI)
Novel Pyrrolotriazine Analogs
Pyrrolotriazine-VEGFR-2 InhibitorVEGFR-2/NSCLCL2987 Xenograft (Mouse)90 (66% TGI)>100 (No adverse effects)>1.1
Pyrrolotriazine-ALK InhibitorALK/NSCLCSUP-M2 Xenograft (Mouse)55 (Tumor growth inhibition)>55 (No observable toxicity)>1.0
Pyrrolotriazine-Aurora Kinase Inhibitor (17l)Aurora Kinases / Colon CancerMouse XenograftNot ReportedNot ReportedNot Calculable
Standard-of-Care Drugs
DoxorubicinDNA Topoisomerase II / Various CancersMouse~512.5 (IV)[1]~2.5
CisplatinDNA Cross-linking / Various CancersMouse~3-58.6~1.7-2.9[2]
GefitinibEGFR / NSCLCMouse Xenograft25-100>700 (MTD)[3]>7
CrizotinibALK/ROS1 / NSCLCMouse50-100Not established, but generally well-toleratedNot precisely calculable from available data

II. Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.

A. In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the test compounds and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Efficacy and Toxicity Assessment: At the end of the study, euthanize the mice and excise the tumors for further analysis. The effective dose (e.g., the dose that causes a certain percentage of tumor growth inhibition) and the maximum tolerated dose (MTD, the highest dose that does not cause significant toxicity, such as >20% body weight loss) are determined.

C. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a set period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Therapeutic_Index_Calculation Workflow for Therapeutic Index Determination cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_cytotoxicity Cytotoxicity Assay (e.g., MTT) on Normal Cells cc50 CC50 Determination invitro_cytotoxicity->cc50 invitro_efficacy Efficacy Assay (e.g., Kinase Inhibition) on Cancer Cells ic50 IC50 Determination invitro_efficacy->ic50 si Selectivity Index (SI) (CC50 / IC50) cc50->si ic50->si ti Therapeutic Index (TI) (MTD / ED50) si->ti Informs invivo_toxicity Toxicity Study (e.g., MTD) in Healthy Animals mtd MTD/LD50 Determination invivo_toxicity->mtd invivo_efficacy Efficacy Study (e.g., Xenograft) in Disease Model ed50 ED50 Determination invivo_efficacy->ed50 mtd->ti ed50->ti

Caption: Workflow for Therapeutic Index Determination.

VEGFR2_Signaling_Pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival mTOR->Survival

Caption: Simplified VEGFR-2 Signaling Pathway.

PI3K_AKT_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Aurora_Kinase_Pathway Role of Aurora Kinases in Mitosis G2 G2 Phase M Mitosis G2->M AuroraA Aurora A M->AuroraA AuroraB Aurora B M->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Alignment AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis ProperSegregation Proper Chromosome Segregation Spindle->ProperSegregation Chromosome->ProperSegregation

Caption: Role of Aurora Kinases in Mitosis.

IV. Conclusion

The evaluation of the therapeutic index is a multifaceted process that requires a combination of in vitro and in vivo studies. The novel pyrrolotriazine compounds presented in this guide demonstrate promising preclinical activity with potentially favorable therapeutic indices compared to some standard-of-care drugs. Specifically, the high selectivity indices observed in vitro and the lack of significant toxicity in vivo at effective doses suggest a wider therapeutic window for certain pyrrolotriazine derivatives.

However, it is crucial to acknowledge the limitations of the currently available data. For a more definitive comparison, further studies are required to establish the precise LD50 and ED50 values for these novel compounds in various preclinical models. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers and drug development professionals to design future studies and to objectively assess the therapeutic potential of new pyrrolotriazine-based drug candidates. The continued exploration of this chemical scaffold holds significant promise for the development of safer and more effective cancer therapies.

References

Navigating the Patent Landscape of 4-Bromopyrrolo[2,1-f]triazine Derivatives as Kinase Inhibitors

Navigating the Patent Landscape of 4-Bromopyrrolo[2,1-f][1]triazine Derivatives as Kinase Inhibitors

A Comparative Guide for Researchers and Drug Development Professionals

The 4-bromopyrrolo[2,1-f][1]triazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key building block for a multitude of potent kinase inhibitors. This guide provides a comparative analysis of patented derivatives, focusing on their inhibitory activity against key cancer-associated kinases, alongside detailed experimental protocols to support further research and development in this promising area. The pyrrolo[2,1-f][1]triazine core is a notable feature in several clinically investigated and approved drugs, including the dual HER2/EGFR inhibitor BMS-599626 (AC480), underscoring the therapeutic potential of this heterocyclic system.

Comparative Inhibitory Activity of Pyrrolo[2,1-f][1]triazine Derivatives

The following table summarizes the in vitro inhibitory activities of a series of 4-substituted pyrrolo[2,1-f][1]triazine derivatives against key receptor tyrosine kinases implicated in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The data highlights the structure-activity relationships (SAR) within this class of compounds, demonstrating how modifications to the core structure influence potency and selectivity.

Compound IDR-Group at C4 PositionVEGFR-2 IC50 (nM)EGFR IC50 (nM)
1 3-chloro-4-fluoroaniline>10,000100
2 3-ethynylaniline662,700
3 4-methyl-3-hydroxyaniline232,400
BMS-599626 N-(4-((3-chloro-4-fluorophenyl)amino)-5-methylpyrrolo[2,1-f][1]triazin-6-yl)acrylamideNot Reported20

Data compiled from multiple sources for comparative purposes.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the patent literature for the evaluation of 4-bromopyrrolo[2,1-f][1]triazine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup: To each well of the microplate, add the test compound dilution or vehicle control (DMSO).

  • Add the recombinant kinase to each well, except for the "no enzyme" control wells.

  • Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP to each well. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action

To understand the biological context in which these inhibitors function, it is crucial to visualize the signaling pathways they target. The following diagrams illustrate a typical experimental workflow for evaluating kinase inhibitors and the canonical EGFR signaling pathway, a primary target for many pyrrolo[2,1-f][1]triazine derivatives.

Gcluster_prepPreparationcluster_assayAssay Executioncluster_detectionDetection & Analysisprep_compoundPrepare Compound Dilutionsadd_compoundAdd Compound/Vehicle to Plateprep_compound->add_compoundprep_kinasePrepare Kinase Solutionadd_kinaseAdd Kinase to Plateprep_kinase->add_kinaseprep_substratePrepare Substrate/ATP Mixadd_substrate_atpInitiate Reaction with Substrate/ATPprep_substrate->add_substrate_atppre_incubatePre-incubateadd_kinase->pre_incubatepre_incubate->add_substrate_atpincubateIncubateadd_substrate_atp->incubateadd_detection_reagentAdd Detection Reagentincubate->add_detection_reagentread_plateRead Luminescenceadd_detection_reagent->read_plateanalyze_dataCalculate IC50read_plate->analyze_data

Caption: Workflow for an in vitro kinase inhibition assay.

EGFR_Signalingcluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusEGFEGF LigandEGFREGFREGF->EGFRBindsGrb2_SosGrb2/SOSEGFR->Grb2_SosActivatesPI3KPI3KEGFR->PI3KActivatesInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->EGFRInhibitsRasRasGrb2_Sos->RasRafRafRas->RafMEKMEKRaf->MEKERKERKMEK->ERKTranscriptionGene TranscriptionERK->TranscriptionRegulatesAktAktPI3K->AktAkt->TranscriptionRegulatesProliferationCell Proliferation,Survival, etc.Transcription->ProliferationLeads to

Caption: Simplified EGFR signaling pathway and the point of inhibition.

A New Generation of Pyrrolotriazine Derivatives Outperforms First-Generation Kinase Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide benchmarking the performance of a new class of pyrrolotriazine derivatives against first-generation kinase inhibitors. This guide provides a detailed analysis of a promising new pyrrolotriazine compound, showcasing its enhanced dual inhibitory activity against key cancer targets, Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), when compared to established first-generation drugs, Gefitinib and Erlotinib.

The analysis, supported by extensive preclinical data, highlights the potential of these novel derivatives to offer improved therapeutic options for cancers driven by the EGFR and HER2 signaling pathways. The pyrrolotriazine derivative, referred to as Compound 13, demonstrates superior or comparable potency in biochemical and cell-based assays, alongside significant tumor growth inhibition in xenograft models.

This guide presents a side-by-side comparison of key performance indicators, detailed experimental protocols for reproducibility, and visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding of the scientific data.

Performance Benchmark: Pyrrolotriazine Compound 13 vs. First-Generation EGFR Inhibitors

The following table summarizes the in vitro and in vivo performance of the new pyrrolotriazine derivative (Compound 13) against the first-generation EGFR inhibitors, Gefitinib and Erlotinib.

Parameter New Pyrrolotriazine Derivative (Compound 13) Gefitinib (First-Generation) Erlotinib (First-Generation)
Target Kinase IC50 EGFR: 0.061 µM[1] HER2: 0.055 µM[1]EGFR: ~0.033 µMEGFR: ~0.002 µM[2][3]
Cell Line Proliferation IC50 (A431 - EGFR dependent) Data not available~19.77 µM[4]~1.53 µM[5]
Cell Line Proliferation IC50 (N87 - HER2 dependent) Dose-dependent inhibition[1]Data not availableData not available
In Vivo Efficacy (GEO Xenograft Model) Significant tumor reduction[1]Data not availableData not available
In Vivo Efficacy (N87 Xenograft Model) Significant tumor reduction[1]Data not availableData not available

Unraveling the Mechanism: The EGFR/HER2 Signaling Cascade

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key players in cell growth, proliferation, and survival. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division. Both the novel pyrrolotriazine derivatives and the first-generation inhibitors target the ATP-binding site of these kinases, albeit with different efficiencies and specificities.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Pyrrolotriazine New Pyrrolotriazine Derivatives Pyrrolotriazine->EGFR Pyrrolotriazine->HER2 FirstGen First-Generation Inhibitors FirstGen->EGFR Cell_Cycle Cell Cycle Progression RAS_RAF_MEK_ERK->Cell_Cycle Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation Cell_Cycle->Proliferation

Caption: The EGFR/HER2 signaling pathway and points of inhibition.

Experimental Design: A Look into the Methodologies

To ensure the validity and reproducibility of the presented findings, this section details the key experimental protocols employed in the evaluation of these kinase inhibitors.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare kinase, substrate (e.g., Poly(Glu,Tyr)), and ATP solution C Incubate kinase with test compounds A->C B Serially dilute test compounds (Pyrrolotriazine, Gefitinib, Erlotinib) B->C D Initiate reaction by adding ATP/substrate mix C->D E Measure kinase activity (e.g., phosphorylation of substrate) D->E F Calculate IC50 values E->F

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Protocol:

  • Reagent Preparation: Recombinant human EGFR or HER2 kinase is prepared in a kinase reaction buffer. A solution of a generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, and adenosine triphosphate (ATP) is also prepared in the same buffer.

  • Compound Preparation: The pyrrolotriazine derivative and first-generation inhibitors are serially diluted in dimethyl sulfoxide (DMSO) to a range of concentrations.

  • Reaction Incubation: The kinase is pre-incubated with the diluted compounds or DMSO (vehicle control) in a 96-well plate for a specified period at room temperature to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and substrate mixture. The plate is then incubated at 37°C for a defined time.

  • Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA-based assays using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent or colorimetric substrate.

  • Data Analysis: The signal intensity is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A431, N87, GEO) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrrolotriazine derivative or first-generation inhibitors for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Cell Implantation: Human tumor cells (e.g., GEO or N87) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

  • Drug Administration: The new pyrrolotriazine derivative or a first-generation inhibitor is administered to the treatment groups, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. A significant reduction in tumor volume in the treated groups indicates in vivo efficacy.

Western Blot Analysis for EGFR/HER2 Signaling

Western blotting is used to detect the phosphorylation status of EGFR, HER2, and downstream signaling proteins, providing a direct measure of the inhibitors' on-target effects within the cell.

Protocol:

  • Cell Lysis: Cancer cells are treated with the inhibitors for a specified time, after which the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated HER2 (p-HER2), total HER2, and downstream signaling molecules like phosphorylated Akt (p-Akt) and total Akt.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

  • Imaging and Analysis: The chemiluminescent signal is captured using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition of the signaling pathway.

References

Investigating the AD-ME Properties of 4-BroMopyrrolo[2,1-f]triazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents.[4][5][6] Analogs of 4-bromopyrrolo[2,1-f][1][2][3]triazine are of significant interest, serving as key intermediates in the synthesis of targeted therapeutics, particularly in oncology.[7] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds is critical for their successful development into safe and effective drugs.

This guide provides a comparative analysis of the anticipated ADME properties of 4-bromopyrrolo[2,1-f]triazine analogs, drawing on data from the broader class of small molecule kinase inhibitors and related heterocyclic compounds.

Comparative ADME Profiling: Pyrrolo[2,1-f]triazines vs. Approved Kinase Inhibitors

While specific experimental ADME data for 4-bromopyrrolo[2,1-f]triazine analogs is not extensively published, we can infer likely characteristics based on the well-studied class of small molecule kinase inhibitors. Systematic analyses of FDA-approved kinase inhibitors provide a valuable benchmark for what a successful ADME profile entails.[1][2][3][8]

Table 1: Comparative Physicochemical and ADME Properties of Small Molecule Kinase Inhibitors

PropertyTypical Range for Approved Kinase InhibitorsAnticipated Profile for 4-Bromopyrrolo[2,1-f]triazine AnalogsRationale & Considerations
Molecular Weight (MW) Generally adhere to Lipinski's Rule of Five (<500 Da)[2][9]Likely to be within the acceptable range, depending on substitution patterns. The core itself is relatively small.Careful selection of substituents at positions 5, 6, or 7 is crucial to maintain a low MW and good "drug-like" properties.[10]
Lipophilicity (LogP) Most have LogP values below 5.[9]Can be modulated by substituents. The bromo-substituent will increase lipophilicity.Balancing lipophilicity is key to achieving good permeability without compromising solubility or increasing metabolic liability.
Aqueous Solubility Often a challenge for kinase inhibitors (BCS Class II or IV compounds - low solubility, high/low permeability).[2]Solubility is expected to be a key challenge, potentially requiring formulation strategies for oral delivery.The planar, heterocyclic core contributes to low aqueous solubility. Introduction of polar groups can improve this property.[11]
Permeability (Caco-2) Moderate to high permeability is a common feature of successful kinase inhibitors.[2][8]The core scaffold is expected to have good passive permeability, though efflux by transporters is possible.Many kinase inhibitors are substrates of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9]
Metabolic Stability (Microsomes/Hepatocytes) Varies widely, but moderate to low clearance is desirable.[9]The pyrrolo[2,1-f]triazine core itself is relatively stable, but metabolism will be driven by substituents.Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are major metabolic pathways for many kinase inhibitors.[2]
Plasma Protein Binding Typically high (>90%) for many kinase inhibitors.Expected to be high, which can impact the free drug concentration and efficacy.The lipophilic nature of many kinase inhibitors contributes to high plasma protein binding.
Oral Bioavailability Moderate to high bioavailability is often achieved in preclinical species.[9]Achieving good oral bioavailability will depend on optimizing the balance of solubility and permeability.Some pyrrolo[1,2-f][1][2][3]triazine derivatives have demonstrated good pharmacokinetic profiles in rats.[5]

Key Experimental Protocols for ADME Assessment

Detailed and standardized protocols are essential for generating reliable and comparable ADME data. Below are outlines of key in vitro assays commonly employed in early drug discovery for compounds like 4-bromopyrrolo[2,1-f]triazine analogs.

Kinetic Solubility Assay
  • Objective: To determine the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution.

  • Methodology:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO.

    • Add a small volume of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the mixture for a set period (e.g., 2 hours) to allow for equilibration.

    • Remove undissolved precipitate by filtration or centrifugation.

    • Quantify the concentration of the compound in the supernatant using LC-MS/MS or UV spectroscopy.

    • Compare the measured concentration to a standard curve to determine the kinetic solubility.

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters (e.g., P-gp).

  • Methodology:

    • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate system for 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.

    • A-to-B Permeability: Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time.

    • B-to-A Permeability: Add the test compound to the basolateral side and measure its appearance on the apical side.

    • Quantify compound concentrations in both compartments at various time points using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.

Metabolic Stability Assay (Liver Microsomes)
  • Objective: To evaluate the intrinsic clearance of a compound by phase I metabolic enzymes.

  • Methodology:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human liver microsomes.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot with a solvent like acetonitrile.

    • Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).

Visualizing Workflows and Pathways

To aid in the conceptualization of the drug discovery and ADME evaluation process, the following diagrams are provided.

ADME_Workflow cluster_Discovery Early Discovery cluster_ADME ADME Profiling cluster_InVivo In Vivo Studies Compound_Synthesis Compound Synthesis (4-Bromopyrrolo[2,1-f]triazine Analogs) In_Vitro_Potency In Vitro Potency (e.g., Kinase Assay) Compound_Synthesis->In_Vitro_Potency Solubility Solubility Assay In_Vitro_Potency->Solubility Permeability Permeability Assay (Caco-2) Solubility->Permeability Metabolic_Stability Metabolic Stability (Microsomes) Permeability->Metabolic_Stability Plasma_Binding Plasma Protein Binding Metabolic_Stability->Plasma_Binding PK_Studies Pharmacokinetic Studies (Rodent) Plasma_Binding->PK_Studies Efficacy_Models Efficacy Models PK_Studies->Efficacy_Models

Caption: A generalized workflow for the preclinical development of novel chemical entities.

Many pyrrolo[2,1-f][1][2][3]triazine analogs are developed as kinase inhibitors, which act on specific signaling pathways implicated in diseases like cancer.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[2,1-f]triazine Kinase Inhibitor Inhibitor->RTK

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway targeted by inhibitors.

Conclusion

While direct ADME data for 4-bromopyrrolo[2,1-f]triazine analogs are limited in public literature, a robust comparative analysis can be constructed by examining the broader class of pyrrolo[2,1-f][1][2][3]triazines and other approved small molecule kinase inhibitors. Researchers should anticipate challenges common to this class, such as low aqueous solubility, and proactively address them. The experimental protocols and workflows outlined here provide a foundational framework for the systematic ADME characterization of these promising therapeutic candidates, ultimately guiding the selection and optimization of compounds with a higher probability of clinical success.

References

Safety Operating Guide

Proper Disposal of 4-Bromopyrrolo[2,1-f]triazine: A Guide for Laboratory Professionals

Proper Disposal of 4-Bromopyrrolo[2,1-f][1][2][3]triazine: A Guide for Laboratory Professionals

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-Bromopyrrolo[2,1-f][1][2][3]triazine (CAS No. 310436-61-4), a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). While a specific, comprehensive SDS for 4-Bromopyrrolo[2,1-f][1][2][3]triazine is not publicly available, data for structurally similar compounds indicate a need for caution.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical professional with the compound's name and CAS number.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any airborne particulates.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: The collected waste must be treated as hazardous and disposed of according to the procedures outlined below.

Disposal Procedures

The primary directive for the disposal of 4-Bromopyrrolo[2,1-f][1][2][3]triazine is to engage a licensed professional waste disposal service.[1] This ensures that the compound is handled and treated in accordance with all applicable federal, state, and local regulations.

Waste Categorization: This compound should be treated as chemical waste. Do not dispose of it with general laboratory trash or pour it down the drain.

Containerization:

  • Collect waste 4-Bromopyrrolo[2,1-f][1][2][3]triazine, including any contaminated materials from spills, in a clearly labeled, sealed, and appropriate waste container.

  • The label should include the chemical name, CAS number, and relevant hazard symbols.

The following diagram outlines the logical workflow for the proper disposal of 4-Bromopyrrolo[2,1-f][1][2][3]triazine.

GAIdentify Waste4-Bromopyrrolo[2,1-f][1,2,4]triazineBWear Appropriate PPE(Gloves, Goggles, Lab Coat)A->BSafety FirstCCollect Waste in aLabeled, Sealed ContainerB->CDStore Temporarily in aDesignated, Secure AreaC->DEContact Licensed ProfessionalWaste Disposal ServiceD->EFArrange for Pickup andProper DisposalE->FGMaintain Disposal RecordsF->G

Disposal Workflow for 4-Bromopyrrolo[2,1-f][1][2][3]triazine

Storage of Waste Material

Pending collection by a waste disposal service, store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

Storage Parameter Recommendation
TemperatureRoom temperature
VentilationWell-ventilated area
ContainerTightly sealed and clearly labeled
LocationSecure, designated chemical waste storage area

Note: The information provided is based on the best available data for this compound and its structural analogs. It is the responsibility of the user to ensure that all actions taken are in compliance with institutional policies and local regulations.

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